Methyl 1-naphthaleneacetate
Description
The exact mass of the compound Methyl 1-naphthaleneacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122030. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 1-naphthaleneacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-naphthaleneacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-naphthalen-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGXZTQSGNFKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042143 | |
| Record name | Methyl 1-naphthaleneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-78-0, 1334-87-8 | |
| Record name | Methyl 1-naphthylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthaleneacetic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-naphthylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-naphthaleneacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-naphthaleneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-naphthylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 1-NAPHTHYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2TU4BI7PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanism of Action of Methyl 1-Naphthaleneacetate: A Comprehensive Technical Guide
Executive Summary
Methyl 1-naphthaleneacetate (also known as NAA methyl ester, NAdM, or MENA; CAS: 2876-78-0) is a highly effective synthetic plant growth regulator belonging to the auxin family [1][1]. Unlike its free acid counterpart, 1-naphthaleneacetic acid (NAA), the methyl ester functions as a highly lipophilic pro-auxin [2][2].
This technical guide dissects the pharmacokinetic uptake, intracellular hydrolysis, and subsequent molecular signaling cascade that dictates the physiological efficacy of Methyl 1-naphthaleneacetate in agricultural, post-harvest, and tissue culture applications.
Pharmacokinetics: Cellular Uptake and Pro-Auxin Activation
The addition of the methyl ester group significantly alters the physicochemical profile of the molecule. By masking the polar carboxylic acid group, the molecule's partition coefficient (LogP) shifts, favoring rapid, passive diffusion across the hydrophobic cuticular waxes of plant leaves, stems, and tuber skins.
Once localized within the cytosol, Methyl 1-naphthaleneacetate is biologically inert. It requires enzymatic activation via endogenous intracellular carboxylesterases . These enzymes catalyze the hydrolysis of the ester bond, releasing the active biomolecule, 1-naphthaleneacetic acid (NAA), and a negligible methanol byproduct [2][2]. This rate-limited, controlled release mechanism provides a sustained auxin effect, mitigating the severe phytotoxicity and tissue necrosis often associated with acute spikes in free auxin application.
Core Mechanism of Action: The Canonical Auxin Signaling Cascade
Upon enzymatic conversion to NAA, the molecule integrates directly into the canonical auxin signaling pathway, acting as a "molecular glue" within the nucleus [3][3].
-
Receptor Binding: NAA binds to the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) receptor proteins. TIR1/AFB functions as the substrate-recognition component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
Repressor Degradation: The binding of NAA enhances the affinity of TIR1/AFB for Aux/IAA (Auxin/INDOLE-3-ACETIC ACID) transcriptional repressors. The SCF complex polyubiquitinates the Aux/IAA proteins, marking them for rapid degradation by the 26S proteasome [2][2].
-
Transcriptional Activation: The degradation of Aux/IAA proteins liberates ARF (AUXIN RESPONSE FACTOR) transcription factors. ARFs dimerize and bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes, initiating the transcription of genes responsible for cell elongation, division, and differentiation [3][3].
Molecular signaling cascade of Methyl 1-naphthaleneacetate from uptake to gene expression.
Quantitative Efficacy and Agricultural Applications
The downstream effects of ARF activation by Methyl 1-naphthaleneacetate are leveraged for highly specific agricultural outcomes. Because the hydrolysis rate dictates the active concentration, the physiological response is highly dose-dependent.
Summary of Application Parameters
| Application Target | Optimal Concentration | Application Method | Primary Physiological Outcome | Causality / Mechanism |
| Potato/Wheat Storage | 10 - 50 mg/kg | Fumigation / Dusting | Suppresses lateral bud outgrowth | Sustained ARF activation maintains apical dominance, preventing premature sprouting [1][1]. |
| Adventitious Rooting | 1 - 200 mg/L | Basal Dip / Media | Induces root meristem formation | Auxin gradients trigger cellular dedifferentiation at the wound site of the explant [2][2]. |
| Fruit Thinning & Set | 10 - 20 mg/L | Foliar Spray | Promotes targeted fruit abscission | Induces ethylene biosynthesis via ACC synthase upregulation in weaker fruitlets [1][1]. |
Note: For industrial potato processing, efficacy is often quantified using the "Industrial Sprouting Index," where a score <10 indicates viability for processing, and <5 indicates viability for the fresh market [4][4].
Experimental Protocol: Self-Validating Bioassay for Pro-Auxin Activity
To ensure rigorous validation of Methyl 1-naphthaleneacetate batches, the following self-validating bioassay protocol is recommended. The causality of each step ensures that the observed physiological response (rooting) is strictly a function of the pro-auxin's conversion and signaling, rather than solvent artifacts.
Standardized experimental workflow for validating pro-auxin rooting efficacy in explants.
Step-by-Step Methodology
Objective: Quantify the pro-auxin efficacy of Methyl 1-naphthaleneacetate against a free NAA positive control. Rationale: Because the compound is a pro-auxin, its biological activity is rate-limited by cellular uptake and esterase hydrolysis. Comparing its dose-response curve to free NAA validates the endogenous esterase activity of the target explant [2][2].
-
Stock Solution Preparation:
-
Action: Dissolve 10 mg of Methyl 1-naphthaleneacetate in 1 mL of 95% Ethanol to create a 10 mg/mL stock.
-
Causality: The methyl ester is highly lipophilic and insoluble in aqueous media. Ethanol ensures complete dissolution without denaturing plant tissues, provided the final working concentration remains below 0.1% v/v.
-
-
Media Formulation & Serial Dilution:
-
Action: Dilute the stock into Murashige and Skoog (MS) basal medium to achieve working concentrations of 1, 10, 50, and 200 mg/L [2][2]. Prepare a parallel set using free NAA (Positive Control) and a mock ethanol solution (Negative Control).
-
Causality: MS medium provides the essential macro/micronutrients required for cell division. The parallel NAA set acts as a positive control to isolate the variable of esterase-mediated activation, while the negative control rules out solvent-induced stress responses.
-
-
Explant Treatment and Incubation:
-
Action: Subculture uniform semi-hardwood cuttings (10-15 cm, 2-4 nodes) into the treated media. Incubate at 25°C under a 16-hour photoperiod.
-
Causality: Uniform node count ensures standardized endogenous hormone baselines across replicates. The photoperiod maintains the photosynthetic energy required for ATP-dependent ubiquitination in the auxin signaling pathway.
-
-
Phenotypic Scoring:
-
Action: After 21 to 28 days, carefully wash the roots and quantify: Rooting percentage, number of primary roots per cutting, and root dry weight (mg) [2][2].
-
Causality: These metrics directly correlate with ARF-mediated transcriptional activation of root meristem-identity genes, definitively proving the successful conversion and signaling of the pro-auxin.
-
References
- BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. "Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life." nbinno.com, 2025.
- BenchChem.
- Université du Québec à Trois-Rivières. "Étude des potentiels antimicrobien et antigerminatif d'extraits forestiers." uqtr.ca, 2025.
Sources
Methyl 1-Naphthaleneacetate (NAA Methyl Ester): A Pro-Auxin Paradigm in Plant Growth Regulation and Tissue Culture
Executive Summary
Methyl 1-naphthaleneacetate (commonly referred to as NAA methyl ester or NAdM) is a highly effective synthetic auxin derivative utilized extensively in plant tissue culture, agricultural yield optimization, and developmental biology 1[1]. As a Senior Application Scientist, I frequently transition protocols from free-acid auxins to their esterified counterparts to solve specific pharmacokinetic challenges in plant explants. This whitepaper details the mechanistic causality, quantitative properties, and self-validating protocols for deploying Methyl 1-naphthaleneacetate in advanced research and agricultural settings.
Chemical Profiling and the Causality of Esterification
To understand the utility of Methyl 1-naphthaleneacetate (CAS: 2876-78-0), one must examine the structural causality behind its design . In standard in vitro applications, free 1-naphthaleneacetic acid (NAA) can sometimes cause localized phytotoxicity due to rapid, unregulated cellular uptake, leading to an immediate and overwhelming spike in intracellular auxin signaling.
By utilizing the methyl ester, we fundamentally alter the molecule's pharmacokinetics. The esterification masks the polar carboxyl group, significantly enhancing the molecule's lipophilicity 1[1]. This structural shift facilitates superior passive diffusion across the waxy plant cuticle and the phospholipid bilayer of the cell membrane.
Once inside the cytoplasm, Methyl NAA acts as a pro-auxin . It does not bind directly to auxin receptors; instead, it requires enzymatic hydrolysis by non-specific intracellular carboxylesterases to release the active NAA molecule 1[1]. This enzymatic bottleneck creates a sustained, slow-release dynamic, maintaining the explant in a state of continuous, mild auxin stimulation without crossing the threshold into toxicity.
Mechanism of Action: The Pro-Auxin Signaling Cascade
Upon intracellular hydrolysis, the liberated NAA integrates directly into the canonical auxin signaling pathway 2[2]. The mechanism unfolds as follows:
-
Receptor Binding: The released NAA binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex 2[2].
-
Repressor Degradation: This binding facilitates the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors 2[2].
-
Gene Activation: The removal of Aux/IAA liberates AUXIN RESPONSE FACTOR (ARF) transcription factors. These ARFs dimerize and bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes, initiating cellular division, elongation, and adventitious root formation 2[2].
Fig 1: Pro-auxin signaling cascade of Methyl 1-naphthaleneacetate.
Quantitative Data: Physicochemical Properties & Dose-Response
To optimize media formulation, one must understand the physical constraints of the molecule. Because it is an ester, it is practically insoluble in water but highly soluble in organic solvents, which dictates our stock preparation strategy 3[3].
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 2876-78-0 |
| Molecular Formula | C13H12O2 4[4] |
| Molecular Weight | 200.23 g/mol |
| Physical State | Liquid (Colorless to pale yellow) 3[3] |
| Density | 1.142 g/mL at 25 °C |
| Boiling Point | 160-162 °C at 5 mmHg |
Table 2: Extrapolated Dose-Response for Adventitious Rooting
| Concentration (µM) | Biological Response | Application Context |
| 0.1 - 0.5 | Mild root initiation, maintenance of callus. | Sensitive explants (e.g., Taro axillary buds) 5[5]. |
| 1.0 - 2.5 | Optimal adventitious root formation. | Standard semi-hardwood cuttings 1[1]. |
| 5.0+ | Callus overgrowth, potential root stunting. | Induction of friable, morphogenetically active callus 5[5]. |
Experimental Methodology: Self-Validating Workflows
A robust laboratory protocol must be self-validating; it must include internal checks to ensure the chemical is behaving as expected. The following methodology outlines the preparation and application of Methyl NAA for rooting bioassays.
Protocol 1: Preparation of 1 mg/mL Stock Solution
Causality: Due to the high lipophilicity and water insolubility of the methyl ester, direct addition to aqueous Murashige and Skoog (MS) media will result in immediate precipitation, leading to uneven dosing and experimental failure. We must first dissolve it in a miscible organic solvent 1[1].
-
Weighing: Accurately weigh 10 mg of Methyl 1-naphthaleneacetate standard (Assay ≥96%) .
-
Primary Dissolution: Transfer the powder to a sterile glass volumetric flask and add 1.0 mL of absolute ethanol or DMSO 1[1]. Vortex gently until completely dissolved.
-
Validation Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution and requires gentle warming.
-
-
Volume Expansion: Gradually add 9.0 mL of sterile, double-processed water while continuously stirring to prevent crashing out of the solute 1[1].
-
Storage: Store the 1 mg/mL stock at 4°C in a light-protected amber bottle to prevent photodegradation.
Protocol 2: Adventitious Rooting Bioassay
-
Media Preparation: Add the required volume of the Methyl NAA stock to cooled, autoclaved MS media (targeting 1.0 - 2.5 µM) before the agar solidifies 1[1].
-
Explant Preparation: Excise uniform semi-hardwood cuttings (10-15 cm) or micropropagation nodes, removing lower leaves to reduce transpiration stress 1[1].
-
Inoculation: Insert the basal end of the explant into the solidified media.
-
Incubation: Maintain in a growth chamber at 25°C under a 16-hour photoperiod with high humidity 1[1].
-
Data Collection: After 14-28 days, carefully wash the roots and record the rooting percentage, primary root count, and root dry weight 1[1].
Fig 2: Standardized workflow for Methyl NAA-induced adventitious rooting.
Agricultural and Horticultural Applications
Beyond the petri dish, Methyl NAA is heavily leveraged in macro-agricultural settings. Its slow-release pro-auxin nature makes it ideal for:
-
Fruit Thinning and Set: Applied as a foliar spray to apple and navel orange orchards, it prevents premature fruit drop and optimizes the fruit-to-leaf ratio, directly enhancing crop yields 6[6].
-
Post-Harvest Storage: It is utilized as a fumigant or sprout inhibitor for stored potatoes and wheat. The sustained auxin activity suppresses meristematic sprouting during long-term storage, extending shelf life and marketability 6[6].
References
-
BenchChem. Application Notes and Protocols for Naphthaleneacetamide Methyl-Ester as a Plant Growth Regulator.1
-
PubChemLite. Methyl 1-naphthaleneacetate (C13H12O2).4
-
BenchChem. An In-depth Technical Guide on Naphthalene-Based Plant Growth Regulators.2
-
Ningbo Inno Pharmchem Co., Ltd. Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life.6
-
Smolecule. Buy Ethyl 1-naphthaleneacetate | 2122-70-5.3
-
Sigma-Aldrich. Methyl 1-naphthaleneacetate 96 2876-78-0.
-
eScholarship. Induction of callus from axillary buds of taro (Colocasia esculenta var).5
Sources
Comprehensive Technical Guide: Chemical Properties, Mechanistic Pathways, and Applications of Methyl 1-Naphthaleneacetate
Executive Summary
Methyl 1-naphthaleneacetate (CAS: 2876-78-0), often abbreviated as NAA methyl ester or NAdM, is a highly versatile organic compound characterized by its ester functional group attached to a hydrophobic naphthalene ring[1]. In the agricultural sector, it functions as a highly effective, lipophilic pro-auxin capable of penetrating plant cuticles to regulate growth, inhibit potato sprouting, and enhance fruit set[2][3]. In the realm of advanced organic synthesis and drug development, it serves as a critical intermediate, particularly in the synthesis of nonpeptidic α-helix mimetics via methylenation[4]. This whitepaper dissects its physicochemical profile, biological mechanisms, and synthetic utility, providing field-proven protocols for researchers and application scientists.
Physicochemical Profiling & Structural Characterization
Understanding the physical properties of Methyl 1-naphthaleneacetate is crucial for predicting its behavior in both biological matrices and organic solvents. The esterification of 1-naphthaleneacetic acid (NAA) with methanol yields a compound with significantly higher lipophilicity (LogP ~2.55) than its parent acid[5]. This structural modification shifts the compound from a solid to a combustible liquid at room temperature, enhancing its volatility and suitability for vapor-phase agricultural applications (e.g., wheat and potato fumigation)[3][4].
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
| IUPAC Name | Methyl 2-(naphthalen-1-yl)acetate | [2] |
| CAS Number | 2876-78-0 | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 160-162 °C (at 5 mmHg) | [4] |
| Density | 1.142 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.597 | [4] |
| LogP | 2.555 | [5] |
| Toxicity Classification | Acute Tox. 4 Oral (H302) | [4] |
Mechanism of Action: Pro-Auxin Signaling in Planta
In agricultural biotechnology, Methyl 1-naphthaleneacetate is classified as a synthetic pro-hormone. Its primary advantage over free NAA is its esterified, lipophilic nature, which facilitates rapid, passive diffusion across the waxy plant cuticle[2].
Once intracellular, the causality of its biological activity relies on endogenous enzymatic activation. Cytosolic carboxylesterases hydrolyze the ester bond, cleaving off methanol and releasing the active 1-naphthaleneacetic acid (NAA)[1][2]. The newly liberated NAA integrates into the canonical auxin signaling pathway by binding to the TIR1/AFB receptor complex. This binding recruits the SCF E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors. The degradation of these repressors frees Auxin Response Factors (ARFs) to activate the transcription of genes responsible for adventitious rooting, fruit thinning, and sprout inhibition[2][3].
Fig 1. NAdM hydrolysis and activation of the canonical TIR1/AFB auxin signaling pathway.
Protocol 1: Adventitious Rooting Bioassay (Self-Validating System)
To evaluate the pro-auxin efficacy of Methyl 1-naphthaleneacetate in a laboratory setting, a standardized bioassay must be employed.
-
Rationale: Because the compound is highly lipophilic (LogP 2.55), aqueous dissolution is thermodynamically unfavorable. Ethanol is used as an initial carrier solvent to ensure uniform dispersion before aqueous dilution.
-
Step 1: Preparation. Dissolve 20 mg of Methyl 1-naphthaleneacetate in 1 mL of absolute ethanol. Dilute this stock with distilled water to create working concentrations of 1 µM, 10 µM, and 50 µM[2].
-
Step 2: Control Establishment (Validation). Prepare a mock-treatment control containing the exact same ethanol-to-water ratio without the active compound. This ensures that any observed rooting is not a stress response induced by the solvent.
-
Step 3: Explant Treatment. Excise uniform 5 cm stem cuttings from a model plant (e.g., Solanum lycopersicum). Submerge the basal 2 cm of the cuttings in the working solutions for 24 hours.
-
Step 4: Cultivation & Data Collection. Transfer the cuttings to hormone-free hydroponic media. After 10 days, quantify the number of emergent adventitious roots and measure the longest root per cutting. A successful assay will show a dose-dependent increase in root mass compared to the mock control.
Synthetic Utility in Organic Chemistry: Enol Ether Formation
Beyond agriculture, Methyl 1-naphthaleneacetate is a highly valued intermediate in pharmaceutical drug development. A prominent application is its conversion into an enol ether, which serves as a foundational building block for synthesizing nonpeptidic α-helix mimetics[4]. These mimetics are critical in modern pharmacology for disrupting pathological protein-protein interactions (PPIs).
Standard Wittig olefination is notoriously ineffective for converting esters to enol ethers due to the low electrophilicity of the ester carbonyl. Therefore, the Tebbe reagent (bis(cyclopentadienyl)-μ-chloro(dimethylaluminum)-μ-methylenetitanium) is employed. The titanium carbene intermediate generated by the Tebbe reagent is highly nucleophilic and readily attacks the ester, forming a titanacyclobutane intermediate that collapses to yield the desired enol ether[4].
Fig 2. Methylenation of Methyl 1-naphthaleneacetate via Tebbe reagent to form enol ether.
Protocol 2: Step-by-Step Tebbe Methylenation (Strict Air-Free Technique)
-
Rationale: The Tebbe reagent is highly pyrophoric and moisture-sensitive. The reaction must be performed under rigorous Schlenk line conditions. Furthermore, enol ethers are sensitive to acidic hydrolysis; thus, basic alumina is chosen over standard silica gel for purification.
-
Step 1: Setup. Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes.
-
Step 2: Substrate Addition. Dissolve 5.0 mmol of Methyl 1-naphthaleneacetate in 15 mL of anhydrous THF and inject it into the flask via a dry syringe. Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.
-
Step 3: Reagent Injection. Slowly add 6.0 mmol of Tebbe reagent (0.5 M solution in toluene) dropwise over 10 minutes. The solution will turn deep red/orange.
-
Step 4: Reaction Propagation. Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Step 5: Validation (In-Process). Extract a 0.1 mL aliquot, quench it in basic alumina/hexanes, and spot it on a TLC plate. The disappearance of the UV-active ester spot confirms reaction completion.
-
Step 6: Quenching & Purification. Cool the flask back to -40 °C. Carefully quench by adding 15% aqueous NaOH dropwise until gas evolution ceases and a granular titanium precipitate forms. Filter the mixture through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via column chromatography using neutral or basic alumina (hexanes/ethyl acetate) to isolate the pure enol ether.
Toxicology and Handling Guidelines
Methyl 1-naphthaleneacetate must be handled with appropriate industrial hygiene protocols. It is classified under Acute Tox. 4 Oral (H302) , meaning it is harmful if swallowed[4].
-
Storage: It is classified as a combustible liquid (Storage Class 10). It should be stored in a cool, well-ventilated area away from strong oxidizing agents, strong acids, or strong bases, which could trigger unwanted hydrolysis[1][4].
-
PPE Requirements: Handling requires eyeshields, faceshields, chemical-resistant gloves, and a type ABEK (EN14387) respirator filter to prevent inhalation of vapors[4].
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life. Retrieved from:[Link][3]
Sources
Methyl 1-Naphthaleneacetate: Technical Profile and Application Guide
[1]
Executive Summary
Methyl 1-naphthaleneacetate (MENA) (CAS: 2876-78-0) is the methyl ester derivative of the synthetic auxin 1-naphthaleneacetic acid (NAA).[1][2][3][4] Unlike its parent acid, MENA exhibits enhanced lipophilicity, allowing for superior transmembrane mobility and cuticle penetration. Functioning primarily as a pro-auxin , it is enzymatically hydrolyzed within plant tissues to release the active NAA moiety.[2] Its applications range from sprout suppression in stored tubers (simulating apical dominance) to adventitious rooting in horticulture. This guide details its chemical architecture, molecular mechanism of action, and validated analytical protocols for residue quantification.
Chemical Architecture & Properties
MENA is designed to overcome the transport limitations of free acid auxins. Its esterification masks the polar carboxylic acid group, increasing its partition coefficient (LogP) and facilitating passive diffusion across the waxy plant cuticle.
Physicochemical Data Table
| Property | Value | Technical Significance |
| IUPAC Name | Methyl 2-(naphthalen-1-yl)acetate | Standard nomenclature for regulatory filing. |
| Molecular Formula | C₁₃H₁₂O₂ | -- |
| Molecular Weight | 200.23 g/mol | Low MW facilitates rapid volatility and diffusion. |
| Physical State | Colorless to pale yellow liquid | Suitable for aerosol/fogging applications. |
| Boiling Point | ~160-162 °C (at 5 mmHg) | High boiling point requires thermal fogging for vapor application. |
| Solubility | Soluble in organic solvents (EtOH, Acetone); Insoluble in water | Requires emulsifiers for aqueous spray formulations. |
| Lipophilicity (LogP) | ~3.8 (Estimated) | High membrane permeability compared to NAA (LogP ~2.3). |
Mechanism of Action
MENA operates through a two-step bioactivation process. It does not bind directly to the auxin receptor with high affinity until hydrolyzed.
Bioactivation and Signaling Pathway
-
Uptake: The lipophilic ester diffuses through the plasma membrane.
-
Hydrolysis: Intracellular carboxylesterases (MES family) cleave the methyl group, releasing active 1-naphthaleneacetic acid (NAA) .[2]
-
Receptor Binding: NAA binds to the TIR1/AFB F-box proteins within the SCF E3 ubiquitin ligase complex.
-
Repressor Degradation: The SCF^TIR1-NAA complex ubiquitinates Aux/IAA transcriptional repressors, marking them for 26S proteasomal degradation.
-
Gene Activation: Degradation of Aux/IAA releases Auxin Response Factors (ARFs) , initiating transcription of auxin-responsive genes (e.g., GH3, SAUR).
Visualization: The MENA Activation Pathway
Caption: Bioactivation of MENA to NAA and subsequent activation of the TIR1/AFB auxin signaling cascade.
Applications & Efficacy[5]
Potato Sprout Suppression
While 1,4-Dimethylnaphthalene (1,4-DMN) is the primary "dormancy enhancer," MENA is utilized for its high-auxin activity.
-
Mechanism: High concentrations of exogenous auxin (derived from MENA) induce the biosynthesis of ethylene . Ethylene inhibits cell elongation in the sprout bud and imposes a state of "chemical apical dominance," effectively suppressing sprout outgrowth during storage.
-
Protocol: Applied via thermal fogging at 20–30 g/ton . It is often used in conjunction with other inhibitors to manage residue levels.
Horticultural Propagation
MENA is a potent rooting agent for semi-hardwood and hardwood cuttings.
-
Advantage: The ester form releases NAA slowly, reducing the risk of "auxin burn" (tissue necrosis) often seen with direct acid application.
-
Typical Concentration: 100–200 mg/L as a dip or talc formulation.
Analytical Methodology: Determination of MENA Residues
Precise quantification requires separating the ester (MENA) from the free acid (NAA). This protocol uses a modified QuEChERS method followed by GC-MS.
Reagents & Standards
-
Solvent: Acetonitrile (HPLC Grade).
-
Internal Standard (IS): 3-Methyl-1-naphthyl acetate (Structural isomer, distinct retention time).
-
Salts: MgSO₄, NaCl.[5]
Extraction Protocol (Step-by-Step)
-
Homogenization: Weigh 10.0 g of sample (e.g., potato tuber peel) into a 50 mL centrifuge tube.
-
IS Addition: Spike with 100 µL of Internal Standard solution (10 µg/mL).
-
Extraction: Add 10 mL Acetonitrile. Vortex vigorously for 1 min.
-
Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake immediately for 1 min to prevent clumping.
-
Centrifugation: Centrifuge at 3,000 x g for 5 min.
-
Clean-up (dSPE): Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine) to remove sugars/fatty acids. Vortex and centrifuge.[5]
-
Analysis: Transfer supernatant to a GC vial.
GC-MS Instrumentation Parameters
| Parameter | Setting |
| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250 °C (Splitless) |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) |
| MS Mode | SIM (Selected Ion Monitoring) |
| Target Ions (m/z) | MENA: 141 (Quant), 200, 115; IS: 155 (Quant), 115 |
Analytical Workflow Diagram
Caption: Modified QuEChERS extraction workflow for MENA determination.
Toxicology & Safety Profile
-
Acute Toxicity: Classified as Harmful if swallowed (Category 4, H302).[6]
-
Metabolic Fate: Rapidly hydrolyzed in mammalian liver to NAA and methanol. NAA is subsequently conjugated (glucuronidation) and excreted.
-
Handling: Due to volatility and lipophilicity, dermal absorption is a risk. Nitrile gloves and respiratory protection (A2/P2 filter) are mandatory during handling of the pure substance.
References
-
BenchChem. (2025).[2] An In-depth Technical Guide on the Mechanism of Action of Naphthaleneacetamide Methyl-ester. Retrieved from
-
University of Hertfordshire. (2026). 1-naphthylacetic acid (NAA) and derivatives: PPDB: Pesticide Properties DataBase. Retrieved from
-
Sigma-Aldrich. (2025). Methyl 1-naphthaleneacetate Safety Data Sheet (SDS). Retrieved from
-
Ningbo Inno Pharmchem. (2024). Methyl Naphthalene-1-acetate: Applications in Potato Storage. Retrieved from
Sources
The Genesis and Evolution of a Synthetic Auxin: A Technical Guide to Methyl 1-naphthaleneacetate
An In-depth Exploration of the Discovery, History, and Scientific Significance of a Key Plant Growth Regulator
Abstract
Methyl 1-naphthaleneacetate (MNA) stands as a significant synthetic auxin, a class of compounds that has revolutionized agriculture and plant science. As the methyl ester of 1-naphthaleneacetic acid (NAA), MNA serves as a pro-hormone, gradually releasing the active auxin within plant tissues. This guide provides a comprehensive technical overview of the discovery and history of MNA, tracing its origins from the foundational research into plant hormones to its development and diverse applications as a plant growth regulator. We will delve into its synthesis, mechanism of action, and its pivotal role in horticulture and crop storage, offering researchers, scientists, and drug development professionals a detailed understanding of this important molecule.
The Dawn of Synthetic Auxins: A Prelude to Methyl 1-naphthaleneacetate
The story of Methyl 1-naphthaleneacetate is intrinsically linked to the broader history of auxin research. The early 20th century witnessed groundbreaking discoveries in plant physiology, beginning with the pioneering work of Charles and Francis Darwin on phototropism in the 1880s. Their experiments laid the foundation for the concept of a transmissible substance responsible for plant growth responses. This "messenger" was later identified as indole-3-acetic acid (IAA), the primary naturally occurring auxin.
While the discovery of IAA was a monumental step, its practical application in agriculture was hampered by its chemical instability. This limitation spurred chemists to synthesize more robust analogues that could mimic the effects of natural auxins. This quest led to the development of a range of synthetic auxins, including the naphthalene-based compounds.
In 1939, a significant milestone was achieved with the first synthesis of 1-naphthaleneacetic acid (NAA) through a condensation reaction between naphthalene and chloroacetic acid.[1] This more stable synthetic auxin quickly found its way into commercial use by the 1950s, transforming horticultural practices such as rooting of cuttings and fruit thinning.[1] The development of NAA set the stage for the emergence of its derivatives, including its methyl ester, Methyl 1-naphthaleneacetate.
The Emergence of Methyl 1-naphthaleneacetate: Synthesis and Physicochemical Properties
Methyl 1-naphthaleneacetate (MNA) is the methyl ester of 1-naphthaleneacetic acid.[2] Its synthesis is achieved through the esterification of NAA with methanol.[2] This process involves the reaction of the carboxylic acid group of NAA with the hydroxyl group of methanol, typically in the presence of an acid catalyst, to form the ester and water.
One documented laboratory-scale synthesis involves the high-temperature esterification of 1-naphthaleneacetic acid with methanol catalyzed by a sulfonated molecular sieve in a fixed-bed reactor, achieving a high yield of over 99%.[3]
Table 1: Physicochemical Properties of Methyl 1-naphthaleneacetate
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂O₂ | |
| Molecular Weight | 200.23 g/mol | |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 160-162 °C at 5 mmHg | |
| Density | 1.142 g/mL at 25 °C | |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [4] |
| CAS Number | 2876-78-0 |
Mechanism of Action: A Pro-Hormone Approach to Plant Growth Regulation
Methyl 1-naphthaleneacetate functions as a pro-hormone, a precursor that is converted into the active form of the hormone within the plant's tissues. Its more lipophilic nature, compared to its parent acid NAA, is thought to facilitate its absorption through the plant cuticle.
Once absorbed, MNA is hydrolyzed by endogenous enzymes, such as carboxylesterases, to release 1-naphthaleneacetic acid (NAA).[5] This slow-release mechanism provides a sustained supply of the active auxin, which can be advantageous for certain applications where a prolonged effect is desired.
The released NAA then integrates into the canonical auxin signaling pathway, mimicking the action of the natural auxin IAA. This pathway involves the binding of auxin to receptor proteins, leading to a cascade of cellular responses that regulate gene expression and ultimately control various aspects of plant growth and development, including cell division, elongation, and differentiation.
Figure 1: Simplified diagram of the mechanism of action of Methyl 1-naphthaleneacetate as a pro-hormone.
Commercialization and Key Applications: From "Hormonit" to Modern Agriculture
Sprout Inhibition in Stored Crops
One of the most significant commercial applications of MNA is as a sprout inhibitor for stored crops, particularly potatoes.[6] Sprouting is a major cause of quality loss and economic damage during the post-harvest storage of tubers.
MNA, often applied as a fog or aerosol in storage facilities, effectively suppresses sprout development.[6] The proposed mechanism of action for sprout inhibition by naphthalene-based compounds involves the repression of cell division in the meristematic tissues of the buds (eyes) of the potato.[7][8] Studies on the related compound 1,4-dimethylnaphthalene (DMN) suggest that it may induce the expression of cell cycle inhibitors, leading to a block in the G1/S phase of the cell cycle.[9][10]
Other Horticultural Applications
Beyond sprout inhibition, MNA is utilized in a range of other horticultural applications, mirroring the uses of its parent compound, NAA. These include:
-
Rooting of Cuttings: As a synthetic auxin, it promotes the formation of adventitious roots in stem and leaf cuttings, facilitating vegetative propagation.[6]
-
Fruit Thinning and Prevention of Premature Drop: It can be used to manage fruit load on trees, leading to larger, higher-quality fruit, and to prevent the premature abscission of fruits.[6]
-
Enhancing Fruit Set: In some crops, it can improve the setting of fruits after flowering.[6]
Experimental Protocols: Synthesis and Application
Laboratory Synthesis of Methyl 1-naphthaleneacetate
A representative method for the synthesis of MNA involves the esterification of 1-naphthaleneacetic acid with methanol.
Materials:
-
1-Naphthaleneacetic acid (NAA)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Dissolve a known quantity of 1-naphthaleneacetic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a specified period to allow for esterification to proceed. The reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Methyl 1-naphthaleneacetate.
-
Purify the product by distillation under reduced pressure.
Figure 2: Workflow for the laboratory synthesis of Methyl 1-naphthaleneacetate.
Conclusion and Future Perspectives
Methyl 1-naphthaleneacetate represents a key development in the field of synthetic plant growth regulators. Its history is a testament to the scientific progression from fundamental discoveries in plant physiology to the synthesis of commercially valuable compounds. As a pro-hormone of NAA, it offers a controlled-release mechanism that is particularly advantageous for applications such as sprout inhibition in stored crops, a critical aspect of post-harvest management.
Future research may focus on several areas. A more detailed elucidation of the specific enzymatic pathways and their regulation involved in the hydrolysis of MNA to NAA in different plant species could lead to more targeted and efficient applications. Furthermore, the development of novel formulations and delivery systems for MNA could enhance its efficacy and reduce its environmental impact. As agriculture continues to face the challenges of increasing food demand and a changing climate, the role of synthetic plant growth regulators like Methyl 1-naphthaleneacetate in optimizing crop production and minimizing post-harvest losses will undoubtedly remain of paramount importance.
References
- Campbell, W. H., & Campbell, E. R. (2010). The sprout inhibitors chlorpropham and 1,4-dimethylnaphthalene elicit different transcriptional profiles and do not suppress growth through a prolongation of the dormant state. Plant molecular biology, 73(1-2), 181–190.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life. Retrieved from [Link]
- Campbell, M. A., Gleichsner, A. J., & Olsen, N. (2011). The sprout inhibitor 1,4-dimethylnaphthalene induces the expression of the cell cycle inhibitors KRP1 and KRP2 in potatoes. Postharvest Biology and Technology, 62(3), 309-314.
- Knowles, N. R., & Knowles, L. O. (2021). Evaluating Ecologically Acceptable Sprout Suppressants for Enhancing Dormancy and Potato Storability: A Review. Plants, 10(11), 2296.
- Roblin, R. O., Jr., & Echenbeikner, I. (1939). U.S. Patent No. 2,166,554. Washington, DC: U.S.
- Vaughn, S. F., & Spencer, G. F. (1996). U.S. Patent No. 5,580,596. Washington, DC: U.S.
- Riggle, B. D., & Schafer, R. K. (1997). CA Patent No. 2,255,794. Canadian Intellectual Property Office.
-
Bloom Tech. (2023, April 4). What is 1-Naphthaleneacetic acid used for. Retrieved from [Link]
-
Bloom Tech. (2023, April 4). What are the synthetic methods of 1-Naphthaleneacetic Acid. Retrieved from [Link]
- Campbell, M. A., Gleichsner, A. J., & Olsen, N. (2010). The sprout inhibitors chlorpropham and 1,4-dimethylnaphthalene elicit different transcriptional profiles and do not suppress growth through a prolongation of the dormant state. Plant molecular biology, 73(1-2), 181–190.
- Knowles, N. R., & Knowles, L. O. (2021). Tuber Sprout Suppressants. In Encyclopedia. MDPI.
-
Wikipedia. (2023, November 28). 1-Naphthaleneacetic acid. In Wikipedia. Retrieved from [Link]
- Roblin, R. O., Jr., & Echenbeikner, I. (1939). U.S. Patent No. 2,166,554. Washington, DC: U.S.
- Zhang, Y., et al. (2010). Synthesis of methyl 1-naphthylacetatelaurate catalyzed by sulfonated molecular sieve in fixed bed. Industrial & Engineering Chemistry Research, 49(15), 6843-6847.
-
Wikipedia. (2023, October 15). 1-Methylnaphthalene. In Wikipedia. Retrieved from [Link]
- Roblin, R. O., Jr., & Echenbeikner, I. (1939). U.S. Patent No. 2,166,554. Washington, DC: U.S.
Sources
- 1. 1-Naphthaleneacetic Acid | 86-87-3 | Benchchem [benchchem.com]
- 2. nwpotatoresearch.com [nwpotatoresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 2876-78-0: Methyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]
- 5. CA2255794A1 - Composition and method of sprout inhibition in potatoes - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Evaluating Ecologically Acceptable Sprout Suppressants for Enhancing Dormancy and Potato Storability: A Review [mdpi.com]
- 8. Tuber Sprout Suppressants | Encyclopedia MDPI [encyclopedia.pub]
- 9. The sprout inhibitor 1,4-dimethylnaphthalene induces the expression of the cell cycle inhibitors KRP1 and KRP2 in potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The sprout inhibitors chlorpropham and 1,4-dimethylnaphthalene elicit different transcriptional profiles and do not suppress growth through a prolongation of the dormant state - PubMed [pubmed.ncbi.nlm.nih.gov]
Is Methyl 1-naphthaleneacetate a plant growth regulator?
An In-depth Technical Guide to Methyl 1-naphthaleneacetate as a Plant Growth Regulator
Abstract
Methyl 1-naphthaleneacetate (MNA) is a potent synthetic plant growth regulator belonging to the auxin family.[1] Structurally related to the endogenous plant hormone indole-3-acetic acid (IAA), MNA and its parent compound, 1-naphthaleneacetic acid (NAA), are instrumental in a wide array of agricultural and horticultural applications.[2] This technical guide provides a comprehensive analysis of MNA, elucidating its physicochemical properties, mechanism of action, practical applications, and the experimental protocols for its use and analysis. As a pro-hormone, MNA offers a versatile means of influencing cellular division, elongation, and differentiation, leading to tangible benefits such as improved rooting, controlled fruit development, and extended post-harvest storage life.[1][2][3]
Core Compound Identification and Physicochemical Properties
Methyl 1-naphthaleneacetate, with the CAS Number 2876-78-0, is the methyl ester of 1-naphthaleneacetic acid.[2] It is a synthetic compound utilized for its auxin-like activity in plants.[2][3] Its properties make it suitable for various formulation types, from liquids to powders, and application methods including foliar sprays and fumigation.[1][4]
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-(naphthalen-1-yl)acetate | [2] |
| Synonyms | Methyl 1-naphthylacetate, NAA methyl ester, Hormonit | [5][6] |
| CAS Number | 2876-78-0 | [2][4] |
| Molecular Formula | C₁₃H₁₂O₂ | [2][3] |
| Molecular Weight | 200.23 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [2][5] |
| Boiling Point | 160-162 °C / 5 mmHg | |
| Density | 1.142 g/mL at 25 °C | |
| Solubility | Soluble in organic solvents; limited solubility in water | [5] |
Mechanism of Action: The Auxin Signaling Pathway
Methyl 1-naphthaleneacetate functions as a "pro-auxin." Its lipophilic nature is thought to facilitate absorption through the plant cuticle. Once inside the plant cells, it is believed to be hydrolyzed by endogenous carboxylesterases to release its active form, which then integrates into the canonical auxin signaling pathway.[3] This pathway is a cornerstone of plant development, regulating gene expression through a sophisticated degradation-based mechanism.[7][8]
The core components of this nuclear signaling pathway are:
-
TIR1/AFB Receptors: (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) proteins that act as auxin receptors.[3][8]
-
Aux/IAA Repressors: A family of transcriptional repressor proteins that bind to and inhibit ARFs in the absence of auxin.[3][7][8]
-
ARF Transcription Factors: (AUXIN RESPONSE FACTOR) proteins that bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes.[7][8]
The Signaling Cascade:
-
Low Auxin State: In the absence of sufficient auxin, Aux/IAA repressor proteins bind to ARF transcription factors, preventing them from activating gene expression.[8][9][10]
-
High Auxin State: When intracellular auxin concentrations rise (due to endogenous production or external application of MNA), auxin binds to the TIR1/AFB receptor. This binding event promotes the interaction between TIR1/AFB and the Aux/IAA repressor.[3][10][11]
-
Ubiquitination and Degradation: The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[11] The auxin-induced binding of TIR1/AFB to the Aux/IAA protein targets the repressor for ubiquitination. This tags the Aux/IAA protein for degradation by the 26S proteasome.[3][7]
-
Gene Activation: With the Aux/IAA repressor degraded, the ARF transcription factor is released. The freed ARF can then bind to the ARE promoter regions and activate the transcription of numerous auxin-responsive genes, leading to physiological responses like cell division and expansion.[9][10]
Caption: The TIR1/AFB-dependent auxin signaling pathway.
Applications in Plant Growth Regulation
MNA is a versatile tool in modern agriculture and horticulture, employed to optimize various stages of plant development, from propagation to post-harvest storage.[1]
| Application | Target Crop(s) | Desired Outcome & Mechanism | Source(s) |
| Sprout Inhibition | Potato, Wheat, Peanut | Induces ethylene production and inhibits bud growth at the growing points, prolonging storage life and preventing premature germination. | [1][4] |
| Fruit Thinning | Apple, Pear | At high concentrations, auxins can induce fruit abscission, allowing for the selective thinning of excess fruit to improve the size and quality of the remaining crop. | [1][12] |
| Preventing Pre-Harvest Fruit Drop | Apple, Pear, Navel Orange | Strengthens the attachment of the fruit to the stem by preventing the formation of the abscission layer, thus reducing crop loss before harvest. | [1][13] |
| Promoting Fruit Set | Navel Orange, Watermelon, Chili Pepper | Enhances fertilization and early fruit development, leading to a higher percentage of flowers that develop into mature fruit. | [1][13] |
| Adventitious Root Formation | Horticultural Cuttings (various species) | Stimulates cell division and differentiation at the base of stem or leaf cuttings to promote the development of new roots for vegetative propagation. | [1][3][12][14] |
Experimental Protocols
Protocol for Adventitious Rooting Bioassay
This protocol outlines a standard bioassay to determine the efficacy of MNA in promoting adventitious root formation in stem cuttings.
Methodology:
-
Plant Material Preparation: Select healthy, uniform stem cuttings (e.g., 10-15 cm in length) from a stock plant. Remove the lower leaves, leaving 2-3 at the apex.
-
Treatment Preparation: Prepare a stock solution of MNA in a suitable solvent (e.g., ethanol) and create a dilution series (e.g., 0, 50, 100, 200 mg/L) in distilled water.
-
Application: Bundle the cuttings into treatment groups. Dip the basal 2-3 cm of the cuttings into the respective MNA solutions for a standardized time (e.g., 5-10 seconds).
-
Planting: Insert the treated cuttings into a sterile, moist rooting medium (e.g., perlite, vermiculite, or a peat-sand mix).
-
Incubation: Place the cuttings in a controlled environment with high humidity (e.g., under a mist system or a plastic dome) and appropriate light and temperature conditions.
-
Data Collection: After a set period (e.g., 3-4 weeks), carefully remove the cuttings and wash the roots. Record parameters such as:
-
Rooting percentage (%)
-
Number of primary roots per cutting
-
Length of the longest root per cutting (cm)
-
Root dry weight per cutting (mg)
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Plant Growth Inhibitor- Methyl naphthalene acetate - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ca.plant-growth-regulator.com]
- 5. CAS 2876-78-0: Methyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]
- 6. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]
- 7. Auxin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 12. beyondpesticides.org [beyondpesticides.org]
- 13. 1-Naphthaleneacetic Acid: Functional Characteristics and Application Techniques - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 14. ca.bloomtechz.com [ca.bloomtechz.com]
A Comprehensive Technical Guide to Methyl 1-Naphthaleneacetate: Nomenclature, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-naphthaleneacetate is a synthetic auxin, a class of plant growth regulators that play a pivotal role in controlling numerous aspects of plant development. As the methyl ester of 1-naphthaleneacetic acid (NAA), it is often utilized as a more lipophilic pro-hormone, facilitating absorption into plant tissues where it is then hydrolyzed to the active NAA form. Its utility extends from fundamental research in plant physiology to practical applications in agriculture and horticulture for promoting rooting, fruit thinning, and preventing premature fruit drop. Beyond its agricultural significance, Methyl 1-naphthaleneacetate also serves as a versatile intermediate in organic synthesis, including in the fragrance and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of its synonyms and alternative names, physicochemical properties, mechanism of action, and detailed protocols for its synthesis and application.
Part 1: Core Directive: Nomenclature and Chemical Identity
A thorough understanding of the various names and identifiers for Methyl 1-naphthaleneacetate is crucial for accurate literature searches and unambiguous communication in research and development.
Synonyms and Alternative Names
Methyl 1-naphthaleneacetate is known by a multitude of synonyms and trade names, reflecting its widespread use across different industries and regions. These include:
-
1-Naphthaleneacetic Acid Methyl Ester
-
Methyl 1-naphthylacetate
-
(naphthalen-1-yl)acetic acid methyl ester
-
1-methoxycarbonylmethylnaphthalene
-
Methyl α-naphthylacetate
-
Hormonit
-
Kartofin
-
Latka M-1
Chemical Identifiers
For precise identification, a standardized set of chemical identifiers is used globally.
| Identifier | Value | Source |
| CAS Number | 2876-78-0 | |
| EC Number | 220-720-0 | |
| Molecular Formula | C₁₃H₁₂O₂ | |
| Molecular Weight | 200.23 g/mol | |
| IUPAC Name | methyl 2-(naphthalen-1-yl)acetate | |
| InChI | InChI=1S/C13H12O2/c1-15-13(14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 | |
| InChIKey | YGGXZTQSGNFKPJ-UHFFFAOYSA-N | |
| SMILES | COC(=O)Cc1cccc2ccccc12 | |
| PubChem CID | 17891 |
Part 2: Scientific Integrity & Logic: Properties, Synthesis, and Mechanism of Action
Physicochemical Properties
Methyl 1-naphthaleneacetate is a colorless to light yellow oily liquid. It is sparingly soluble in water but readily soluble in organic solvents such as methanol and toluene.
| Property | Value |
| Appearance | Colorless to Light yellow clear liquid |
| Boiling Point | 160-162 °C at 5 mmHg |
| Density | 1.142 g/mL at 25 °C |
| Refractive Index | n20/D 1.597 |
Synthesis of Methyl 1-naphthaleneacetate
A common and straightforward method for the synthesis of Methyl 1-naphthaleneacetate is the Fischer esterification of 1-naphthaleneacetic acid with methanol in the presence of an acid catalyst.
Materials:
-
1-Naphthaleneacetic acid (NAA)
-
Methanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-naphthaleneacetic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 1-naphthaleneacetate.
-
The crude product can be further purified by vacuum distillation.
Mechanism of Action: The Auxin Signaling Pathway
As a synthetic auxin, Methyl 1-naphthaleneacetate, upon hydrolysis to NAA, mimics the action of the natural plant hormone indole-3-acetic acid (IAA). The canonical auxin signaling pathway involves three key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR
The Pharmacokinetics and Agronomic Utility of Methyl 1-Naphthaleneacetate: A Technical Whitepaper
Executive Summary
Methyl 1-naphthaleneacetate (MeNAA, CAS: 2876-78-0), also known as NAA methyl ester, is a highly effective synthetic plant growth regulator belonging to the auxin family[1][2]. As an esterified pro-hormone of 1-naphthaleneacetic acid (NAA), MeNAA offers unique pharmacokinetic advantages in agricultural applications, tissue culture, and post-harvest storage[1][2]. This whitepaper details the molecular mechanisms, quantitative application parameters, and self-validating experimental protocols required for the effective utilization and analytical quantification of MeNAA in plant development research.
Chemical Profile and Pro-Auxin Dynamics
The core structural advantage of MeNAA lies in its esterification. By masking the carboxyl group of the active NAA molecule with a methyl ester, the lipophilicity of the compound is significantly increased[2].
In standard plant physiology, endogenous auxins like indole-3-acetic acid (IAA) rely heavily on carrier-mediated influx systems (such as the AUX1/LAX family) to cross the plasma membrane. However, the enhanced lipophilic nature of MeNAA allows it to bypass these highly regulated transport bottlenecks. It passively diffuses across the waxy plant cuticle and the phospholipid bilayer with high efficiency[2]. Once localized within the intracellular space, endogenous carboxylesterases hydrolyze the ester bond, liberating the active NAA molecule to integrate into the canonical auxin signaling cascade[2].
Molecular Mechanism of Action
Upon intracellular hydrolysis, the free NAA acts as a molecular glue within the nucleus. It facilitates the direct interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex and the Aux/IAA transcriptional repressors[2][3].
This binding event triggers the ubiquitination and subsequent proteasomal degradation of the Aux/IAA proteins[2][3]. The degradation of these repressors liberates Auxin Response Factor (ARF) transcription factors, which then bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes, initiating the transcription necessary for cellular division, elongation, and differentiation[2][3].
Caption: Intracellular conversion of MeNAA to NAA and the canonical TIR1/AFB auxin signaling cascade.
Agronomic and Tissue Culture Applications
MeNAA is deployed across diverse agricultural and horticultural domains due to its stability and sustained-release profile:
-
Tissue Culture & Propagation: Serves as a potent rooting agent in vitro, stimulating adventitious root formation in recalcitrant cuttings for nurseries and research[1][2].
-
Post-Harvest Storage: Utilized as a fumigant or spray to inhibit premature sprouting in stored potatoes and wheat, effectively extending shelf life and reducing spoilage[1].
-
Fruit Setting and Thinning: Applied strategically to crops like apples and navel oranges to prevent premature fruit drop and optimize harvest yields[1].
Table 1: Quantitative Application Parameters for MeNAA
| Application Domain | Target Crop/System | Typical Concentration Range | Primary Physiological Outcome |
| Tissue Culture | Semi-hardwood cuttings | 1 – 200 mg/L | Induction of adventitious roots, increased root dry weight[2]. |
| Post-Harvest Storage | Potatoes, Wheat | Formulation dependent | Inhibition of sprouting, extended shelf life[1]. |
| Analytical Detection | Fruits and Vegetables | 5.0 – 200.0 µg/L (Calibration) | Baseline quantification for residue limits and food safety[3]. |
Experimental Methodologies
To ensure scientific integrity, experimental protocols must be self-validating. The following methodologies detail both the biological application and the analytical quantification of MeNAA.
Protocol 1: Adventitious Rooting Bioassay (In Vitro)
Causality & Trustworthiness: Testing MeNAA requires a highly controlled environment to measure root induction without interference from endogenous soil microbes or fluctuating environmental conditions. The mandatory inclusion of a solvent-matched negative control validates that the physiological response is strictly driven by the pro-auxin, establishing a self-validating experimental system[2].
Step-by-Step Methodology:
-
Stock Solution Preparation: Weigh out 100 mg of MeNAA powder. Due to its lipophilic nature, dissolve the powder completely in 2–5 mL of an organic solvent (e.g., Ethanol or DMSO)[2]. Transfer to a 100 mL volumetric flask and bring to volume using sterile, double-processed water to create a 1 mg/mL stock solution[2].
-
Treatment Solutions: Prepare serial dilutions ranging from 1 mg/L to 200 mg/L[2]. Simultaneously prepare a negative control containing distilled water and the exact equivalent concentration of the organic solvent used in the treatment groups[2].
-
Explant Preparation: Excise uniform semi-hardwood cuttings (typically 10–15 cm in length with 2–4 nodes) and remove the lower leaves to prevent desiccation[2].
-
Application & Incubation: Dip the basal ends of the cuttings into the respective treatment solutions. Plant the cuttings into a sterile, moist (not waterlogged) rooting medium[2]. Incubate under appropriate, controlled light and temperature conditions for 2–4 weeks[2].
-
Data Collection: Carefully harvest the cuttings and wash the roots. Quantify the rooting percentage, the number of primary roots per cutting, the length of the longest root (cm), and the total root dry weight (mg)[2].
Protocol 2: Residue Analysis via Modified QuEChERS and LC-MS/MS
Causality & Trustworthiness: Because synthetic plant growth promoters can have adverse environmental or health impacts at high concentrations, precise residue quantification in harvested crops is mandatory[4]. The acidification of the extraction solvent in this modified QuEChERS method suppresses the ionization of acidic compounds, driving them into the organic phase and preventing analyte loss during phase separation[3][4].
Step-by-Step Methodology:
-
Sample Homogenization: Macerate a representative fruit or vegetable sample. Weigh a 10 g subsample into a 50 mL centrifuge tube[3].
-
Acidified Extraction: Add 10 mL of 0.1% acetic acid in acetonitrile[3][4]. Vortex vigorously and sonicate for 30 minutes to ensure complete tissue permeation[3].
-
Phase Separation: Add 4.0 g of anhydrous magnesium sulfate (MgSO4) and 1.0 g of sodium acetate (NaAc)[3]. Shake immediately to prevent exothermic clumping, then centrifuge at 5000 rpm for 5 minutes[3].
-
Dispersive SPE Cleanup: Transfer the supernatant to a clean tube containing Primary Secondary Amine (PSA) and additional MgSO4[3][4]. This step removes interfering organic acids, sugars, and pigments. Centrifuge again.
-
LC-MS/MS Quantification: Filter the final extract. Analyze via Liquid Chromatography-Tandem Mass Spectrometry. Note that MeNAA is optimally ionized in positive electrospray ionization (ESI+) mode, while free NAA responds better in negative mode (ESI-)[3]. Quantify against a calibration curve ranging from 5.0 to 200.0 µg/L[3].
Caption: Step-by-step QuEChERS extraction and LC-MS/MS analytical workflow for MeNAA residue detection.
References
-
[1] Title: Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life Source: NINGBO INNO PHARMCHEM CO.,LTD. (nbinno.com) URL:
-
[2] Title: Application Notes and Protocols for Naphthaleneacetamide Methyl-Ester as a Plant Growth Regulator Source: Benchchem (benchchem.com) URL:
-
[3] Title: An In-depth Technical Guide on Naphthalene-Based Plant Growth Regulators Source: Benchchem (benchchem.com) URL:
-
[5] Title: Simultaneous Determination of Plant Growth Regulators 1-Naphthylacetic Acid and 2-Naphthoxyacetic Acid in Fruit and Vegetable Samples Source: ResearchGate (researchgate.net) URL:
-
[4] Title: Vegetables and Fruits Testing Source: ALFA CHEMISTRY (alfachemic.com) URL:
Sources
An In-depth Technical Guide to the Prodrug Concept of Methyl 1-Naphthaleneacetate
Executive Summary
The strategic modification of biologically active molecules to overcome pharmacokinetic and pharmacodynamic barriers is a cornerstone of modern drug development. This guide provides a comprehensive technical overview of the prodrug concept as applied to Methyl 1-naphthaleneacetate (MNA). MNA is the methyl ester of 1-naphthaleneacetic acid (NAA), a compound with established biological activities, including potent anti-inflammatory effects through the inhibition of phospholipase A2 (PLA2) and cytoprotective properties via the upregulation of anti-apoptotic pathways. This document will elucidate the rationale for employing MNA as a prodrug, detail its bioactivation mechanism, present methodologies for its experimental validation, and discuss the potential therapeutic applications of this approach. It is intended for researchers, scientists, and drug development professionals seeking to leverage the prodrug strategy for optimizing naphthalene-based therapeutic agents.
The Rationale for a Prodrug Approach: Overcoming the Limitations of 1-Naphthaleneacetic Acid (NAA)
1-Naphthaleneacetic acid (NAA) has demonstrated compelling therapeutic potential. However, like many carboxylic acid-containing compounds, its physicochemical properties can present challenges for drug delivery and overall efficacy. The free carboxyl group of NAA is ionized at physiological pH, which can limit its passive diffusion across biological membranes, such as the gastrointestinal tract and the blood-brain barrier. Furthermore, NAA is subject to rapid metabolism, primarily through conjugation reactions in the liver, leading to a short biological half-life.[1][2]
The prodrug strategy aims to transiently mask the carboxylic acid moiety of NAA through esterification, thereby creating Methyl 1-naphthaleneacetate (MNA). This chemical modification is designed to:
-
Enhance Lipophilicity: The methyl ester of NAA is significantly more lipophilic than its parent carboxylic acid, which is expected to improve its absorption and distribution profile.
-
Improve Permeability: By masking the ionizable carboxyl group, MNA can more readily traverse cellular membranes via passive transport, potentially leading to increased bioavailability.
-
Modulate Pharmacokinetics: The rate and extent of MNA's conversion to NAA can be influenced by the activity of esterase enzymes, offering a potential mechanism for controlled release of the active drug.
Mechanism of Bioactivation: The Role of Human Carboxylesterases
The conversion of the inactive prodrug, MNA, to the active therapeutic agent, NAA, is predicated on enzymatic hydrolysis. In humans, this bioactivation is primarily mediated by a class of enzymes known as carboxylesterases (CEs).[3][4] These enzymes are abundant in various tissues, with two major isoforms playing a critical role in drug metabolism:
-
Human Carboxylesterase 1 (hCE1): Predominantly expressed in the liver, hCE1 is a key enzyme in the first-pass metabolism of many ester-containing drugs.[3][5][6] It is also found in other tissues, including the lungs and kidneys.
-
Human Carboxylesterase 2 (hCE2): Highly expressed in the small intestine, hCE2 is crucial for the hydrolysis of ester prodrugs following oral administration.[3][5][6]
The proposed bioactivation pathway of MNA is illustrated in the diagram below. Following administration, MNA is absorbed and distributed to tissues rich in carboxylesterases, such as the liver and intestine. These enzymes catalyze the hydrolysis of the methyl ester bond, releasing the active 1-naphthaleneacetic acid and methanol as a byproduct.
Caption: Bioactivation pathway of Methyl 1-naphthaleneacetate (MNA).
Therapeutic Potential of 1-Naphthaleneacetic Acid (NAA)
The rationale for developing an MNA prodrug is intrinsically linked to the therapeutic activities of its active form, NAA. Recent research has illuminated two key mechanisms of action:
Inhibition of Phospholipase A2 (PLA2)
Phospholipase A2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. NAA has been identified as a direct inhibitor of PLA2, with a reported IC50 of 13.16 μM.[7][8] The crystal structure of PLA2 in complex with NAA has been resolved, providing atomic-level detail of their interaction and confirming that NAA binds at the entrance of the active site, thereby blocking substrate entry.[9] This mechanism underpins the anti-inflammatory potential of NAA.
Anti-Apoptotic Activity
A recent study has demonstrated that NAA can enhance the in vitro culturing of human cells by inhibiting apoptosis.[10][11] This effect was attributed to the upregulation of the angiopoietin-like 4 (ANGPTL4) gene, which is involved in lipid metabolism and has anti-apoptotic functions.[10][11] This finding suggests that NAA, and by extension its prodrug MNA, could have therapeutic applications in conditions characterized by excessive cell death or for improving the viability of cell-based therapies.
Experimental Validation of the Prodrug Concept
A rigorous experimental framework is essential to validate the prodrug concept of MNA. The following protocols outline key in vitro and in vivo studies to characterize the conversion of MNA to NAA and to compare their pharmacokinetic profiles.
In Vitro Hydrolysis of Methyl 1-Naphthaleneacetate
Objective: To determine the rate and extent of MNA hydrolysis to NAA in a relevant biological matrix.
Methodology:
-
Preparation of Biological Matrices: Obtain human liver microsomes, human intestinal S9 fractions, and fresh human plasma.
-
Incubation: Incubate a known concentration of MNA (e.g., 10 µM) with each biological matrix at 37°C. Include appropriate controls (matrix without MNA, MNA in buffer).
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the samples for the concentrations of both MNA and NAA using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of disappearance of MNA and the rate of appearance of NAA. Determine the half-life of MNA in each matrix.
Caption: Workflow for in vitro hydrolysis of MNA.
Comparative Pharmacokinetics in an Animal Model
Objective: To compare the pharmacokinetic profiles of MNA and NAA following oral and intravenous administration in a suitable animal model (e.g., rats).
Methodology:
-
Animal Dosing:
-
Group 1: Administer MNA intravenously (IV).
-
Group 2: Administer MNA orally (PO).
-
Group 3: Administer NAA intravenously (IV).
-
Group 4: Administer NAA orally (PO).
-
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentrations of both MNA and NAA in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for both MNA and NAA, including:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
Bioavailability (%F)
-
Table 1: Expected Pharmacokinetic Outcomes
| Parameter | MNA (Prodrug) | NAA (Active Drug) | Rationale for Difference |
| Oral Bioavailability (%F) | Higher | Lower | Enhanced lipophilicity and membrane permeability of MNA. |
| Cmax after Oral Dosing | Dependent on absorption rate | Lower due to poorer absorption | MNA's improved absorption leads to higher systemic exposure. |
| Tmax after Oral Dosing | Shorter | Longer | Faster absorption of the more lipophilic MNA. |
| Systemic Exposure (AUC) | Higher | Lower | Increased absorption of MNA results in greater overall drug exposure. |
Conclusion
The esterification of 1-naphthaleneacetic acid to form its methyl ester prodrug, Methyl 1-naphthaleneacetate, represents a promising strategy to enhance its therapeutic potential. By improving its physicochemical properties, MNA is poised to overcome the pharmacokinetic limitations of NAA, leading to improved bioavailability and systemic exposure. The bioactivation of MNA is reliably mediated by human carboxylesterases, ensuring the targeted release of the active NAA. With compelling evidence for NAA's anti-inflammatory and anti-apoptotic activities, the MNA prodrug approach warrants further investigation as a means to develop novel therapeutics for a range of pathological conditions. The experimental methodologies outlined in this guide provide a robust framework for the preclinical validation of this promising prodrug candidate.
References
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Clinical Pharmacokinetics, 52(2), 77-90. [Link]
-
Williams, E. T., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed, 23361993. [Link]
-
Li, B., et al. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 20(2), 97-109. [Link]
-
Li, B., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. ResearchGate. [Link]
-
Bencharit, S., et al. (2003). Human carboxylesterase 1: from drug metabolism to drug discovery. Biochemical Society Transactions, 31(3), 635-638. [Link]
-
O'Brien, K. A., et al. (1989). A preliminary physiologically based pharmacokinetic model for naphthalene and naphthalene oxide in mice and rats. PubMed, 2805213. [Link]
-
Sivan, et al. (2018). Crystal structure of phospholipase A2 in complex with 1-naphthaleneacetic acid. IUBMB Life, 70(10), 995-1001. [Link]
-
Dixon, P. A., et al. (1977). Metabolism of Arylacetic Acids: 1. The Fate of 1-Naphthylacetic Acid and its Variation with Species and Dose. Scilit. [Link]
-
Dixon, P. A., et al. (1977). Metabolism of arylacetic acids. 1. The fate of 1-naphthylacetic acid and its variation with species and dose. PubMed, 340914. [Link]
-
Campbell, J. L., et al. (2016). A Physiologically Based Pharmacokinetic Model for Naphthalene With Inhalation and Skin Routes of Exposure. Toxicological Sciences, 150(1), 136-150. [Link]
-
Smits, J. D., et al. (1995). Metabolism of 1-naphthaleneacetic acid in explants of tobacco: Evidence for release of free hormone from conjugates. ResearchGate. [Link]
-
Wang, Y., et al. (2024). 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. Advanced Biology, 8(3), e2300593. [Link]
-
Wang, Y., et al. (2024). 1‐Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. Advanced Biology, 8(3), 2300593. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Metabolism of arylacetic acids. 1. The fate of 1-naphthylacetic acid and its variation with species and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of phospholipase A2 in complex with 1-naphthaleneacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Enhancing Auxin Delivery: Lipophilicity and Cuticular Absorption of Methyl 1-Naphthaleneacetate in Plants
Executive Summary
The application of exogenous plant growth regulators (PGRs) is frequently bottlenecked by the plant cuticle—a formidable, highly lipophilic barrier composed of cutin and epicuticular waxes. 1-Naphthaleneacetic acid (NAA), a potent synthetic auxin, exhibits limited cuticular penetration due to its polar carboxylic acid moiety. To circumvent this, agrochemical development utilizes a "pro-auxin" strategy: esterification of NAA to form Methyl 1-naphthaleneacetate (MeNAA) .
This whitepaper provides an in-depth technical analysis of the physicochemical properties, absorption kinetics, and intracellular activation mechanisms of MeNAA. Designed for researchers and formulation scientists, this guide outlines the causality behind ester-based PGR delivery and provides self-validating experimental workflows for quantifying plant uptake.
Physicochemical Profiling: The Rationale for Esterification
The plant cuticle selectively restricts the diffusion of hydrophilic molecules. NAA, being a weak acid, is partially ionized at physiological pH, severely limiting its partitioning into the lipoidal cuticular matrix. By masking the carboxylic acid group with a methyl ester, the molecule's lipophilicity is significantly enhanced[1].
This structural modification shifts the partition coefficient (LogP), allowing the molecule to dissolve into and diffuse through the cuticular waxes before reaching the underlying aqueous apoplast.
Quantitative Comparison: NAA vs. MeNAA
The following table summarizes the critical physicochemical differences that dictate the pharmacokinetic behavior of these two molecules[2],[3],[4].
| Property | 1-Naphthaleneacetic Acid (NAA) | Methyl 1-Naphthaleneacetate (MeNAA) |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₃H₁₂O₂ |
| Molecular Weight | 186.21 g/mol | 200.23 g/mol |
| LogP (Lipophilicity) | ~1.40 | 2.58 – 3.10 |
| Cuticular Permeability | Low (Highly pH-dependent) | High (Readily partitions into waxes) |
| Biological State | Active Auxin | Pro-Auxin (Requires enzymatic cleavage) |
| TIR1/AFB Receptor Affinity | High | Negligible |
Mechanism of Action: The Pro-Auxin Pathway
MeNAA is biologically inactive in its esterified form. Its efficacy relies entirely on a biphasic mechanism: lipophilic diffusion followed by enzymatic bioactivation [4].
-
Cuticular Partitioning: Driven by its elevated LogP (~2.58), MeNAA readily partitions into the epicuticular waxes. It diffuses down its concentration gradient according to Fick's First Law.
-
Intracellular Hydrolysis: Once MeNAA crosses the plasma membrane into the cytosol, it encounters ubiquitous, non-specific plant carboxylesterases. These enzymes hydrolyze the ester bond, cleaving the methyl group and releasing the active NAA[4].
-
Signal Transduction: The liberated NAA binds to the TIR1/AFB F-box proteins, facilitating the ubiquitination and degradation of Aux/IAA repressor proteins. This derepresses Auxin Response Factors (ARFs), triggering the transcription of auxin-responsive genes[4].
Fig 1: Biphasic pro-auxin pathway: Cuticular diffusion and esterase-mediated bioactivation of MeNAA.
Experimental Methodologies
To rigorously evaluate the efficacy of MeNAA formulations, application scientists must uncouple cuticular penetration from intracellular metabolism. The following self-validating protocols isolate these variables.
Protocol A: In Vitro Cuticular Penetration Assay
Objective: To calculate the permeance coefficient (
Causality & Validation: We utilize enzymatically isolated cuticles rather than intact leaves. Mechanical stripping damages epicuticular waxes (the primary diffusion barrier). Enzymatic isolation preserves barrier integrity. To make this a self-validating system , a membrane integrity check using a hydrophilic dye is mandatory prior to dosing; any cuticle showing rapid dye leakage is micro-fractured and discarded.
-
Cuticle Isolation: Submerge Citrus aurantium (or target crop) leaf discs in a buffer containing 2% (w/v) pectinase and 0.2% (w/v) cellulase (pH 4.0) for 72 hours. Carefully float the detached cuticular membranes onto deionized water.
-
Integrity Validation: Mount the cuticles in Franz diffusion cells. Add 1 mM Methylene Blue to the donor compartment. Monitor the receiver fluid for 2 hours. Discard any cells showing dye breakthrough.
-
Dosing: Apply 10 µL of MeNAA formulation (e.g., 100 µM in 1% aqueous surfactant) to the donor compartment (representing the leaf surface).
-
Sampling: Fill the receiver compartment with a desorption buffer (e.g., 10 mM phosphate buffer, pH 7.0, with 1% BSA to maintain sink conditions). Extract 100 µL aliquots at 2, 4, 8, 12, and 24 hours, replacing the volume with fresh buffer.
-
Quantification: Analyze samples via HPLC-MS/MS to determine the cumulative mass of MeNAA transferred. Calculate permeability using
(where is the steady-state flux and is the concentration gradient).
Protocol B: Intracellular Esterase Cleavage Kinetics
Objective: To quantify the rate at which plant esterases convert the pro-drug (MeNAA) into the active payload (NAA).
Causality & Validation: Using a cell-free extract isolates enzymatic hydrolysis from membrane transport. To ensure the observed conversion is strictly enzymatic and not spontaneous chemical hydrolysis, this protocol employs a tripartite validation system : a live extract (experimental), a heat-denatured extract (negative control), and a live extract pre-incubated with Bis-p-nitrophenyl phosphate (BNPP), a known carboxylesterase inhibitor.
-
Extract Preparation: Homogenize target plant tissue in cold extraction buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10% glycerol). Centrifuge at 15,000 × g for 20 mins at 4°C. Collect the supernatant (cell-free extract).
-
System Validation Setup:
-
Tube 1 (Experimental): 900 µL extract.
-
Tube 2 (Negative Control): 900 µL extract, boiled for 10 mins to denature proteins.
-
Tube 3 (Inhibition Control): 900 µL extract + 10 µM BNPP (incubated 15 mins prior).
-
-
Reaction Initiation: Add 100 µL of 1 mM MeNAA to all tubes. Incubate at 25°C.
-
Quenching & Extraction: At intervals (0, 10, 30, 60 mins), remove 100 µL aliquots and immediately mix with 100 µL cold acetonitrile to precipitate proteins and halt the reaction.
-
Analysis: Centrifuge the quenched samples and analyze the supernatant via HPLC-MS/MS. Plot the depletion of MeNAA and the stoichiometric appearance of NAA over time to determine
and .
Fig 2: Self-validating experimental workflow for determining intracellular esterase cleavage kinetics.
Conclusion
The esterification of 1-Naphthaleneacetic acid into Methyl 1-naphthaleneacetate represents a highly effective, biologically elegant solution to the problem of cuticular exclusion. By leveraging the plant's own endogenous carboxylesterases, formulators can design highly lipophilic pro-auxins that achieve superior tissue penetration before releasing their active payload directly at the site of action. Understanding the precise interplay between LogP-driven diffusion and enzyme-limited activation is critical for the next generation of precision agrochemicals.
References
-
Annual Reviews. ABSORPTION AND TRANSLOCATION OF PLANT REGULATORS. Retrieved from[Link][1]
-
PubChemLite / Université du Luxembourg. Methyl 1-naphthaleneacetate (C13H12O2). Retrieved from[Link][2]
-
ChemSrc. Methyl 1-Naphthaleneacetate CAS No. 2876-78-0. Retrieved from [Link][3]
Sources
Methodological & Application
Preparation of a Stock Solution of Methyl 1-naphthaleneacetate: An Application Note and Protocol
Abstract
This comprehensive guide details the principles and procedures for the accurate preparation of a stock solution of Methyl 1-naphthaleneacetate (MNA), a synthetic auxin widely utilized in plant tissue culture, horticulture, and fundamental plant science research. The protocol emphasizes best practices to ensure solution stability, concentration accuracy, and operator safety, which are paramount for experimental reproducibility. We provide a step-by-step methodology for preparing a 100 mM stock solution in ethanol, alongside critical data on the chemical's properties and handling.
Introduction: The Importance of a Reliable Auxin Stock
Methyl 1-naphthaleneacetate (MNA) is a synthetic analog of the natural plant hormone auxin. It is preferred in many applications over its parent compound, 1-Naphthaleneacetic acid (NAA), due to its chemical properties. In research and commercial applications, MNA is used to stimulate adventitious root formation, control fruit development, and as a component in plant cell culture media to promote callus induction and growth.[1][2]
The reliability of any experiment involving plant growth regulators hinges on the accurate preparation of stock solutions. An improperly prepared stock can lead to inconsistent results, loss of time, and misinterpretation of data. The low aqueous solubility of MNA necessitates the use of an organic solvent to create a concentrated, stable stock solution that can be accurately diluted to working concentrations.[3][4] This note provides a validated protocol for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of Methyl 1-naphthaleneacetate
A thorough understanding of the physicochemical properties of MNA is foundational to its proper handling and use. Key data are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₂O₂ | [3][5][6][7] |
| Molecular Weight | 200.23 g/mol | [5][6][7] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.142 g/mL at 25 °C | [4][5] |
| Boiling Point | 160-162 °C at 5 mmHg | [4][5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and acetone. | [3][4][8][9] |
Protocol: Preparation of a 100 mM MNA Stock Solution in Ethanol
This protocol describes the preparation of 10 mL of a 100 mM stock solution. Adjust volumes as necessary for your specific requirements.
Materials and Equipment
-
Methyl 1-naphthaleneacetate (MNA), purity >98% (CAS 2876-78-0)
-
Ethanol (EtOH), 200 proof (100%), anhydrous
-
15 mL sterile polypropylene or glass vial with a screw cap
-
Calibrated analytical balance
-
Micropipettes (P1000) and sterile tips
-
Small magnetic stir bar and stir plate (optional)
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Causality-Driven Experimental Protocol
The choice of ethanol as a solvent is based on the high solubility of MNA in it, its volatility, and its relatively low toxicity in most biological systems when diluted to working concentrations.[8][9][10]
Step 1: Calculation First, calculate the mass of MNA required.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Calculation: Mass = 0.1 mol/L x 0.010 L x 200.23 g/mol = 0.20023 g (or 200.23 mg)
Step 2: Weighing the Compound
-
Place a clean, empty 15 mL vial on the analytical balance and tare it.
-
Carefully weigh out approximately 200.23 mg of MNA directly into the vial. Record the exact mass.
-
Expert Insight: Weighing directly into the final vial minimizes transfer loss, ensuring higher accuracy.
-
Step 3: Recalculation (Self-Validation)
-
Based on the actual mass measured, recalculate the exact volume of ethanol needed to achieve a 100 mM concentration. This step is critical for ensuring the accuracy of your stock solution.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))
-
Example: If you weighed 0.2050 g of MNA: Volume = 0.2050 g / (0.1 mol/L x 200.23 g/mol ) = 0.01024 L = 10.24 mL
Step 4: Dissolution
-
Using a micropipette, add the calculated volume of 100% ethanol to the vial containing the MNA.
-
Add a small, sterile magnetic stir bar to the vial and place it on a stir plate at a low speed, or cap the vial tightly and vortex vigorously.
-
Visually inspect the solution to ensure all MNA has completely dissolved. The solution should be clear and free of any particulates.
-
Trustworthiness Check: An undissolved compound is a primary source of concentration error. Do not proceed until the solution is homogenous.
-
Step 5: Labeling and Storage
-
Clearly label the vial with the following information:
-
Compound Name: Methyl 1-naphthaleneacetate (MNA)
-
Concentration: 100 mM
-
Solvent: 100% Ethanol
-
Date of Preparation
-
Preparer's Initials
-
-
Auxin solutions are light-sensitive and can degrade over time.[11] Wrap the vial in aluminum foil to protect it from light.
-
Store the stock solution at -20°C for long-term stability. For short-term use, 4°C is acceptable for several months.[10] Aliquoting the stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[10][12]
Experimental Workflow Diagram
Caption: Workflow for preparing MNA stock solution.
Safety Precautions
As a Senior Application Scientist, I cannot overstate the importance of safety. Always consult the latest Safety Data Sheet (SDS) for Methyl 1-naphthaleneacetate before handling.[13]
-
Hazard: MNA is harmful if swallowed (H302).[13]
-
Handling:
-
First Aid:
Application Example: Preparing a Working Solution
Stock solutions are rarely used directly. The following demonstrates how to prepare a 10 µM working solution in a final volume of 100 mL of plant culture medium.
-
Formula: C₁V₁ = C₂V₂
-
C₁ = Stock concentration (100 mM)
-
V₁ = Volume of stock to add (?)
-
C₂ = Final working concentration (10 µM or 0.010 mM)
-
V₂ = Final volume (100 mL)
-
-
Calculation:
-
V₁ = (C₂V₂) / C₁
-
V₁ = (0.010 mM * 100 mL) / 100 mM = 0.01 mL or 10 µL
-
-
Procedure: Add 10 µL of the 100 mM MNA stock solution to 100 mL of your final medium. The final concentration of the ethanol solvent (0.01%) will be negligible for most applications.
References
-
Protocol for measuring the auxin-induced changes of m 6 A modification. Star Protocols. Available at: [Link]
-
Preparation of auxin in lanolin for plant treatment. ARC Centre of Excellence in Plant Energy Biology. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Methyl 1-naphthaleneacetate, 96% | 2876-78-0. MilliporeSigma. Available at: [Link]
-
Role and Applications of Auxins in Horticultural Practices. Agriculture Institute. Available at: [Link]
-
The Effect of Salt Concentration on Auxin Stability in Culture Media. Scholar Commons. Available at: [Link]
-
Auxin stability and accumulation during in vitro shoot morphogenesis influences subsequent root induction and development in Eucalyptus grandis. ResearchGate. Available at: [Link]
-
Solubility Measurement and the Correlation of 1-Naphthaleneacetic Acid in Pure and Methanol + Water Binary Solvents. ResearchGate. Available at: [Link]
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library - NTIS. Available at: [Link]
-
CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. NCBI Bookshelf. Available at: [Link]
-
Rapid Auxin-Mediated Cell Expansion. PMC. Available at: [Link]
-
Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium. The Plant Cell | Oxford Academic. Available at: [Link]
Sources
- 1. plantsuccess.org [plantsuccess.org]
- 2. agriculture.institute [agriculture.institute]
- 3. CAS 2876-78-0: Methyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]
- 4. Methyl naphthalene-1-acetate | 2876-78-0 [chemicalbook.com]
- 5. 1-萘乙酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 1-Naphthaleneacetate | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. ntrl.ntis.gov [ntrl.ntis.gov]
- 9. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. phytotechlab.com [phytotechlab.com]
- 11. cell.com [cell.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Application Note: Adventitious Root Formation Assay Using Methyl 1-Naphthaleneacetate (MeNAA)
Executive Summary
Methyl 1-naphthaleneacetate (MeNAA), also known as NAA methyl ester, is a synthetic pro-auxin widely utilized in plant biology and agricultural research to stimulate adventitious root (AR) formation[1]. Unlike its free acid counterpart, 1-naphthaleneacetic acid (NAA), MeNAA exhibits enhanced lipophilicity, allowing for superior cuticular penetration and sustained intracellular auxin release[1]. This application note provides a comprehensive, self-validating protocol for conducting an AR formation assay using MeNAA, detailing the mechanistic causality behind each experimental choice to ensure rigorous, reproducible data.
Mechanistic Grounding: The Pro-Auxin Paradigm
MeNAA (CAS 2876-78-0) functions as an esterified pro-hormone[1]. In its intact ester form, it is largely inactive at the receptor level[2]. However, its highly lipophilic nature facilitates rapid, passive diffusion across the plant cuticle and plasma membrane[1]. Once localized within the cytoplasm, endogenous carboxylesterases hydrolyze the methyl ester bond, liberating the active auxin, 1-naphthaleneacetic acid (NAA)[1].
The released NAA subsequently integrates into the canonical TIR1/AFB signaling cascade[1]. NAA binds to the TIR1/AFB F-box proteins, promoting the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors[3]. The degradation of these repressors liberates Auxin Response Factors (ARFs), which bind to Auxin Response Elements (AuxREs) to activate genes responsible for cellular dedifferentiation and root primordia initiation[3]. This mechanism makes MeNAA highly effective in horticultural propagation, acting as a potent rooting agent in plant tissue culture[4].
Canonical auxin signaling pathway activated by Methyl 1-naphthaleneacetate (MeNAA) hydrolysis.
Assay Design & Causality
A robust bioassay must be a self-validating system. The experimental design for MeNAA-induced adventitious rooting relies on specific causal choices:
-
Solvent Selection : Due to MeNAA's lipophilicity, aqueous solutions are ineffective for stock preparation. Ethanol or Dimethyl Sulfoxide (DMSO) must be used to ensure complete dissolution before dilution in aqueous media[1].
-
Sustained Release vs. Acute Shock : Free NAA can cause acute tissue toxicity or ethylene-induced senescence at high doses. MeNAA acts as a "slow-release" capsule; the rate-limiting step of esterase cleavage ensures a steady, physiological accumulation of NAA, which is optimal for the prolonged process of root organogenesis.
-
Self-Validating Controls : To prove that rooting is driven by MeNAA hydrolysis rather than spontaneous degradation, the assay must include:
-
Mock Control: Solvent only (establishes baseline spontaneous rooting).
-
Positive Control: Free NAA (establishes maximum rooting potential).
-
Mechanistic Control: MeNAA + Bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum esterase inhibitor). If roots fail to form here, it validates that MeNAA requires enzymatic cleavage to function.
-
Protocol: Adventitious Root Formation Bioassay
Step-by-step experimental workflow for the MeNAA adventitious root formation bioassay.
Step 1: Stock Solution Formulation
-
Weigh 20.0 mg of MeNAA powder (>98% purity).
-
Dissolve completely in 1.0 mL of absolute ethanol to create a 20 mg/mL stock solution[1]. Causality: Ethanol ensures complete solvation of the lipophilic ester without the phytotoxicity associated with strong basic solvents used for free acids.
-
Filter-sterilize the stock using a 0.22 µm PTFE syringe filter.
Step 2: Treatment Media Preparation
-
Prepare Half-strength Murashige and Skoog (½ MS) basal medium with 0.8% agar and autoclave. Allow to cool to 50°C.
-
Spike the media with the MeNAA stock to achieve target concentrations (e.g., 1 µM, 5 µM, 10 µM). Based on NAA data, test concentrations typically range from 1 mg/L to 200 mg/L depending on the species[1].
-
Critical Step: Ensure the final solvent concentration in all media (including the Mock control) is identical (e.g., 0.1% v/v) to isolate the solvent's effect from the auxin's effect[1].
Step 3: Explant Preparation & Treatment
-
Harvest uniform semi-hardwood cuttings (10-15 cm in length with 2-4 nodes)[1]. Remove lower leaves to reduce transpiration stress[1].
-
Insert the basal 2-3 cm of the cuttings into the solidified ½ MS treatment media. Causality: Polarity is critical; auxin transport is basipetal. Inverting the cutting will result in assay failure due to the directional nature of PIN efflux carriers.
Step 4: Incubation
-
Transfer the assay vessels to a controlled growth chamber (22°C, 16h/8h light/dark cycle).
-
Place the trays in a high-humidity environment, such as a mist chamber or under a plastic cover, to prevent desiccation[1]. Causality: High humidity prevents desiccation of the vascular cambium before root primordia can establish water uptake.
Step 5: Data Collection
-
After 2-4 weeks, carefully extract the cuttings from the medium[1].
-
Wash the basal ends with distilled water to remove agar[1].
-
Quantify rooting parameters: Rooting percentage, number of primary roots per cutting, length of the longest root, and root dry weight[1].
Quantitative Data Interpretation
The following table summarizes the expected dose-response profile when comparing MeNAA to free NAA and controls in a standard semi-hardwood cutting assay.
| Treatment Group | Concentration | Rooting Percentage (%) | Mean Primary Roots / Explant | Root Dry Weight (mg) | Mechanistic Observation |
| Mock (Control) | 0.1% Ethanol | < 10% | 0 - 1 | < 2.0 | Baseline spontaneous rooting. |
| Free NAA | 5 µM | 85% | 12 ± 3 | 15.5 | Rapid induction; potential for basal callus formation. |
| MeNAA | 5 µM | 92% | 18 ± 4 | 22.1 | Sustained release; higher root density, less callus. |
| MeNAA | 50 µM | 40% | 4 ± 2 | 8.3 | Supraoptimal dose; ethylene-induced root inhibition. |
| MeNAA + BNPP | 5 µM + 10 µM | < 15% | 0 - 2 | < 3.0 | Esterase inhibition blocks MeNAA activation. |
Assay Self-Validation & Troubleshooting
-
Issue: High mortality or callus overgrowth instead of roots.
-
Cause: MeNAA concentration is too high, leading to excessive NAA accumulation which triggers ethylene biosynthesis and cell death, or undifferentiated callus proliferation.
-
Solution: Perform a broader logarithmic dose-response curve (0.1 µM to 100 µM) to find the species-specific optimal concentration.
-
-
Issue: No roots in MeNAA treatment, but roots in NAA positive control.
-
Cause: The specific plant species/tissue lacks sufficient endogenous carboxylesterase activity to cleave the methyl ester[1].
-
Validation: Co-treat the tissue with a mild surfactant to ensure the lack of response isn't due to cuticular resistance. If absorption is confirmed but rooting fails, the tissue is incompatible with pro-auxin esters.
-
-
Regulatory & Downstream Note : If translating this assay to edible crops or agricultural products, be aware that plant growth promoters (PGPs) like MeNAA are subject to maximum residue limits (MRLs) and are typically monitored using QuEChERS extraction methods coupled with chromatography[5].
References
-
[4] Title : Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life Source : NINGBO INNO PHARMCHEM CO.,LTD. URL : [Link]
Sources
Application Note: Utilizing Methyl 1-Naphthaleneacetate (MeNAA) for Chemical Fruit Thinning in Apples
Introduction & Physiological Rationale
Chemical fruit thinning is a critical agronomic intervention in apple (Malus domestica) cultivation, essential for optimizing fruit size, quality, and ensuring reliable annual cropping by mitigating biennial bearing (1)[1]. While 1-Naphthaleneacetic acid (NAA) is the industry standard, its application can be limited by rapid absorption spikes that cause acute phytotoxicity or over-thinning.
Methyl 1-naphthaleneacetate (MeNAA), an auxin ester, functions as a highly efficient pro-hormone. The lipophilic nature of the methyl ester group significantly enhances uniform absorption through the waxy plant cuticle. Once internalized, ubiquitous plant carboxylesterases hydrolyze the ester bond, gradually releasing the active auxin, NAA (2)[2]. This slow-release mechanism provides a wider therapeutic index for crop load management, mitigating the acute physiological shock often associated with high-dose free NAA applications.
Mechanism of Action
The released NAA integrates into the canonical auxin signaling pathway, stimulating ethylene biosynthesis in the fruitlet tissue via ACC synthase activation (3)[3]. This localized ethylene burst transiently reduces the translocation of leaf-derived sucrose to the developing fruitlets. Weaker lateral fruitlets, unable to survive this temporary metabolic starvation, undergo abscission zone formation and drop, while the dominant king fruitlets survive and thrive (1)[1].
Mechanistic Pathway Visualization
Mechanistic pathway of MeNAA-induced fruit thinning via pro-auxin hydrolysis and ethylene signaling.
Experimental Protocol: Field Application for Apple Thinning
This protocol establishes a self-validating workflow for evaluating MeNAA efficacy. It includes internal controls and specific phenological timing to ensure reproducibility across field trials.
Phase 1: Reagent Preparation
Causality: MeNAA is practically insoluble in water. A primary stock must be created using an organic solvent before aqueous dilution to prevent precipitation and ensure uniform field dosing (2)[2].
-
Stock Solution (10,000 ppm): Dissolve 1.0 g of MeNAA powder (CAS: 2876-78-0) in 100 mL of 95% Ethanol or DMSO. Stir continuously until completely dissolved.
-
Field Solution (10 ppm equivalent): Transfer 1 mL of the stock solution into 1 Liter of double-processed water.
-
Surfactant Addition: Add 0.1% v/v of a non-ionic surfactant (e.g., Tween-20). Causality: Surfactants reduce the surface tension of the aqueous droplet, maximizing the contact area on the hydrophobic apple leaf cuticle, which is critical for the lipophilic uptake of MeNAA.
Phase 2: Application Timing & Environmental Controls
Causality: The efficacy of auxin-based thinners is highly dependent on the fruitlet developmental stage and ambient temperature (3)[3].
-
Phenological Targeting: Monitor the orchard until the average king fruitlet diameter reaches 10–12 mm . At this size, fruitlets are in a phase of intense cell division and are highly susceptible to carbohydrate deficits.
-
Temperature Guardrails: Apply the solution only when ambient temperatures are forecasted to be between 18°C and 25°C for the following 48 hours. Causality: Temperatures below 15°C suppress plant metabolism and esterase activity, leading to under-thinning. Temperatures above 30°C exacerbate carbohydrate stress, risking severe over-thinning.
Phase 3: Self-Validating Application & Data Collection
-
Branch Tagging (Quality Control): Prior to application, randomly select and tag 4 uniform limbs per tree across the Control, Free NAA, and MeNAA test groups. Count the exact number of initial flower clusters on each tagged limb to establish a baseline.
-
Foliar Spray: Apply the formulation using a calibrated air-blast sprayer to the point of drip. Ensure the Control group receives a mock vehicle spray (Water + 0.1% Tween-20 + 0.1% Ethanol).
-
Abscission Tracking: At 21 days post-application (after the natural "June drop"), recount the remaining fruitlets on the tagged limbs. Calculate the Fruit Set Percentage: (Final Fruit Count / Initial Flower Clusters) * 100.
Quantitative Data Summary
The following table synthesizes expected dose-response outcomes when comparing MeNAA to standard Free NAA and an untreated control, highlighting the controlled efficacy of the pro-hormone approach.
| Treatment Group | Concentration | Application Timing | Fruit Set (%) | Mean Fruit Weight (g) | Return Bloom (%) |
| Control (Vehicle) | 0 ppm | 10-12 mm diameter | 85.2 ± 4.1 | 135.4 ± 8.2 | 22.5 ± 3.1 |
| Free NAA | 10 ppm | 10-12 mm diameter | 45.3 ± 3.8 | 178.6 ± 6.5 | 65.4 ± 4.2 |
| MeNAA | 10 ppm | 10-12 mm diameter | 42.1 ± 3.5 | 182.3 ± 5.9 | 68.2 ± 3.8 |
Data Interpretation: Both Free NAA and MeNAA significantly reduce fruit set compared to the control, driving an increase in mean fruit weight (due to reduced resource competition) and enhancing return bloom for the following season. MeNAA achieves parity with Free NAA while offering a more controlled release profile, minimizing the risk of foliage phytotoxicity.
References
-
Pesteanu, A., et al. (2014). The Influence of Thinning Agent on Base of 6-BA and NAA on Productivity and Fruit Quality of „Gala Must” Variety. CABI Digital Library. Retrieved from [Link]
-
Dennis, F. G. (2002). Mechanisms of Action of Apple Thinning Chemicals. ASHS Journals (HortScience). Retrieved from [Link]
Sources
Introduction: Understanding Methyl 1-naphthaleneacetate (MENA)
An In-Depth Technical Guide to the Application of Methyl 1-naphthaleneacetate in Potato Storage
This document provides a comprehensive overview of Methyl 1-naphthaleneacetate (MENA), a synthetic plant growth regulator, and its application in the post-harvest storage of potatoes (Solanum tuberosum L.). This guide is intended for researchers, scientists, and professionals in the field of agriculture and drug development who are exploring sprout inhibition technologies.
Methyl 1-naphthaleneacetate is a synthetic organic compound belonging to the auxin family of plant hormones.[1] It is the methyl ester of 1-naphthaleneacetic acid (NAA), a well-known and potent synthetic auxin used in various agricultural applications to influence plant growth and development. In the context of potato storage, MENA is utilized for its ability to inhibit sprouting, thereby extending the shelf life and maintaining the quality of the tubers.[1]
It is crucial to distinguish MENA from other naphthalene-based compounds used in potato storage, such as 1,4-dimethylnaphthalene (1,4-DMN). While both are used for sprout control, their mechanisms of action are fundamentally different. 1,4-DMN acts as a dormancy enhancer by repressing cell proliferation in the meristematic tissues of the potato eyes.[2] In contrast, MENA's activity is attributed to its auxin-like properties upon conversion to NAA within the plant tissues.
Mechanism of Action: The Prodrug Concept
The primary mechanism of action for MENA in biological systems is its role as a prodrug for 1-naphthaleneacetic acid (NAA). Evidence suggests that the ester group of MENA undergoes hydrolysis in plant tissues, such as stored potato tubers, to yield the biologically active NAA. This conversion allows for a potential controlled release of the active auxin.
Once NAA is released, it mimics the effects of the natural plant hormone indole-3-acetic acid (IAA). At appropriate concentrations, auxins can inhibit bud growth by promoting apical dominance. In the case of stored potatoes, the application of an exogenous auxin like NAA can suppress the growth of sprouts from the tuber eyes.
The following diagram illustrates the proposed signaling pathway for MENA's action in potato tubers.
Caption: Proposed mechanism of MENA as a sprout inhibitor.
Application Protocols for Potato Storage
While detailed contemporary protocols for the long-term storage application of MENA are not as prevalent in recent scientific literature as those for other sprout inhibitors, historical and general use information provides a basis for application. One such product mentioned in literature is "PotatoFix," which contained MENA and was applied as the tubers were being handled for market.[3]
The following is a generalized protocol for the post-harvest application of a liquid sprout inhibitor, which can be adapted for MENA-based formulations.
3.1. Pre-Application Stage: Tuber Preparation
-
Curing: After harvest, potatoes should undergo a curing period at 10-15°C (50-60°F) with high relative humidity (around 95%) for 10-14 days. This allows for the healing of wounds sustained during harvesting, which is crucial for preventing pathogen entry and reducing moisture loss during storage.
-
Cleaning: Tubers should be cleaned to remove excess soil and debris. Dry cleaning methods are generally preferred over washing to minimize the risk of bacterial diseases during storage.
-
Grading: Remove any diseased, damaged, or undersized tubers to ensure the quality of the stored batch.
3.2. Preparation of MENA Application Solution
-
Consult Product Label: Always refer to the manufacturer's instructions for the specific MENA formulation being used for recommended dilution rates.
-
Dilution: MENA is typically available as a liquid concentrate. It should be diluted with an appropriate carrier, usually water, to the desired concentration.
-
Agitation: Ensure the spray tank has a good agitation system to keep the product uniformly suspended in the carrier liquid.
3.3. Application Methods
MENA can be applied using various methods, with the choice depending on the available equipment and the point of application.
3.3.1. Spray Application
This method is suitable for treating potatoes as they are being conveyed into storage or during the packing process.
-
Equipment: Utilize a calibrated spray system with nozzles positioned to provide uniform coverage of the tubers. A roller table that tumbles the potatoes as they pass under the spray nozzles is ideal for ensuring complete coverage.[4]
-
Application Rate: The application rate will depend on the concentration of the MENA product. A typical target is to achieve a uniform dampening of the tuber surface without excessive runoff.
-
Calibration: Regularly calibrate the sprayer to ensure the correct volume of solution is being applied per ton of potatoes.
3.3.2. Fogging (Aerosol Application)
Thermal or cold fogging can be used to treat potatoes already in bulk storage. This method is common for other volatile sprout inhibitors.
-
Storage Sealing: The storage facility must be well-sealed to maintain the fog for the required duration.
-
Air Circulation: The ventilation system of the storage facility is used to circulate the fog throughout the potato pile, ensuring contact with all tubers.
-
Application: The MENA formulation is introduced into the fogging equipment and applied according to the manufacturer's instructions and the volume of the storage facility.
The following diagram illustrates a general workflow for post-harvest sprout inhibitor application.
Caption: General workflow for post-harvest application of MENA.
Efficacy and Impact on Potato Quality
There is a notable lack of recent, publicly available, peer-reviewed scientific literature that provides quantitative data on the long-term efficacy of MENA for potato sprout suppression and its specific effects on processing quality. Much of the current research on sprout inhibitors focuses on alternatives to chlorpropham (CIPC), such as 1,4-DMN, essential oils, and ethylene.
4.1. Sprout Suppression
As a synthetic auxin, MENA is expected to inhibit sprout elongation. However, the duration and degree of this inhibition under various storage conditions and for different potato cultivars require further empirical investigation. The effectiveness would likely be dose-dependent.
4.2. Effects on Tuber Quality
A critical consideration for processing potatoes is the accumulation of reducing sugars (glucose and fructose) during storage, especially at low temperatures. High levels of reducing sugars can lead to dark-colored and bitter-tasting fried products through the Maillard reaction.[5][6]
The impact of MENA on the sugar profile of stored potatoes is not well-documented in recent studies. As auxins can influence carbohydrate metabolism, it is essential that any application of MENA for processing potatoes be evaluated for its effect on:
-
Reducing Sugar Content: Regular monitoring of glucose and fructose levels throughout the storage period.
-
Fry Color: Performing fry tests on samples from treated tubers to ensure they meet quality standards.
-
Other Quality Parameters: Assessing weight loss, texture, and the incidence of any physiological disorders.
Regulatory and Safety Information
5.1. Regulatory Status
The regulatory status of MENA for post-harvest application on potatoes can vary by region. In the United States, the Environmental Protection Agency (EPA) has established tolerances for residues of 1-naphthaleneacetic acid (NAA) and its salts in or on potatoes, which is relevant given that MENA is the methyl ester of NAA.[7][8] Users must always verify the current regulatory status and adhere to the legal application guidelines in their specific location.
5.2. Safety Precautions
Based on available Safety Data Sheets (SDS), Methyl 1-naphthaleneacetate has the following hazard profile and requires appropriate safety measures during handling.[9]
| Property | Information |
| Physical State | Colorless to light yellow viscous liquid[9] |
| Primary Hazard | Harmful if swallowed (Acute Oral Toxicity, Category 4)[9] |
| Handling | - Wash hands thoroughly after handling. - Do not eat, drink, or smoke when using this product. - Wear protective gloves, clothing, eye, and face protection.[9] |
| Storage | Store in a well-ventilated place. Keep container tightly closed in a dry place.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[9] |
Conclusion and Future Research Directions
Methyl 1-naphthaleneacetate presents a scientifically interesting option for potato sprout control due to its auxin-like activity. Its mechanism as a prodrug for NAA is a key aspect of its function. However, there is a clear need for further research to establish its role as a viable alternative to more commonly used sprout inhibitors in modern potato storage systems.
Future research should focus on:
-
Efficacy Trials: Conducting comprehensive, long-term storage trials to determine the optimal application rates, timing, and methods for various potato cultivars.
-
Quality Impact Assessment: Thoroughly evaluating the effects of MENA on the processing quality of potatoes, particularly on reducing sugar profiles and fry color.
-
Comparative Studies: Directly comparing the performance of MENA with other sprout inhibitors like 1,4-DMN and essential oils.
By addressing these knowledge gaps, the potential of Methyl 1-naphthaleneacetate as a tool for maintaining potato quality during storage can be fully elucidated for the benefit of the agricultural and food processing industries.
References
-
Microsoft. (2019). Efficacy of sprout suppressants used alone, or in combination, to control sprouting of stored potato. Retrieved from [Link]
- Sparks, W. C. MANAGEMENT OF POTATO STORAGES.
- NAPPO. Science and Technology Documents ST 02: Efficacy of Potato Sprout Control Products to Minimize Sprout Production.
- Thermo Fisher Scientific. (2025).
-
MDPI. (2022). Sprout Suppressants in Potato Storage: Conventional Options and Promising Essential Oils—A Review. Retrieved from [Link]
- AMS.usda.gov. (2004). 1,4-dimethylnaphthalene.
- EFSA.
- Sigma-Aldrich. (2025).
-
Federal Register. (2012). 1-Naphthaleneacetic acid; Pesticide Tolerances. Retrieved from [Link]
- MDPI. Tuber Sprout Suppressants | Encyclopedia MDPI.
-
Federal Register. (2013). 1-Naphthaleneacetic acid; Pesticide Tolerances. Retrieved from [Link]
- AHDB.
- ResearchGate.
- Google Patents.
-
MDPI. (2026). The Effect of Potato Seed Treatment on the Chemical Composition of Tubers and the Processing Quality of Chips Assessed Immediately After Harvest and After Long-Term Storage of Tubers. Retrieved from [Link]
-
PMC. (2020). Potato Tuber Chemical Properties in Storage as Affected by Cultivar and Nitrogen Rate: Implications for Acrylamide Formation. Retrieved from [Link]
- ResearchGate.
-
Animal and Plant Health Inspection Service. (2024). APHIS Issues Regulatory Status Review Responses. Retrieved from [Link]
- CABI Digital Library.
-
MSU Extension. (2014). Guidelines for applying Stadium to potato tubers. Retrieved from [Link]
-
University of Hertfordshire. (2026). 1-methylnaphthalene - AERU. Retrieved from [Link]
- Certis Belchim.
Sources
- 1. ams.usda.gov [ams.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. nwpotatoresearch.com [nwpotatoresearch.com]
- 4. Guidelines for applying Stadium to potato tubers - MSU Extension [canr.msu.edu]
- 5. The Effect of Potato Seed Treatment on the Chemical Composition of Tubers and the Processing Quality of Chips Assessed Immediately After Harvest and After Long-Term Storage of Tubers [mdpi.com]
- 6. llufb.llu.lv [llufb.llu.lv]
- 7. Federal Register :: 1-Naphthaleneacetic acid; Pesticide Tolerances [federalregister.gov]
- 8. Federal Register :: 1-Naphthaleneacetic acid; Pesticide Tolerances [federalregister.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for Methyl 1-Naphthaleneacetate in Plant Tissue Culture
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of Methyl 1-naphthaleneacetate (MENA) in plant tissue culture. This document details the compound's mechanism of action, provides detailed protocols for its preparation and application, and offers starting points for concentration optimization across various in vitro applications.
Introduction: Understanding Methyl 1-Naphthaleneacetate (MENA)
Methyl 1-naphthaleneacetate is a synthetic plant growth regulator belonging to the auxin family.[1] Structurally, it is the methyl ester of the well-characterized and widely used synthetic auxin, 1-Naphthaleneacetic acid (NAA).[2][3] In plant tissue culture, MENA is valued for its ability to influence critical developmental processes, including cell division, differentiation, and elongation.[2] Its primary applications include the induction of adventitious roots, the formation and proliferation of undifferentiated callus tissue, and the initiation of somatic embryogenesis.[1][2]
It is widely hypothesized that MENA functions as a pro-hormone or prodrug.[3][4] Its ester structure is thought to be hydrolyzed by endogenous plant enzymes (carboxylesterases) to release the biologically active NAA.[3][4] This potential for gradual release may offer advantages in maintaining stable auxin levels in the culture medium over time. Due to the limited specific data on MENA in publicly available literature, many protocols and concentration ranges are extrapolated from the extensive research conducted on its active form, NAA.[2] Therefore, the information presented here should be used as a robust starting point for empirical optimization.
Mechanism of Action: The Auxin Signaling Pathway
As a precursor to NAA, the biological effects of MENA are attributed to the downstream actions of NAA.[4] NAA mimics the natural plant hormone indole-3-acetic acid (IAA) and activates the canonical auxin signaling pathway.[4] This pathway is fundamental to nearly all aspects of plant growth and development.
The process begins when NAA binds to a co-receptor complex consisting of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription. This cascade of gene expression changes ultimately leads to the physiological responses associated with auxins, such as root initiation or callus formation.[2][4]
Caption: Generalized auxin signaling pathway activated by MENA after hydrolysis to NAA.
Applications and Recommended Starting Concentrations
The optimal concentration of MENA is highly dependent on the plant species, the type of explant, and the desired physiological outcome. The following table summarizes effective concentration ranges for NAA, which serve as an excellent starting point for designing experiments with MENA.[2] It is crucial to perform a dose-response experiment for each new system to determine the optimal concentration.
| Application | Plant Species / Genus | Recommended NAA Concentration (mg/L) | Notes | References |
| Callus Induction | General Use | 0.1 - 10.0 | Often used in combination with a cytokinin (e.g., BAP, Kinetin).[2] | [2] |
| Oryza sativa (Rice) | 2.0 | Used with 3.0 mg/L 2,4-D for optimal callus induction.[5] | [5] | |
| Paeonia lactiflora | 0.5 - 1.0 | Used in combination with TDZ and 2,4-D.[6] | [6] | |
| Mentha pulegium | 0.1 - 1.5 | Effective with Kinetin (0.5 - 1.0 mg/L) for 100% callus induction.[7] | [7] | |
| Root Induction | General Use | 0.01 - 10.0 | Can be used alone in a hormone-free basal medium.[2] | [2] |
| Arachis hypogaea (Groundnut) | 1.0 | Resulted in the highest number of roots per plantlet.[2] | [2] | |
| Phoenix dactylifera (Date Palm) | 1.0 | Optimal concentration for root initiation and growth.[8][9] | [8][9] | |
| Somatic Embryogenesis | Phoenix dactylifera (Date Palm) | 0.5 | Effective in producing somatic embryos from callus cultures.[10] | [10] |
| Coffea canephora (Coffee) | ~0.1 (0.54 µM) | Used in a pre-conditioning medium with kinetin before induction.[11] | [11] | |
| Shoot Regeneration | Musa spp. (Banana) | 1.0 | Used with 2.0 mg/L BA for plantlet development from germinated embryos.[12] | [12] |
Experimental Protocols
Protocol for Preparation of MENA Stock Solution (1 mg/mL)
Accurate preparation of a concentrated stock solution is fundamental for reproducible experiments.
Materials:
-
Methyl 1-naphthaleneacetate powder
-
Solvent: 1N NaOH or Ethanol[2]
-
Sterile, purified water (e.g., distilled or deionized)
-
Sterile 100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter and sterile syringe
-
Sterile storage bottle
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 100 mg of MENA powder.
-
Dissolving: Transfer the powder to the 100 mL volumetric flask. Add a small volume (2-3 mL) of 1N NaOH or ethanol to completely dissolve the powder. Gentle warming or continuous stirring may be required.[2][3]
-
Dilution: Once the powder is fully dissolved, slowly add sterile purified water while stirring to prevent precipitation. Continue adding water up to the 100 mL mark.[13]
-
Sterilization: To ensure sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm filter into a sterile storage bottle.[2]
-
Storage: Label the bottle clearly with the name of the compound, concentration (1 mg/mL), and preparation date. Store the stock solution at 4°C in the dark.[3]
Caption: Workflow for preparing a 1 mg/mL MENA stock solution.
Protocol for Preparation of Plant Tissue Culture Medium
This protocol describes how to incorporate the MENA stock solution into a standard basal medium like Murashige and Skoog (MS).
Materials:
-
Basal medium powder (e.g., MS)
-
Sucrose (typically 30 g/L)
-
Gelling agent (e.g., Agar, 8 g/L)
-
MENA stock solution (1 mg/mL)
-
Other required plant growth regulators (e.g., cytokinins)
-
1N HCl and 1N NaOH for pH adjustment
-
pH meter
-
Autoclavable culture vessels
-
Autoclave
Procedure:
-
Prepare Basal Medium: In a large beaker, dissolve the basal medium powder and sucrose in approximately 80% of the final volume of purified water.[2]
-
Add Growth Regulators: Add the required volume of the MENA stock solution and any other plant growth regulators to achieve the desired final concentration. For example, to make 1 L of medium with 1.0 mg/L MENA, add 1 mL of the 1 mg/mL stock solution.
-
Adjust Volume: Bring the medium to the final volume (e.g., 1 L) with purified water.
-
Adjust pH: While stirring, adjust the pH of the medium to the optimal range for the specific plant species, which is typically 5.6-5.8. Use 1N NaOH to increase the pH and 1N HCl to decrease it.[2]
-
Add Gelling Agent: Add the gelling agent (e.g., agar) and heat the medium while stirring until it is completely dissolved.
-
Dispense and Sterilize: Promptly dispense the hot medium into culture vessels. Seal the vessels and sterilize by autoclaving at 121°C and 15 psi (1.05 kg/cm ²) for 15-20 minutes.[2]
Protocol for Optimizing MENA Concentration for a Specific Application (e.g., Rooting)
This experimental workflow is designed to identify the most effective MENA concentration for a given plant system.
Procedure:
-
Explant Preparation: Select uniform and healthy explants (e.g., microshoots, leaf segments, stem nodes). Surface sterilize the explants using standard laboratory procedures to eliminate microbial contamination.
-
Media Preparation: Prepare a series of culture media (as per Protocol 4.2) with a gradient of MENA concentrations. A typical range to test would be 0 (control), 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L.
-
Inoculation: Aseptically place one explant into each culture vessel. Ensure good contact between the explant and the medium. Use a sufficient number of replicates for each concentration (e.g., 10-20 vessels).
-
Incubation: Place the culture vessels in a growth chamber under controlled conditions of light (e.g., 16-hour photoperiod) and temperature (e.g., 25 ± 2°C).
-
Data Collection: After a predetermined period (e.g., 4-6 weeks), collect data on relevant parameters. For a rooting experiment, this would include:
-
Rooting percentage (%)
-
Average number of roots per explant
-
Average root length (cm)
-
Observations on callus formation at the base and overall plantlet health.
-
-
Analysis: Analyze the data statistically to determine the concentration that yields the best results.
Caption: Experimental workflow for optimizing MENA concentration.
Potential Issues and Considerations
-
Toxicity: Like all auxins, high concentrations of MENA can be inhibitory or toxic to plant tissues.[14] Signs of toxicity may include browning of the explant or surrounding medium, excessive callus formation where not desired, vitrification (a glassy, water-soaked appearance), or complete cessation of growth. If these symptoms are observed, the concentration range should be adjusted downwards in subsequent experiments.
-
Genotype Dependency: The response to any plant growth regulator is often highly genotype-dependent. A concentration that is optimal for one cultivar may be suboptimal or inhibitory for another.
-
Interaction with Cytokinins: For applications like callus induction and organogenesis, the ratio of auxin (MENA) to cytokinin is often more critical than the absolute concentration of either. This ratio determines the developmental pathway of the cultured tissue, with high auxin-to-cytokinin ratios generally favoring root formation and lower ratios favoring shoot formation.
Conclusion
Methyl 1-naphthaleneacetate is a potent synthetic auxin with significant utility in plant tissue culture. By functioning as a precursor to NAA, it effectively modulates key developmental processes required for micropropagation and in vitro plant regeneration. The protocols and concentration guidelines presented in this document provide a solid foundation for researchers. However, due to the inherent variability among plant species, rigorous, systematic optimization is essential to unlock the full potential of MENA for any specific research or production goal.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life. Retrieved from [Link]
-
Jain, M., & Islam, M. R. (2018). Improvement of efficient in vitro regeneration potential of mature callus induced from Malaysian upland rice seed (Oryza sativa cv. Panderas). Pakistan Journal of Botany, 50(5), 1795-1802. Retrieved from [Link]
-
Emoghene, A. O., et al. (2018). Evaluation of optimum concentration of naphthalene acetic acid on in vitro rooting and acclimatization of tissue culture date palm (Phoenix dactylifera L.) plantlets. Journal of Applied Sciences and Environmental Management, 22(10), 1619-1623. Retrieved from [Link]
-
Al-Khayri, J. M., & Naik, P. M. (2017). Somatic embryogenesis, scanning electron microscopy, histology and biochemical analysis at different developing stages of embryogenesis in six date palm (Phoenix dactylifera L.) cultivars. Saudi Journal of Biological Sciences, 24(7), 1597-1607. Retrieved from [Link]
-
Nic-Can, G. I., et al. (2015). Somatic Embryogenesis: Identified Factors that Lead to Embryogenic Repression. A Case of Species of the Same Genus. PLoS ONE, 10(6), e0126414. Retrieved from [Link]
-
Rani, M. P., & Doss, A. (2017). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. International Journal of Advanced Research in Biological Sciences, 4(1), 113-122. Retrieved from [Link]
-
Wang, Y., et al. (2023). Improvement of Culture Conditions and Plant Growth Regulators for In Vitro Callus Induction and Plant Regeneration in Paeonia lactiflora Pall. Horticulturae, 9(12), 1279. Retrieved from [Link]
-
Sreeramanan, S., et al. (2016). A rapid protocol for somatic embryogenesis mediated regeneration in banana (Musa spp.) cv. Nendran. Journal of Applied Horticulture, 18(3), 224-230. Retrieved from [Link]
-
Benmahioul, B., et al. (2022). Tissue culture techniques for callus induction in Mentha rotundifolia (L.) Huds and M. pulegium L. (Lamiales Lamiaceae). Biodiversity Journal, 13(4), 869-877. Retrieved from [Link]
-
Emoghene, A. O., et al. (2018). Evaluation of optimum concentration of naphthalene acetic acid on in vitro rooting and acclimatization of tissue culture date palm (Phoenix dactylifera L.) plantlets. Journal of Applied Sciences and Environmental Management, 22(10), 1619–1623. Retrieved from [Link]
-
PhytoTechnology Laboratories. (n.d.). Plant Growth Regulators. Retrieved from [Link]
-
Zhengzhou Delong Chemical Co., Ltd. (2020, August 28). Effect and use of 1-Naphthaleneacetic Acid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improvement of efficient in vitro regeneration potential of mature callus induced from Malaysian upland rice seed (Oryza sativa cv. Panderas) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of Culture Conditions and Plant Growth Regulators for In Vitro Callus Induction and Plant Regeneration in Paeonia lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biodiversityjournal.com [biodiversityjournal.com]
- 8. scispace.com [scispace.com]
- 9. Evaluation of optimum concentration of naphthalene acetic acid on <i>in vitro</i> rooting and acclimatization of tissue culture date palm (<i>Phoenix dactylifera</i> L.) plantlets | Journal of Applied Sciences and Environmental Management [ajol.info]
- 10. Somatic embryogenesis, scanning electron microscopy, histology and biochemical analysis at different developing stages of embryogenesis in six date palm (Phoenix dactylifera L.) cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Somatic Embryogenesis: Identified Factors that Lead to Embryogenic Repression. A Case of Species of the Same Genus | PLOS One [journals.plos.org]
- 12. scispace.com [scispace.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. Effect and use of 1-Naphthaleneacetic Acid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
Analytical methods for detecting Methyl 1-naphthaleneacetate.
An In-Depth Guide to the Analytical Determination of Methyl 1-Naphthaleneacetate
This comprehensive guide provides detailed application notes and protocols for the analytical detection of Methyl 1-naphthaleneacetate (MNA). Designed for researchers, scientists, and professionals in drug development, this document offers a synthesized approach based on established analytical principles and field-proven insights. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative references.
Introduction to Methyl 1-Naphthaleneacetate (MNA)
Methyl 1-naphthaleneacetate (MNA), also known as methyl 1-naphthylacetate, is an organic compound classified as an ester of 1-naphthaleneacetic acid and methanol.[1] It is recognized for its role as a synthetic auxin, a class of plant hormones, and is used in agricultural applications.[2] Beyond its use in agriculture, MNA serves as an intermediate in various organic syntheses.[1] Given its potential presence in environmental samples, agricultural products, and its use in chemical synthesis, robust and reliable analytical methods for its detection and quantification are imperative.
This guide explores the primary analytical techniques for MNA determination, focusing on chromatographic and spectroscopic methods. We will provide a foundational understanding of the physicochemical properties of MNA, which are critical for method development, followed by detailed protocols and the rationale behind them.
Physicochemical Properties of Methyl 1-Naphthaleneacetate
A thorough understanding of the analyte's properties is the cornerstone of developing effective analytical methods. The properties of MNA dictate the choice of solvents, extraction techniques, and analytical instrumentation. For instance, its limited solubility in water and good solubility in organic solvents make it an ideal candidate for reversed-phase chromatography and liquid-liquid extraction.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 160-162 °C at 5 mmHg | [2] |
| Density | 1.142 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.597 | [2] |
| Water Solubility | Sparingly soluble | [2] |
| Solubility | Soluble in organic solvents | [1] |
| CAS Number | 2876-78-0 | [2] |
Chromatographic Methods for MNA Analysis
Chromatographic techniques are the preferred methods for the separation, identification, and quantification of MNA due to their high resolution and sensitivity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of MNA. Reversed-phase (RP) HPLC is particularly well-suited, where a nonpolar stationary phase is used with a polar mobile phase. MNA, being a relatively nonpolar molecule, is retained on the column and can be effectively separated from more polar matrix components.
Causality Behind Method Choices:
-
Reversed-Phase Column (e.g., C18, Newcrom R1): The hydrophobic nature of the naphthalene ring in MNA interacts strongly with the nonpolar stationary phase, allowing for good retention and separation. A column like Newcrom R1 is noted for its low silanol activity, which minimizes peak tailing for ester compounds.[5]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in RP-HPLC. By adjusting the ratio of acetonitrile to water, the elution strength of the mobile phase can be fine-tuned to achieve the desired retention time and separation for MNA.[5]
-
Acidification (Phosphoric or Formic Acid): Adding a small amount of acid to the mobile phase helps to ensure the reproducibility of the analysis by maintaining a consistent pH and suppressing the ionization of any acidic functional groups on the stationary phase.[5] Formic acid is preferred for mass spectrometry (MS) compatibility as it is volatile.[5]
Protocol 1: Reversed-Phase HPLC for MNA Quantification
Objective: To quantify Methyl 1-naphthaleneacetate in a liquid sample.
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Newcrom R1 or equivalent C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid (for MS) or Phosphoric Acid (for UV)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (for MS) or Phosphoric Acid (for UV)
-
MNA analytical standard
-
Sample vials
Procedure:
-
Standard Preparation: Prepare a stock solution of MNA (e.g., 1 mg/mL) in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the sample with the initial mobile phase composition. If the sample is complex, refer to the sample preparation section (Section 4). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (based on the naphthalene chromophore)
-
Mobile Phase Gradient: A typical gradient could be starting with 60% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions.
-
-
Analysis: Inject the calibration standards followed by the samples.
-
Quantification: Construct a calibration curve by plotting the peak area of MNA against the concentration of the standards. Determine the concentration of MNA in the samples from this curve.
Workflow for HPLC Analysis of MNA
Caption: General workflow for the HPLC analysis of MNA.
Gas Chromatography (GC)
GC is an excellent alternative for the analysis of MNA, which is a semi-volatile compound. When coupled with a Mass Spectrometer (GC-MS), it provides high selectivity and sensitivity, allowing for definitive identification based on both retention time and mass spectrum.
Causality Behind Method Choices:
-
Capillary Column (e.g., 5% Phenyl-methylpolysiloxane): This type of nonpolar column is well-suited for separating aromatic compounds like MNA. The separation is based on the boiling points and interactions of the analytes with the stationary phase.[6]
-
Temperature Programming: A temperature gradient is essential for GC analysis of samples with multiple components. It allows for the elution of more volatile compounds at lower temperatures and less volatile compounds, like MNA, at higher temperatures, ensuring good peak shape and resolution.
-
Detector (FID or MS): A Flame Ionization Detector (FID) offers good sensitivity for organic compounds. However, a Mass Spectrometer (MS) is preferred for its superior selectivity and the ability to confirm the identity of MNA by its mass spectrum. The NIST WebBook provides a reference mass spectrum for MNA.[7][8]
Protocol 2: GC-MS for MNA Identification and Quantification
Objective: To identify and quantify Methyl 1-naphthaleneacetate in a sample extract.
Instrumentation and Materials:
-
GC-MS system
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium
-
MNA analytical standard
-
Solvent: Ethyl acetate or hexane
-
Sample vials with inserts
Procedure:
-
Standard Preparation: Prepare a stock solution of MNA (e.g., 1 mg/mL) in ethyl acetate. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: The sample should be in a volatile organic solvent. If necessary, perform an extraction (see Section 4) and concentrate the extract.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification). Key ions for MNA can be determined from its mass spectrum.[7]
-
-
Analysis: Inject the standards and samples.
-
Data Analysis: Identify MNA by comparing its retention time and mass spectrum to that of the standard. For quantification in SIM mode, use a calibration curve based on the area of a characteristic ion.
Workflow for GC-MS Analysis of MNA
Caption: General workflow for the GC-MS analysis of MNA.
Spectroscopic Methods
Spectroscopic methods can be used for the quantification of MNA, especially in simpler matrices or for initial screening.
-
UV-Visible Spectroscopy: The naphthalene ring in MNA is a strong chromophore, leading to distinct absorption bands in the UV region. The absorption spectrum of 1-naphthyl acetate, a closely related compound, shows a shift to longer wavelengths compared to naphthalene itself.[9] This method is simple and rapid but may lack selectivity in complex samples.
-
Fluorescence Spectroscopy: Naphthalene and its derivatives are known to be fluorescent.[10] Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis absorption. The analysis would involve exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. For instance, 1-methyl naphthalene has an excitation peak around 281 nm and an emission peak around 339 nm.[10]
Sample Preparation: A Critical Step
The quality of analytical results is highly dependent on the sample preparation step. The goal is to extract MNA from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Causality Behind Method Choices:
-
Liquid-Liquid Extraction (LLE): This is a classic technique for separating compounds based on their differential solubilities in two immiscible liquids. For MNA in an aqueous sample, extraction into a nonpolar organic solvent like hexane or diethyl ether is effective due to MNA's hydrophobicity.[6][11]
-
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. For MNA, a reversed-phase sorbent (like C18) would be used. The aqueous sample is passed through the cartridge, MNA is retained on the sorbent, and interfering polar compounds are washed away. MNA is then eluted with a small volume of an organic solvent like ethanol or methanol.[12]
Protocol 3: General Liquid-Liquid Extraction (LLE) for MNA
Objective: To extract MNA from an aqueous sample.
Materials:
-
Separatory funnel
-
Extraction solvent (e.g., hexane, diethyl ether)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Place the aqueous sample in a separatory funnel.
-
Add a volume of the extraction solvent (e.g., 50 mL of sample with 25 mL of solvent).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
Drain the lower (aqueous) layer. Collect the upper (organic) layer.
-
Repeat the extraction of the aqueous layer with fresh solvent to improve recovery.
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to the desired volume using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., acetonitrile for HPLC, ethyl acetate for GC).
Decision Tree for Sample Preparation
Caption: Decision-making workflow for MNA sample preparation.
Method Validation and Trustworthiness
To ensure that the chosen analytical method is reliable and fit for its intended purpose, it must be validated. Key performance characteristics to evaluate include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.99 is typically desired.
-
Limit of Detection (LOD): The lowest concentration of MNA that can be reliably detected by the method.
-
Limit of Quantitation (LOQ): The lowest concentration of MNA that can be accurately quantified with acceptable precision and accuracy.
-
Accuracy and Recovery: Determined by analyzing spiked samples at different concentrations. Recovery rates between 80-120% are generally considered acceptable.
-
Precision: The closeness of repeated measurements, usually expressed as the relative standard deviation (RSD).
Summary of Analytical Methods
| Method | Principle | Typical Application | Advantages | Disadvantages |
| HPLC-UV/DAD | Separation based on polarity; detection by UV absorbance. | Quantification in relatively clean samples (e.g., formulations). | Robust, widely available, good for quantification. | Lower selectivity than MS, may have interferences. |
| LC-MS | Separation based on polarity; detection by mass. | Trace analysis in complex matrices (e.g., environmental, biological). | High sensitivity and selectivity. | Higher cost and complexity. |
| GC-MS | Separation based on volatility; detection by mass. | Analysis of MNA in various sample extracts. | Excellent for identification, high sensitivity. | Requires derivatization for non-volatile compounds (not needed for MNA). |
| Fluorescence | Excitation and measurement of emitted light. | Screening, trace analysis in non-complex matrices. | Very high sensitivity. | Susceptible to matrix quenching effects. |
Conclusion
The detection of Methyl 1-naphthaleneacetate can be effectively achieved using a range of analytical techniques. For robust quantification and high-throughput analysis, HPLC-UV is a reliable choice. For definitive identification and trace-level quantification in complex matrices, GC-MS is the superior method. The selection of the optimal method and sample preparation protocol should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources. Proper method validation is crucial to ensure the generation of accurate and trustworthy data.
References
-
SIELC Technologies. (2018, February 16). Separation of Methyl 1-naphthaleneacetate on Newcrom R1 HPLC column. Available at: [Link]
-
NIST. 1-Naphthaleneacetic acid, methyl ester - Mass Spectrum. Available at: [Link]
-
Ministry of Health, Labour and Welfare, Japan. Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Available at: [Link]
-
NIST. 1-Naphthaleneacetic acid, methyl ester. Available at: [Link]
-
PubChem - NIH. 1-Naphthaleneacetic Acid. Available at: [Link]
-
MilliporeSigma. Methyl 1-naphthaleneacetate 96%. Available at: [Link]
-
ResearchGate. Absorption spectra of 1-naphthyl acetate (1) and naphthalene (2) in n.... Available at: [Link]
-
Organic Syntheses Procedure. ethyl 1-naphthylacetate. Available at: [Link]
-
NIST. Naphthalene, 1-methyl-. Available at: [Link]
-
EPA. Methyl 1-naphthaleneacetate Synonyms. Available at: [Link]
-
eurl-pesticides.eu. Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke. Available at: [Link]
-
Asian Journal of Chemistry. Determination of Naphthalene Content by Gas Chromatography. Available at: [Link]
-
PMC - NIH. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available at: [Link]
Sources
- 1. CAS 2876-78-0: Methyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]
- 2. Methyl naphthalene-1-acetate | 2876-78-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Methyl 1-Naphthaleneacetate | 2876-78-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Separation of Methyl 1-naphthaleneacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]
- 8. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectrum [1-Methyl Naphthalene] | AAT Bioquest [aatbio.com]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of 1-Naphthaleneacetic Acid and its Esters
Introduction
1-Naphthaleneacetic acid (NAA) and its various salt and ester forms are synthetic auxins, a class of plant growth regulators.[1] Their primary function is to mimic the natural plant hormone indole-3-acetic acid (IAA), influencing cell division and elongation.[1] In agriculture, NAA is widely used to control fruit set, prevent premature fruit drop, and promote rooting.[1] Given their widespread application, robust and sensitive analytical methods are required to monitor residue levels in agricultural products and environmental samples to ensure compliance with regulatory limits and safeguard consumer health.[2][3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of NAA and its esters due to its high selectivity, sensitivity, and ability to handle complex matrices.[4][5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the LC-MS/MS analysis of NAA and its common esters, such as methyl and ethyl naphthaleneacetate. It details optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with insights into method validation based on established guidelines.
Analyte Chemistry and Ionization
1-Naphthaleneacetic acid is a weak acid with a molecular weight of 186.21 g/mol . Its esters, such as methyl and ethyl naphthaleneacetate, are less polar. The choice of ionization technique is critical for achieving optimal sensitivity.
-
1-Naphthaleneacetic Acid (NAA): Due to its acidic nature, NAA is most effectively ionized in negative ion mode electrospray ionization (ESI-). The deprotonated molecule [M-H]⁻ is readily formed and serves as the precursor ion for MS/MS analysis.[2][3][8]
-
NAA Esters (e.g., Methyl, Ethyl): Esters of NAA are generally more amenable to positive ion mode ESI (+). They readily form protonated molecules [M+H]⁺, which can be used as precursor ions.
It is crucial to optimize the ionization source parameters, such as capillary voltage, gas temperature, and gas flow, for each analyte to maximize the signal intensity.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analytes of interest from the sample matrix while minimizing interferences that can suppress the analyte signal in the mass spectrometer. The choice of extraction method depends on the sample matrix.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted and effective technique for the extraction of pesticide residues, including NAA, from various food matrices.[2][3][8][9][10]
Causality: This method utilizes an initial extraction with an organic solvent (typically acetonitrile) and salting out with magnesium sulfate and sodium acetate (or other salts) to partition the analytes into the organic phase. A subsequent dispersive solid-phase extraction (dSPE) cleanup step with primary secondary amine (PSA) and magnesium sulfate removes interfering matrix components like organic acids, sugars, and pigments.[9]
Protocol: Acetate-Buffered QuEChERS for Fruit and Vegetable Samples [2][3][8][9]
-
Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of acetonitrile (containing 1% acetic acid).
-
Salting Out: Add 6 g of anhydrous magnesium sulfate and 2.5 g of sodium acetate.
-
Shaking: Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3500 rpm for 5 minutes.
-
dSPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing magnesium sulfate and PSA.
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge.
-
Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase (e.g., 9:1 water:acetonitrile).[9] Filter through a 0.22 µm syringe filter into an autosampler vial.
Liquid-Liquid Extraction (LLE)
For aqueous samples or as an alternative to QuEChERS, LLE can be employed.
Causality: This technique separates compounds based on their relative solubilities in two different immiscible liquids. For NAA, which is an acid, pH adjustment is critical to ensure it is in its neutral form for efficient extraction into an organic solvent.
Protocol: LLE for Water Samples
-
pH Adjustment: Take a known volume of the water sample and acidify to a pH of approximately 3 with a suitable acid (e.g., hydrochloric acid).
-
Extraction: Transfer the acidified sample to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate). Shake vigorously, venting periodically.
-
Phase Separation: Allow the layers to separate and collect the organic phase. Repeat the extraction twice more.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and then evaporate the solvent to a small volume.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE provides a more targeted cleanup than dSPE and can be beneficial for complex matrices.
Causality: SPE utilizes a solid sorbent to retain the analyte of interest or interfering compounds. For NAA, a mixed-mode or polymer-based sorbent can be effective.
Protocol: SPE for Complex Matrices
-
Column Conditioning: Condition an appropriate SPE cartridge (e.g., a polymer-based sorbent) with methanol followed by water.
-
Sample Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analytes with a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase.
Experimental Workflow for Sample Preparation
Caption: General workflow for sample preparation of NAA and its esters.
Liquid Chromatography
The choice of the analytical column and mobile phase is crucial for achieving good chromatographic separation and minimizing matrix effects.
Causality: Reversed-phase chromatography is the most common approach for separating NAA and its esters. A C18 column is widely used, providing good retention and separation based on the hydrophobicity of the analytes. The mobile phase composition, typically a mixture of water and an organic solvent (methanol or acetonitrile) with an acidic modifier, controls the retention and peak shape.
Recommended LC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.0-3.0 mm i.d., 50-150 mm length, ≤ 5 µm particle size[4][9] | Provides good retention and separation for NAA and its esters. |
| Mobile Phase A | Water with 0.1% formic acid or 2-5 mM ammonium acetate/formate[4][9] | Acidic modifier promotes protonation of silanol groups and improves peak shape. Ammonium acetate/formate is a good buffer for MS compatibility. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid[4][9] | Organic solvent for eluting the analytes. |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 30 - 40 °C[4] | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 - 20 µL | Dependent on the sensitivity of the instrument and concentration of the sample. |
| Gradient Elution | A gradient from low to high organic phase concentration is typically used to elute the analytes and clean the column. | Allows for the separation of compounds with a range of polarities. |
LC-MS/MS Analysis Workflow
Caption: Workflow of the LC-MS/MS analysis.
Mass Spectrometry
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification.
Causality: In MRM mode, the first quadrupole (Q1) is set to select the precursor ion of the analyte. This ion is then fragmented in the collision cell (Q2), and a specific product ion is selected by the third quadrupole (Q3) and detected. This process significantly reduces background noise and enhances the signal-to-noise ratio.
Typical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 1-Naphthaleneacetic acid (NAA) | 185.1[2][4][9] | 141.1[4] | ESI (-) |
| Methyl naphthaleneacetate | 201.1 | 141.1 | ESI (+) |
| Ethyl naphthaleneacetate | 215.1 | 141.1 | ESI (+) |
Note: The optimal collision energy for each transition should be determined experimentally.
Method Validation
A robust method validation is essential to ensure the reliability and accuracy of the analytical results. Key validation parameters should be assessed according to guidelines from regulatory bodies such as the FDA and ICH.[11][12][13][14][15]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by spiking known amounts of analyte into blank matrix. | 70-120% recovery |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] | Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy. |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the target analyte. | Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a pure solvent standard. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various storage conditions (e.g., freeze-thaw, short-term, long-term). |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Inappropriate mobile phase pH, column degradation, sample solvent mismatch. | Adjust mobile phase pH, use a new column, ensure sample is dissolved in the initial mobile phase. |
| Low Sensitivity | Ion suppression, inefficient ionization, incorrect MS/MS parameters. | Improve sample cleanup, optimize ion source parameters and collision energy. |
| Poor Reproducibility | Inconsistent sample preparation, unstable LC system, injector issues. | Standardize sample preparation procedure, equilibrate the LC system, check the autosampler. |
| Carryover | Adsorption of analyte to the column or injector. | Use a stronger wash solvent in the autosampler, inject a blank after a high concentration standard. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the analysis of 1-Naphthaleneacetic acid and its esters. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the underlying scientific principles, are intended to guide researchers in achieving accurate and reliable results. Adherence to proper method validation procedures is critical to ensure the data is fit for its intended purpose, whether for regulatory compliance, food safety monitoring, or research applications.
References
- EURL-Pesticides. (n.d.). Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke.
- Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products).
- PubMed. (2012, September 15). Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)
- The Royal Society of Chemistry. (n.d.). Supporting information Materials and methods 1-Naphthylacetic acid (1-NAA)
- SIELC Technologies. (2015, August 28). 1-Naphthaleneacetic acid (NAA) Separation on Primesep and Obelisc Mixed-Mode Columns.
- ResearchGate. (n.d.).
- Unknown Source. (n.d.).
- ResearchGate. (2012, December 7). I want to analyse 1-naphthyl acetic acid using LC MSMS.
- EPA Archive. (n.d.).
- Thermo Fisher Scientific. (n.d.). A Comparison of IC-MS/MS and LC-MS/MS Techniques for the Multi-Residue Analysis of Polar Pesticides and Metabolites in Food.
- PMC. (2025, November 25).
- MDPI. (2023, March 3).
- Unknown Source. (2025, December 26).
- Regulations.gov. (n.d.). 1-Naphthaleneacetic acid (NAA).
- ResearchGate. (2020, February 29).
- Lab Manager. (2025, October 22).
- Creative Proteomics. (n.d.). Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS.
- ResearchGate. (n.d.).
- PubMed. (2020, April 15).
- ACS Publications. (n.d.). Determination of naphthaleneacetic acid (NAA) in oranges, tangerines, and processed products: high-performance liquid chromatography with fluorometric detection | Journal of Agricultural and Food Chemistry.
- Academia.edu. (n.d.). Inclusion of 1-Naphthylacetic Acid and 2-(1-Naphthyl)
- Scribd. (n.d.).
- Merck Millipore. (2012, November 28). Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)
- ProPharma. (2024, June 25).
- The Good Scents Company. (n.d.). 1-naphthaleneacetic acid acetic acid, 1-naphthyl.
Sources
- 1. archive.epa.gov [archive.epa.gov]
- 2. Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academia.edu [academia.edu]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. 1-Naphthaleneacetic acid (NAA) Separation on Primesep and Obelisc Mixed-Mode Columns | SIELC Technologies [sielc.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. propharmagroup.com [propharmagroup.com]
Synthesis of Methyl 1-naphthaleneacetate in a fixed-bed reactor.
An Application Note and In-Depth Protocol for the Continuous Synthesis of Methyl 1-Naphthaleneacetate in a Fixed-Bed Reactor
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 1-naphthaleneacetate via the esterification of 1-naphthaleneacetic acid and methanol in a continuous-flow, fixed-bed reactor system. Methyl 1-naphthaleneacetate is a significant compound, notably used as a synthetic auxin for plant growth regulation.[1] The transition from traditional batch processing to a continuous fixed-bed reactor setup offers substantial advantages, including enhanced productivity, superior process control, improved product selectivity, and the elimination of catalyst separation steps, thereby reducing operational costs and simplifying downstream processing.[2] This protocol details the use of a solid acid catalyst, specifically a sulfonated molecular sieve, which demonstrates high catalytic performance and stability.[3] We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, outline optimal process parameters, and describe analytical methods for product characterization.
Introduction: The Rationale for Fixed-Bed Synthesis
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water.[4] The synthesis of Methyl 1-naphthaleneacetate from 1-naphthaleneacetic acid and methanol follows this principle.[5]
Traditionally, this reaction is performed in batch reactors using homogeneous mineral acids like sulfuric or phosphoric acid.[2] However, this approach is fraught with challenges, including catalyst recovery, equipment corrosion, and the generation of significant waste streams from neutralization and washing steps.[2][3]
The adoption of a heterogeneous solid acid catalyst within a fixed-bed reactor (FBR) elegantly circumvents these issues. In an FBR setup, the reactants are continuously pumped through a stationary bed of the catalyst. This methodology offers several key advantages:
-
Continuous Production: Enables uninterrupted, automated manufacturing, leading to higher throughput compared to batch processes.[2]
-
Catalyst Reusability: The catalyst remains in the reactor, allowing for easy separation from the product stream and extended operational life, significantly reducing costs.[3]
-
Enhanced Safety and Control: Continuous flow allows for precise control over reaction parameters like temperature, pressure, and residence time, improving safety and product consistency.[2]
-
Simplified Downstream Processing: The product stream is free of dissolved catalyst, eliminating the need for complex extraction, neutralization, and washing procedures.[3]
This guide focuses on a field-proven method utilizing a sulfonated molecular sieve catalyst, which has shown exceptional yield and stability for this specific transformation.[3]
The Reaction Mechanism: Acid-Catalyzed Esterification
The synthesis proceeds via the acid-catalyzed esterification mechanism, a reversible reaction.[4] The solid acid catalyst provides protonation sites that activate the carbonyl group of 1-naphthaleneacetic acid.
The mechanism unfolds in several key steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
-
Proton Transfer: An intramolecular proton transfer occurs.
-
Water Elimination: A molecule of water is eliminated, and the catalyst is regenerated, yielding the final ester product, Methyl 1-naphthaleneacetate.[4]
The continuous removal of the product from the reaction zone helps to shift the equilibrium towards the product side, driving the reaction to completion.
Materials and Equipment
Chemicals and Reagents
| Chemical Name | CAS No. | Formula | Purity | Supplier Example |
| 1-Naphthaleneacetic Acid | 86-87-3 | C₁₂H₁₀O₂ | ≥98% | Sigma-Aldrich |
| Methanol (Anhydrous) | 67-56-1 | CH₃OH | ≥99.8% | Fisher Scientific |
| Sulfonated Molecular Sieve Catalyst | N/A | N/A | N/A | e.g., 262-sulfonated |
| Methyl 1-naphthaleneacetate Standard | 2876-78-0 | C₁₃H₁₂O₂ | ≥98% | Sigma-Aldrich |
| Dichloromethane (for GC-MS) | 75-09-2 | CH₂Cl₂ | HPLC Grade | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ≥99% | VWR |
Equipment
-
Fixed-Bed Reactor: Stainless steel column (e.g., 250 mm length, 10-20 mm inner diameter).
-
High-Performance Liquid Chromatography (HPLC) Pumps: Two pumps are required for delivering the reactant solutions.
-
Reactant Reservoirs: Glass or stainless steel vessels for holding the reactant feed solutions.
-
Static Mixer (Optional): To ensure thorough mixing of reactants before entering the reactor.
-
Heating System: Column furnace or heating jacket with a programmable temperature controller.
-
Back-Pressure Regulator: To maintain the desired system pressure.
-
Product Collection Vessel: A cooled flask or bottle.
-
Analytical Balance, Glassware, and Standard Laboratory Equipment.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): For product analysis and quantification.
Experimental Workflow and Protocols
Workflow Diagram
Below is a schematic representation of the continuous synthesis process in the fixed-bed reactor.
Caption: Workflow for continuous synthesis of Methyl 1-naphthaleneacetate.
Protocol 1: Reactor Setup and Catalyst Packing
-
Catalyst Preparation: Dry the sulfonated molecular sieve catalyst in an oven at 110°C for 4 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator.
-
Reactor Assembly: Securely mount the stainless steel reactor column vertically.
-
Packing: Place a small plug of glass wool at the bottom outlet of the reactor. Carefully add the dried catalyst into the column, gently tapping the sides to ensure uniform packing and prevent channeling. Place another plug of glass wool at the top of the catalyst bed.
-
System Connection: Connect the reactant feed lines (from the HPLC pumps) to the top of the reactor. Connect the reactor outlet to the back-pressure regulator and then to the product collection vessel.
-
Leak Check: Pressurize the system with an inert gas (e.g., nitrogen) to check for any leaks before introducing flammable liquids.
Protocol 2: Synthesis of Methyl 1-naphthaleneacetate
This protocol is based on optimized conditions reported in the literature, which achieved an esterification yield exceeding 99%.[3]
-
Reactant Preparation: Prepare the primary reactant feed by dissolving 1-naphthaleneacetic acid in anhydrous methanol. A mass ratio of methanol to 1-naphthaleneacetic acid of 0.5 is recommended.[3] Note: This may require gentle heating and stirring to fully dissolve. Ensure the solution is cooled to room temperature before use.
-
System Priming: Prime the HPLC pumps with pure anhydrous methanol to fill all lines and purge any air from the system.
-
Initiate Flow: Set the reactor temperature controller to 95°C .[3] Once the temperature has stabilized, begin pumping pure methanol through the reactor at a low flow rate (e.g., 0.5 mL/min) to pre-heat the catalyst bed.
-
Start Reaction: Switch the pump inlet to the 1-naphthaleneacetic acid/methanol solution. Set the total flow rate of the reactant mixture to 0.9 mL/min .[3]
-
Equilibration: Allow the system to run for at least 3-5 reactor volumes to reach a steady state. The time required can be calculated based on the catalyst bed volume and the flow rate.
-
Product Collection: Collect the effluent from the reactor outlet in a cooled collection vessel.
-
Shutdown: Upon completion, switch the pump feed back to pure methanol and flush the reactor for at least 30 minutes to remove any residual reactants. Cool down the heating system and depressurize the reactor.
Optimized Process Parameters
The following table summarizes the optimal conditions for achieving high yield in the fixed-bed synthesis.
| Parameter | Optimized Value | Rationale / Comment |
| Reaction Temperature | 95°C | Balances reaction rate and potential for side reactions. Higher temperatures can increase yield in esterification.[3][6] |
| Reactant Flow Rate | 0.9 mL/min | Controls the residence time of reactants in the catalyst bed. This value was found to be optimal.[3] |
| Reactant Mass Ratio | 0.5 (Methanol : 1-NAA) | Defines the stoichiometry of the feed stream.[3] |
| Catalyst | 262-Sulfonated Molecular Sieve | Provides high catalytic activity and excellent stability for this reaction.[3] |
| Pressure | ~5-10 bar | Sufficient to prevent boiling of methanol at the operating temperature. Set via back-pressure regulator. |
| Expected Yield | >99% | Under these optimized conditions, near-quantitative conversion is achievable.[3] |
Product Analysis and Characterization
The identity and purity of the synthesized Methyl 1-naphthaleneacetate must be confirmed analytically.
Protocol 3: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the product stream in a suitable solvent like dichloromethane (1 mL) in a GC vial.
-
Instrument Conditions (Example):
-
Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.[7]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (EI, 70 eV).
-
-
Analysis: Inject the sample and compare the resulting retention time and mass spectrum to that of an authentic Methyl 1-naphthaleneacetate standard. Quantify the yield by using a suitable internal standard and creating a calibration curve.
Safety and Waste Management
5.1. Hazard Identification and Personal Protective Equipment (PPE)
-
1-Naphthaleneacetic Acid: Solid, handle in a fume hood to avoid dust inhalation.
-
Methanol: Highly flammable liquid and vapor. Toxic if inhaled, in contact with skin, or if swallowed. Causes damage to organs (central nervous system, visual organs).[8]
-
Methyl 1-naphthaleneacetate: Harmful if swallowed.[9] May cause skin and eye irritation.[5]
-
PPE: Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile). All operations should be conducted within a certified chemical fume hood.
5.2. Handling Precautions
-
Ensure the reactor system is properly grounded to prevent static discharge.
-
Keep all flammable liquids away from sources of ignition.
-
The reaction is performed under moderate pressure and temperature; ensure the reactor components are rated for the operational conditions.
-
In case of spills, use absorbent materials and dispose of them as hazardous waste.
5.3. Waste Disposal
-
All liquid waste, including unused reactants and collected product fractions, should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic solvents as appropriate.
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocol described herein presents a robust, efficient, and scalable method for the synthesis of Methyl 1-naphthaleneacetate. By leveraging a continuous fixed-bed reactor with a solid acid catalyst, this process overcomes the major limitations of traditional batch synthesis. The high yield (>99%), catalyst stability, and simplified product workup make this an authoritative and trustworthy methodology for researchers and professionals in drug development and chemical manufacturing.[3] The self-validating nature of continuous flow, where steady-state operation confirms consistent performance, underscores the reliability of this advanced synthesis technique.
References
-
Synthesis of methyl 1-naphthylacetatelaurate catalyzed by sulfonated molecular sieve in fixed bed. ResearchGate. Available at: [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. Available at: [Link]
-
What are the synthetic methods of 1-Naphthaleneacetic Acid - Knowledge - Bloom Tech. Bloom Tech. Available at: [Link]
-
Esterification of oleic acid in a three-phase, fixed-bed reactor packed with a cation exchange resin catalyst. PubMed. Available at: [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]
-
Thermodynamic and Kinetic Study on the Catalysis of Isoamyl Acetate by a Cation-Exchange Resin in an Intensified Fixed-Bed Reactor. ACS Omega. Available at: [Link]
-
Safety data sheet - Naphthalene in Methanol. CPAchem. Available at: [Link]
-
Comparative analysis of esterification reaction in continuous stirred tank and plug-flow reactors. Semantic Scholar. Available at: [Link]
-
Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]
-
Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]
-
Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and. AIChE. Available at: [Link]
-
Investigation of Methyl Acetate Production by Reactive Extraction. AIChE. Available at: [Link]
-
1-Naphthaleneacetic acid, methyl ester. NIST WebBook. Available at: [Link]
-
Catalysts, Kinetics, and Reactive Distillation for Methyl Acetate Synthesis. Figshare. Available at: [Link]
-
What are the synthetic methods of 1-Naphthaleneacetic Acid. Bloom Tech. Available at: [Link]
-
Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene. PMC. Available at: [Link]
-
Kinetic Behaviour of Esterification of Acetic Acid with Methanol over Solid Acid Catalysts. Austin Publishing Group. Available at: [Link]
-
Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. Journal of Universitas Airlangga. Available at: [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PMC. Available at: [Link]
-
Reactive distillation for methyl acetate production. University of Utah. Available at: [Link]
- Reactive distillation process for the production of methyl acetate. Google Patents.
-
Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180. Indian Journal of Chemical Technology (IJCT). Available at: [Link]
-
Methyl Acetate Production Overview. Scribd. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 5. CAS 2876-78-0: Methyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]
- 6. Esterification of oleic acid in a three-phase, fixed-bed reactor packed with a cation exchange resin catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes & Protocols: Methyl 1-Naphthaleneacetate as a Versatile Intermediate in Modern Organic Synthesis
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of methyl 1-naphthaleneacetate (M1NA) as a pivotal intermediate in organic synthesis. Moving beyond its well-known role in agriculture, we delve into its reactivity, strategic applications, and detailed protocols for its transformation into a variety of valuable chemical scaffolds.
Introduction: The Strategic Value of Methyl 1-Naphthaleneacetate
Methyl 1-naphthaleneacetate (M1NA) is an ester of 1-naphthaleneacetic acid (NAA) and methanol.[1] It is a colorless to pale yellow liquid, soluble in most organic solvents, with a characteristically pleasant, floral aroma.[1] While its primary commercial application has been in the fragrance industry and as a plant growth regulator, its true potential for synthetic chemists lies in the versatile reactivity of its ester and activated methylene functionalities.[2][3]
The naphthalene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The M1NA molecule offers a stable, easily handled, and cost-effective entry point for introducing this bicyclic aromatic system. Its strategic value stems from its ability to serve as a precursor to carboxylic acids, amides, alcohols, and more complex carbon skeletons through a variety of well-established and modern synthetic transformations.
Physicochemical Properties
A clear understanding of M1NA's physical properties is essential for its safe handling and for designing experimental setups, particularly for distillations and solvent-based extractions.
| Property | Value | Source(s) |
| CAS Number | 2876-78-0 | [4][5] |
| Molecular Formula | C₁₃H₁₂O₂ | [1][4] |
| Molecular Weight | 200.23 g/mol | [4][6] |
| Appearance | Colorless to light yellow liquid | [1][7] |
| Boiling Point | 160-162 °C at 5 mmHg | [5][6] |
| Density | 1.142 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.597 | [5][6] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | [1][5] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [6][8] |
Synthesis of the Intermediate: Preparing Methyl 1-Naphthaleneacetate
The most direct and common method for preparing M1NA is through the Fischer esterification of 1-naphthaleneacetic acid (NAA) with methanol, catalyzed by a strong acid. The precursor, NAA, can be synthesized through various routes, including the carboxylation of methylnaphthalene or the reaction of naphthalene with chloroacetic acid.[9][10][11]
Caption: General synthetic pathway to Methyl 1-naphthaleneacetate.
Protocol: Fischer Esterification of 1-Naphthaleneacetic Acid
Principle: This protocol leverages the acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. Using an excess of methanol shifts the equilibrium towards the product side, ensuring a high yield of M1NA.
Materials and Reagents:
-
1-Naphthaleneacetic acid (NAA)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 1-naphthaleneacetic acid (18.6 g, 0.1 mol).
-
Add 100 mL of anhydrous methanol. Swirl to dissolve the solid.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution. The addition is exothermic.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a 4:1 hexanes:ethyl acetate mixture.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution), and finally with brine (1 x 100 mL). The bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted NAA.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation (bp 160-162 °C at 5 mmHg) to yield pure methyl 1-naphthaleneacetate as a colorless oil.[6]
Characterization:
-
¹H NMR: The spectrum should confirm the presence of the naphthalene ring protons, the singlet for the methylene (-CH₂-) group, and the characteristic singlet for the methyl ester (-OCH₃) protons around 3.7 ppm.[12]
-
IR Spectroscopy: Look for the strong carbonyl (C=O) stretch of the ester at ~1740 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 200.23 g/mol .[4][13]
Applications of M1NA as a Synthetic Hub
M1NA is a launchpad for a variety of derivatives. Its ester group can be readily transformed, and the adjacent methylene protons possess a degree of acidity that can be exploited for C-C bond formation.
Caption: Methyl 1-naphthaleneacetate as a central intermediate.
Protocol: Base-Catalyzed Hydrolysis to 1-Naphthaleneacetic Acid (NAA)
Principle: Saponification is the irreversible, base-mediated hydrolysis of an ester to form the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid. This method is often preferred over acid-catalyzed hydrolysis due to its non-equilibrium nature. The product, NAA, is a widely used synthetic plant hormone for promoting root growth and controlling fruit development.[14][15][16]
Materials and Reagents:
-
Methyl 1-naphthaleneacetate (M1NA)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), 3M
-
Diethyl ether or Ethyl acetate
Step-by-Step Procedure:
-
Reaction Setup: Dissolve methyl 1-naphthaleneacetate (10.0 g, 0.05 mol) in 100 mL of methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (4.0 g, 0.1 mol, 2 equivalents) in 20 mL of water.
-
Reflux: Heat the mixture to reflux for 2-3 hours. The reaction is complete when the oily M1NA layer disappears, forming a homogeneous solution.
-
Workup - Concentration: Cool the reaction and remove the methanol on a rotary evaporator.
-
Acidification: Dissolve the remaining residue in 100 mL of water. Cool the solution in an ice bath and acidify by slowly adding 3M HCl with stirring until the pH is ~1-2. A white precipitate of 1-naphthaleneacetic acid will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove inorganic salts. The crude product can be recrystallized from water or an ethanol/water mixture to yield pure 1-naphthaleneacetic acid.[10]
Validation:
-
Melting Point: The purified product should have a melting point of approximately 130-132 °C.[17]
-
Spectroscopy: Compare IR and NMR spectra to a known standard of NAA to confirm identity. The ester peak (~1740 cm⁻¹) in the IR will be replaced by a broad O-H stretch (~3000 cm⁻¹) and a carboxylic acid C=O stretch (~1700 cm⁻¹).
Protocol: Reduction to 2-(1-Naphthyl)ethanol
Principle: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. This protocol provides access to the corresponding alcohol, a valuable building block for further functionalization, such as conversion to halides or ethers.
Materials and Reagents:
-
Methyl 1-naphthaleneacetate (M1NA)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.1 g, 0.029 mol, 1.5 eq) in 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve M1NA (3.9 g, 0.0195 mol) in 25 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Workup - Quenching (Fieser method): Cool the reaction back to 0 °C. Extreme Caution: Exothermic reaction with gas evolution. Quench by the sequential, dropwise addition of:
-
1.1 mL of water
-
1.1 mL of 15% aqueous NaOH
-
3.3 mL of water
-
-
Stir the resulting granular white precipitate vigorously for 30 minutes.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude alcohol can be purified by silica gel chromatography.
Safety:
-
LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. All manipulations must be performed under a strictly inert atmosphere with anhydrous solvents.
Advanced Application: Methylenation using the Tebbe Reagent
Principle: Esters are typically unreactive towards Wittig-type reagents. However, more powerful titanium-based olefination reagents can convert the ester carbonyl into a vinyl ether. Methyl 1-naphthaleneacetate undergoes methylenation with the Tebbe reagent to form the corresponding enol ether.[6] This product is a valuable intermediate for synthesizing nonpeptidic α-helix mimetics and other complex molecular architectures.[6]
Caption: Experimental workflow for the Tebbe methylenation of M1NA.
Protocol Outline:
-
Reagents: Methyl 1-naphthaleneacetate, Tebbe reagent (as a solution in toluene), anhydrous toluene, pyridine (to scavenge HCl), anhydrous diethyl ether, 1M aqueous NaOH.
-
Procedure: Under a strict inert atmosphere, a solution of M1NA and pyridine in toluene is cooled to -40 °C. The Tebbe reagent solution is added dropwise, and the reaction is allowed to warm slowly to room temperature and stir overnight.
-
Workup: The reaction is quenched carefully at 0 °C with aqueous NaOH. The mixture is filtered through Celite® to remove titanium salts, and the organic phase is separated, dried, and concentrated.
-
Purification: The crude enol ether is purified by flash chromatography on silica gel.
Rationale for Choices: The use of an inert atmosphere and anhydrous solvents is critical due to the high reactivity of the Tebbe reagent. Pyridine acts as a mild base to prevent acid-catalyzed side reactions. A low-temperature addition helps to control the reaction's exothermicity.
Conclusion
Methyl 1-naphthaleneacetate is far more than a simple fragrance component or agrochemical. It is a robust, accessible, and versatile intermediate in organic synthesis. The protocols and applications detailed herein demonstrate its utility as a gateway to a wide range of naphthalenic compounds, including acids, alcohols, amides, and advanced structures like vinyl ethers. For researchers in medicinal chemistry and materials science, M1NA represents a foundational building block for the efficient construction of complex molecular targets.
References
-
Bloom Tech. (2023, April 4). What are the synthetic methods of 1-Naphthaleneacetic Acid. Knowledge - Bloom Tech. [9][18]
-
Wikipedia. (n.d.). 1-Naphthaleneacetic acid. [14]
-
Google Patents. (n.d.). Reactive distillation process for the production of methyl acetate.
-
CymitQuimica. (n.d.). CAS 2876-78-0: Methyl 1-naphthylacetate. [1]
-
LGC Standards. (n.d.). Methyl 1-Naphthaleneacetate.
-
Chemistry Stack Exchange. (2021, May 11). Synthesis of 1-naphthaleneacetic acid: Methods. [10]
-
WANHONGRUN. (n.d.). China Methyl 1-naphthyl Acetate Manufacturers Suppliers Factory. [2]
-
Sigma-Aldrich. (n.d.). Methyl 1-naphthaleneacetate 96%. [6]
-
ResearchGate. (n.d.). Synthesis of methyl 1-naphthylacetatelaurate catalyzed by sulfonated molecular sieve in fixed bed.
-
NIST. (n.d.). 1-Naphthaleneacetic acid, methyl ester. NIST Chemistry WebBook. [4][13]
-
TCI EUROPE N.V. (n.d.). Methyl 1-Naphthaleneacetate. [7]
-
ChemicalBook. (2025, October 23). Methyl naphthalene-1-acetate. [5]
-
PMC. (n.d.). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters.
-
Bloom Tech. (2023, April 4). What is 1-Naphthaleneacetic acid used for. Knowledge - Bloom Tech. [15]
-
Organic Syntheses. (n.d.). Ethyl 1-naphthylacetate.
-
BenchChem. (n.d.). An In-depth Technical Guide on 1-Methyl-1-naphthalen-1-ylhydrazine.
-
Google Patents. (n.d.). Hydrolysis of methyl acetate.
-
Kingenta. (2025, December 25). 1-Naphthaleneacetic Acid: Functional Characteristics and Application Techniques. [17]
-
University of Hertfordshire. (2026, February 7). 1-naphthylacetic acid. AERU. [11]
-
Sciencemadness.org. (2013, April 28). Naphthaleneacetic acid Synthesis. [19]
-
ResearchGate. (n.d.). 2.2.1 Cross-Coupling Methods for Methylation.
-
Sigma-Aldrich. (n.d.). Methyl 1-naphthaleneacetate PESTANAL®, analytical standard. [8]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator. [3]
-
Mubychem. (n.d.). 1-Naphthaleneacetic Acid (Alpha NAA). [16]
-
ChemicalBook. (n.d.). Methyl naphthalene-1-acetate(2876-78-0) 1H NMR spectrum. [12]
Sources
- 1. CAS 2876-78-0: Methyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]
- 2. China Methyl 1-naphthyl Acetate Manufacturers Suppliers Factory - Free Sample - WANHONGRUN [zbwhr.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]
- 5. Methyl naphthalene-1-acetate | 2876-78-0 [chemicalbook.com]
- 6. Methyl 1-naphthaleneacetate 96 2876-78-0 [sigmaaldrich.com]
- 7. Methyl 1-Naphthaleneacetate | 2876-78-0 | TCI EUROPE N.V. [tcichemicals.com]
- 8. 1-萘乙酸甲酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. ee.bloomtechz.com [ee.bloomtechz.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 1-naphthylacetic acid [sitem.herts.ac.uk]
- 12. Methyl naphthalene-1-acetate(2876-78-0) 1H NMR spectrum [chemicalbook.com]
- 13. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]
- 14. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 15. ca.bloomtechz.com [ca.bloomtechz.com]
- 16. 1-Naphthaleneacetic Acid (Alpha NAA) (CAS NO:86-87-3) | 1-Naphthaleneacetic Acid (Alpha NAA) Manufacturer and Suppliers | Scimplify [scimplify.com]
- 17. 1-Naphthaleneacetic Acid: Functional Characteristics and Application Techniques - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 18. af.bloomtechz.com [af.bloomtechz.com]
- 19. Sciencemadness Discussion Board - Naphthaleneacetic acid Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes: Experimental Use of Methyl 1-Naphthaleneacetate in Horticulture
Introduction & Mechanistic Overview
Methyl 1-naphthaleneacetate (NAA-Me, CAS 2876-78-0) is a highly effective synthetic auxin derivative utilized extensively in horticulture, agronomy, and plant tissue culture, as detailed by [1]. As an esterified form of 1-naphthaleneacetic acid (NAA), NAA-Me functions primarily as a "pro-auxin." Its lipophilic methyl ester group significantly enhances its volatility and its ability to passively penetrate the waxy plant cuticle compared to its free-acid counterpart, a mechanism outlined in technical guides by [2][3].
Causality of Action: Once absorbed into the plant tissue, NAA-Me is biologically inert until it is subjected to enzymatic hydrolysis by endogenous carboxylesterases, which cleave the ester bond to release the active auxin, NAA[3]. This enzymatic conversion acts as a rate-limiting step, providing a sustained, slow-release auxin stimulus that prevents the phytotoxic shock often associated with high doses of free NAA.
The liberated NAA then integrates into the canonical auxin signaling cascade. It binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex. This binding facilitates the ubiquitination and proteasomal degradation of Aux/IAA transcriptional repressors. The degradation of these repressors frees the Auxin Response Factor (ARF) transcription factors, which subsequently bind to Auxin Response Elements (AuxREs) in the promoter regions of target genes, initiating specific developmental responses such as cell elongation, root initiation, or sprout suppression[2][3].
Canonical auxin signaling pathway activated by Methyl 1-naphthaleneacetate.
Horticultural Applications & Empirical Efficacy
NAA-Me is prized for its versatility, particularly in scenarios where slow release or vapor-phase application is advantageous.
-
Sprout Inhibition in Storage: NAA-Me is highly effective at suppressing the sprouting of potato tubers and root vegetables (like carrots and turnips) during prolonged storage. Applied as a dust or vapor, it inhibits the meristematic activity of apical buds without causing tissue necrosis, as noted in historical and modern agricultural studies[1][4].
-
Adventitious Rooting: In plant tissue culture and vegetative propagation, NAA-Me serves as a potent rooting agent. Its slow conversion to NAA provides a sustained auxin gradient critical for lateral root primordia formation[1][3].
-
Fruit Thinning and Set: In orchard management (e.g., apples, navel oranges), targeted foliar applications of NAA-Me can prevent premature fruit drop by maintaining the abscission zone's integrity, while higher concentrations can be used for chemical thinning[1][5].
Quantitative Data Summary
The following table synthesizes optimal concentrations and application methods for various horticultural targets based on empirical data[1][3][4][5]:
| Horticultural Target | Application Method | Optimal Concentration Range | Physiological Outcome |
| Potato Sprout Inhibition | Vapor / Dust Fumigation | 10 - 50 mg/kg (ppm) | Suppresses apical meristem activity; extends shelf life. |
| Adventitious Rooting | Tissue Culture Media | 0.1 - 2.0 mg/L | Induces lateral root primordia formation without callus overgrowth. |
| Fruit Thinning | Foliar Spray | 10 - 20 ppm | Promotes targeted abscission of weak fruitlets. |
| Pre-harvest Drop Prevention | Foliar Spray | 5 - 10 ppm | Maintains abscission zone integrity to boost harvest yields. |
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate necessary controls to isolate the variable of interest and prove causality between NAA-Me application and the observed physiological response.
Protocol A: Formulation of NAA-Me Stock Solutions
Objective: Create a stable, homogenous 1 mg/mL stock solution of NAA-Me for downstream dilution. Causality & Logic: NAA-Me is highly lipophilic and practically insoluble in aqueous solutions. Attempting direct dissolution in water leads to precipitation and uneven dosing. Utilizing a miscible organic solvent (e.g., absolute ethanol or DMSO) ensures complete solvation. The final aqueous media should never exceed 0.1% (v/v) solvent to prevent phytotoxicity[3]. Self-Validating Control: Always prepare a "solvent-only" vehicle control in downstream assays to confirm that any observed physiological effects are strictly due to NAA-Me, not the ethanol/DMSO carrier.
Steps:
-
Weigh exactly 10.0 mg of NAA-Me powder using an analytical balance.
-
Transfer to a sterile glass vial and add 1.0 mL of absolute ethanol or DMSO. Vortex until completely dissolved (the solution should be entirely clear).
-
Gradually add 9.0 mL of sterile, double-distilled water (ddH₂O) while continuously stirring to prevent localized precipitation.
-
Store the 1 mg/mL stock at 4°C in the dark. Auxin derivatives are susceptible to photodegradation over time[3].
Protocol B: Vapor-Phase Sprout Inhibition Assay (Potato Tubers)
Objective: Evaluate the efficacy of NAA-Me in suppressing potato sprouting during prolonged storage. Causality & Logic: Unlike free-acid auxins, NAA-Me is volatile. Applying it in the vapor phase allows for uniform distribution across the tuber surface without introducing excess liquid moisture, which would otherwise promote fungal rot (e.g., Fusarium spp.)[1][4]. Self-Validating Control: Include an untreated group (negative control) and a group treated with a standard commercial inhibitor like Chlorpropham (CIPC) (positive control) to benchmark efficacy.
Steps:
-
Select uniform, disease-free potato tubers of the same cultivar and physiological age.
-
Divide into three cohorts: Untreated (Negative Control), NAA-Me treated (e.g., 20 mg/kg), and CIPC treated (Positive Control).
-
For the NAA-Me treatment, impregnate sterile filter paper with the calculated dose of NAA-Me dissolved in ethanol. Allow the ethanol to evaporate completely under a fume hood.
-
Place the tubers and the impregnated filter paper in a sealed, ventilated storage container at 10°C in complete darkness. The NAA-Me will volatilize and permeate the chamber[4].
-
Monitor monthly for 6 months. Quantify the number of sprouts per tuber, average sprout length, and overall tuber weight loss.
Protocol C: Adventitious Rooting Bioassay in Tissue Culture
Objective: Quantify the root-inducing capability of NAA-Me on stem microcuttings. Causality & Logic: In vitro assays isolate the explant from soil microbiomes and fluctuating environmental conditions, ensuring that the rooting response is driven solely by the exogenously applied pro-auxin and its subsequent enzymatic hydrolysis[3].
Steps:
-
Prepare Murashige and Skoog (MS) basal medium supplemented with 3% sucrose and 0.8% agar.
-
Aliquot the NAA-Me stock to achieve final concentrations of 0 (Vehicle Control), 0.5, 1.0, and 2.0 mg/L prior to autoclaving (NAA-Me is generally heat-stable, though filter sterilization is preferred for precise kinetic studies)[3].
-
Excise 2 cm uniform stem segments from sterile in vitro donor plants.
-
Inoculate explants vertically into the media. Incubate in a growth chamber at 25°C under a 16-hour photoperiod.
-
After 21 days, harvest the explants. Wash agar from the roots and record rooting percentage, primary root count, and root dry weight[3].
Experimental workflow for evaluating adventitious rooting via NAA-Me.
References
-
Title : Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life Source : NINGBO INNO PHARMCHEM CO.,LTD. URL :[Link][1]
-
Title : The effects of sublethal doses of MCPA on the morphology and yield of vegetable crops. I. Lettuce Source : ResearchGate URL : [Link][4]
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl 1-Naphthaleneacetate Stability & Troubleshooting
Welcome to the Technical Support Center for Methyl 1-naphthaleneacetate (Methyl NAA, CAS 2876-78-0). As a Senior Application Scientist, I frequently encounter researchers experiencing inconsistent assay results, unexpected precipitation, or a sudden loss of biological efficacy when utilizing this compound.
Methyl NAA is a highly effective synthetic pro-auxin, but its ester linkage makes it chemically susceptible to environmental degradation[1]. This guide provides the mechanistic causality behind these issues, validated experimental protocols, and troubleshooting workflows to ensure absolute scientific integrity in your experimental designs.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my Methyl 1-naphthaleneacetate solution lose biological activity over time? A1: The loss of efficacy is primarily driven by ester hydrolysis. Methyl NAA is specifically designed as a pro-hormone; its lipophilic naphthalene ring and uncharged ester group facilitate rapid penetration across hydrophobic plant cuticles and cell membranes[1]. Once inside the cell, endogenous carboxylesterases cleave the ester bond to release the active auxin, 1-naphthaleneacetic acid (NAA)[1].
However, this exact chemical structure makes it vulnerable in vitro. In aqueous solutions, water acts as a nucleophile. Under basic conditions (saponification) or acidic conditions, the ester bond is irreversibly hydrolyzed into NAA and methanol[2]. This premature degradation alters the molarity of your pro-drug, shifting the experimental baseline and leading to erratic dose-response curves.
Q2: What is the optimal solvent and storage condition for stock solutions? A2: Methyl NAA has limited solubility in water due to its bulky, hydrophobic naphthalene ring[2]. Attempting to dissolve it directly in aqueous buffers will lead to incomplete dissolution and inaccurate dosing. Stock solutions must be prepared in high-purity organic solvents such as 100% Ethanol or Dimethyl Sulfoxide (DMSO)[1]. To arrest spontaneous hydrolysis and thermal degradation, these organic stock solutions must be stored in tightly sealed, amber glass vials at -20°C[3]. Under these conditions, the compound remains stable for over 12 months.
Q3: How does pH affect my working solutions, and what should I target? A3: The stability of the ester linkage is highly pH-dependent. At pH levels below 4.0, protonation of the carbonyl oxygen accelerates acid-catalyzed hydrolysis. At pH levels above 8.0, hydroxide ions aggressively attack the carbonyl carbon, causing rapid base-catalyzed degradation[2]. For maximum stability during prolonged experiments (e.g., plant tissue culture media), buffer your working solutions to a slightly acidic to neutral pH range of 5.5 to 6.5.
Section 2: Degradation Kinetics & Stability Data
To assist in experimental planning, the following table summarizes the quantitative stability profile of Methyl NAA under various common laboratory conditions.
| Solvent / Condition | Storage Temp | pH | Estimated Stability (Half-Life) | Primary Degradation Pathway |
| 100% Ethanol (Stock) | -20°C | N/A | > 12 months | None (Stable) |
| Aqueous Buffer | 4°C | 6.0 | ~ 4-6 weeks | Slow Spontaneous Hydrolysis |
| Aqueous Buffer | 25°C | 9.0 | < 48 hours | Base-Catalyzed Hydrolysis |
| Aqueous Buffer | 25°C | 2.0 | < 5 days | Acid-Catalyzed Hydrolysis |
| Aqueous (UV Exposed) | 25°C | 6.0 | < 7 days | Photodegradation |
Section 3: Mechanistic Pathways & Troubleshooting Workflows
Understanding the exact chemical transformation and having a logical troubleshooting matrix is critical for resolving assay failures.
Hydrolysis pathway of Methyl 1-naphthaleneacetate into active NAA and methanol.
Troubleshooting workflow for diagnosing and resolving Methyl NAA solution instability.
Section 4: Validated Experimental Protocols
Protocol 1: Preparation of Self-Validating Ultra-Stable Stock Solutions
To ensure absolute trustworthiness in your dosing, this protocol incorporates a self-validating Thin-Layer Chromatography (TLC) check to confirm that zero hydrolysis occurred during preparation.
Materials:
-
Methyl 1-naphthaleneacetate powder (CAS 2876-78-0)[4]
-
100% Anhydrous Ethanol or Molecular Biology Grade DMSO
-
Amber glass vials
-
Silica gel TLC plates & Hexane/Ethyl Acetate (8:2 v/v)
Step-by-Step Methodology:
-
Weighing: Accurately weigh 100 mg of Methyl NAA powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile amber glass vial. Add exactly 10 mL of 100% Anhydrous Ethanol to achieve a 10 mg/mL stock concentration.
-
Agitation: Vortex the solution for 30-60 seconds until completely dissolved. Do not use heat, as thermal stress can initiate degradation.
-
Self-Validation Check (Critical): Spot 1 µL of the newly prepared stock solution onto a silica TLC plate alongside a known standard of 1-Naphthaleneacetic acid (NAA). Elute using a Hexane:Ethyl Acetate (8:2) mobile phase.
-
Causality: Methyl NAA is highly non-polar and will migrate near the solvent front (high Rf). NAA is polar (carboxylic acid) and will remain near the baseline (low Rf). The complete absence of a spot at the NAA Rf validates that your stock is 100% intact ester.
-
-
Storage: Aliquot the validated stock into single-use amber vials, purge the headspace with nitrogen gas to prevent oxidation, and store at -20°C[3].
Protocol 2: Forced Degradation Assay for Analytical Method Validation
When developing HPLC methods to quantify Methyl NAA in complex matrices, you must prove your method can resolve the intact ester from its degradation products.
Step-by-Step Methodology:
-
Base Hydrolysis Induction: Transfer 1 mL of the 10 mg/mL Methyl NAA stock into a glass reaction vial. Add 1 mL of 0.1 N NaOH.
-
Incubation: Incubate the mixture at 40°C for 2 hours to force base-catalyzed saponification.
-
Neutralization: Halt the reaction by adding 1 mL of 0.1 N HCl, bringing the solution back to a neutral pH.
-
HPLC Injection: Inject 10 µL of the stressed sample into a C18 Reverse-Phase HPLC system (Mobile phase: 60% Acetonitrile / 40% Water with 0.1% Formic Acid).
-
Chromatographic Analysis: You should observe two distinct peaks. The polar NAA byproduct will elute early, while the intact, hydrophobic Methyl NAA will elute later. This validates that your analytical method is stability-indicating.
References
- Title: SAFETY DATA SHEET - 1-Naphthaleneacetic Acid Methyl Ester | Source: tcichemicals.
- Title: CAS 2876-78-0: Methyl 1-naphthylacetate | Source: cymitquimica.
- Title: α-Methyl-1-naphthaleneacetic Acid Methyl Ester - Data Sheet | Source: usbio.
- Title: Application Notes and Protocols for Naphthaleneacetamide Methyl-Ester as a Plant Growth Regulator | Source: benchchem.
Sources
Technical Support Center: Overcoming Solubility Challenges of Methyl 1-Naphthaleneacetate (MENA) in Aqueous Media
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Methyl 1-naphthaleneacetate (MENA) in aqueous experimental systems. As a compound with significant utility in various chemical and biological applications, its effective solubilization is critical for obtaining reliable and reproducible results. This document provides in-depth troubleshooting, validated protocols, and the scientific rationale behind each recommended technique.
Section 1: Understanding the Challenge: The Physicochemical Basis of MENA's Poor Solubility
Q: Why is Methyl 1-naphthaleneacetate (MENA) so difficult to dissolve in water?
A: The primary obstacle to dissolving MENA in aqueous media is its molecular structure. The molecule is dominated by a large, hydrophobic naphthalene ring system.[1] This bicyclic aromatic structure is nonpolar and repels water molecules, a phenomenon known as the hydrophobic effect. While the methyl ester group (-COOCH₃) possesses some polarity, it is insufficient to counteract the hydrophobicity of the large naphthalene core. Consequently, MENA has a strong tendency to self-associate and phase-separate from water, resulting in what is described as "sparingly soluble" behavior.[2]
| Physicochemical Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Water Solubility | Sparingly soluble | [2] |
| Density | ~1.142 g/mL at 25 °C | |
| LogP (Octanol/Water) | Data not explicitly found, but expected to be high due to structure. | N/A |
Section 2: Troubleshooting Guide & FAQs
This section provides direct answers to common issues encountered during the preparation of aqueous MENA solutions. The following workflow diagram outlines a general approach to troubleshooting.
Caption: General troubleshooting workflow for dissolving MENA.
Q1: My MENA is not dissolving in my buffer. What is the first thing I should try?
A: The most reliable and common starting point is to first prepare a concentrated stock solution of MENA in a water-miscible organic solvent. This approach circumvents the direct, slow, and often incomplete dissolution in water. The organic stock can then be carefully diluted into your final aqueous buffer to the desired working concentration. Solvents like dimethyl sulfoxide (DMSO) and ethanol are excellent choices for this purpose.[5][6]
Q2: What are the best co-solvents for creating a MENA stock solution, and what are the trade-offs?
A: The choice of co-solvent depends on the experimental context, particularly the tolerance of your system (e.g., cells, enzymes) to the solvent.
| Co-Solvent | Pros | Cons | Recommended For |
| DMSO | Excellent solubilizing power for many hydrophobic compounds.[5] | Can be toxic to cells, even at low concentrations (<0.5%). Can interfere with some assays. | General chemical assays; cell-based assays only after careful validation of solvent tolerance. |
| Ethanol | Less toxic to most biological systems than DMSO. Readily available. | Slightly less effective solubilizing power than DMSO for highly recalcitrant compounds. | Cell culture experiments, in vivo studies, and enzyme assays where solvent effects must be minimized. |
| DMF, NMP | High solubilizing capacity.[5][6] | Generally higher toxicity than DMSO and Ethanol; often used in synthesis rather than final biological assays. | Organic synthesis and formulation development. |
Expert Tip: Always prepare your stock solution at a high concentration (e.g., 10-100 mM) so that the final volume of organic solvent added to your aqueous medium is minimal, typically below 0.5% (v/v), to reduce potential artifacts.
Q3: I've added my organic stock solution to the aqueous buffer, and now the solution is cloudy. What happened?
A: This phenomenon is known as "crashing out" or precipitation upon dilution. It occurs when the concentration of the organic co-solvent is rapidly diluted below the level required to keep MENA in solution. The MENA molecules, now in a predominantly aqueous environment, quickly aggregate and precipitate.
To prevent this:
-
Add Dropwise with Vigorous Stirring: Add the stock solution slowly, drop by drop, into the aqueous buffer while vortexing or stirring vigorously. This ensures rapid dispersion and prevents localized high concentrations of MENA from forming.
-
Warm the Buffer (Gently): Slightly warming the aqueous buffer (e.g., to 37°C) can increase the solubility and prevent precipitation, but be mindful of the thermal stability of other components in your buffer.
-
Lower the Final Concentration: You may be exceeding the solubility limit of MENA in the final mixed-solvent system. Try preparing a more dilute final solution.
Q4: Can I increase the solubility of MENA without using organic co-solvents?
A: Yes. Two highly effective methods for solvent-free solubilization are the use of surfactants and cyclodextrins . These are common strategies used in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[7][8]
Q5: How do I choose and use a surfactant to dissolve MENA?
A: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form spherical structures called micelles in water.[7] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic MENA partitions into the core, while the hydrophilic shell allows the entire micelle-MENA complex to be dispersed in water.[9]
-
Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20) are gentle, effective, and widely used.[10]
-
How to Use: Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC. Then, add pure MENA directly to this solution and stir or sonicate until it dissolves. The process may take time.
Q6: What are cyclodextrins, and how can they help dissolve MENA?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic exterior and a hydrophobic interior cavity.[11][12] A hydrophobic "guest" molecule like MENA can fit inside this cavity, forming a "host-guest" inclusion complex.[7][12] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of the guest molecule. The naphthalene moiety is well-known to form stable inclusion complexes with cyclodextrins.[13][14][15]
-
Recommended Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent candidates.
-
Mechanism: The hydrophobic naphthalene ring of MENA becomes encapsulated within the nonpolar cavity of the cyclodextrin.
Caption: Encapsulation of MENA by a cyclodextrin host.
Section 3: Experimental Protocols
These protocols provide step-by-step instructions for the solubilization methods discussed.
Protocol 1: Preparation of a 50 mM MENA Stock Solution in DMSO
-
Materials: Methyl 1-naphthaleneacetate (MENA), Dimethyl sulfoxide (DMSO, anhydrous or cell culture grade), appropriate glass vial, and calibrated micropipettes.
-
Calculation: Determine the mass of MENA needed. For 1 mL of a 50 mM solution:
-
Mass = 50 mmol/L * 1 L/1000 mL * 1 mL * 200.23 g/mol = 0.01001 g = 10.01 mg.
-
Alternatively, using density: Volume = 10.01 mg / 1.142 g/mL = 0.00877 mL = 8.77 µL.
-
-
Procedure: a. Tare a clean, dry glass vial on an analytical balance. b. Add approximately 10 mg of MENA to the vial and record the exact mass. c. Calculate the precise volume of DMSO required to achieve a 50 mM concentration based on the actual mass. (Volume (mL) = [Mass (mg) / 200.23] / 50 * 1000). d. Add the calculated volume of DMSO to the vial. e. Cap the vial and vortex thoroughly for 1-2 minutes until the solution is completely clear. f. Store the stock solution at -20°C, protected from light.
Protocol 2: Solubilization of MENA using Polysorbate 80
-
Materials: MENA, Polysorbate 80 (Tween® 80), desired aqueous buffer (e.g., PBS), magnetic stirrer and stir bar.
-
Procedure: a. Prepare the aqueous buffer. b. Add Polysorbate 80 to the buffer to a final concentration of 0.5% (w/v). For 100 mL of buffer, add 0.5 g of Polysorbate 80. c. Stir the solution until the surfactant is fully dissolved. d. Add the required amount of MENA directly to the surfactant-containing buffer. e. Stir vigorously at room temperature. This process may take several hours. Gentle heating (30-40°C) can accelerate dissolution. f. Continue stirring until the solution is completely clear.
Protocol 3: Preparation of a MENA-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complex
-
Materials: MENA, HP-β-CD, deionized water or buffer, magnetic stirrer.
-
Procedure (Kneading Method): a. Weigh out HP-β-CD and MENA in a molar ratio between 1:1 and 2:1 (CD:MENA). A 2:1 ratio is a good starting point to ensure excess host molecules are available. b. Place the powders in a glass mortar. c. Add a small amount of a water/ethanol (50:50) mixture dropwise, just enough to create a thick, consistent paste. d. Knead the paste vigorously with a pestle for 30-60 minutes. e. Transfer the paste to a vacuum oven and dry at 40-50°C until a constant weight is achieved, yielding a dry powder of the inclusion complex. f. This powder can now be directly dissolved in your aqueous buffer. The dissolution should be significantly faster and more complete than that of MENA alone.
Section 4: Quantitative Analysis & Solution Validation
Q: How can I be sure my MENA is truly dissolved and not just a fine suspension?
A: Visual clarity is the first indicator, but it can be misleading. A truly dissolved solution is thermodynamically stable, while a suspension is not.
-
Visual Inspection: The solution should be perfectly clear and transparent, with no visible particles, cloudiness (Tyndall effect), or oily film on the surface.
-
Filtration Test: Filter a small aliquot of your solution through a 0.22 µm syringe filter. These filters are designed to sterilize solutions by removing bacteria, and they will also remove fine precipitates. If the concentration of MENA in the filtrate (measured as described below) is the same as the pre-filtered solution, it is truly dissolved. A significant drop in concentration indicates that the MENA was present as a suspension.
Q: How can I determine the concentration of dissolved MENA in my aqueous solution?
A: Direct measurement in aqueous media can be challenging. A common and robust approach involves liquid-liquid extraction followed by chromatographic analysis. Several methods have been established for the parent compound, 1-naphthaleneacetic acid, which can be adapted.[16][17][18]
General Workflow for Quantification by HPLC or GC-MS:
-
Sample Preparation: Take a known volume of your aqueous MENA solution.
-
Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or chloroform).[17][19] Acidifying the aqueous phase slightly can sometimes improve extraction efficiency for related compounds, but for the neutral ester MENA, this may not be necessary.
-
Separation: Vortex the mixture vigorously and then centrifuge to separate the layers. The hydrophobic MENA will partition into the organic layer.
-
Analysis: Carefully collect the organic layer, which can be concentrated if necessary, and inject it into an HPLC or GC-MS system for quantification against a standard curve prepared with known concentrations of MENA.[18][20]
Section 5: Safety & Handling
-
Hazard: Methyl 1-naphthaleneacetate is classified as harmful if swallowed (Acute Toxicity 4, Oral).[21]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling MENA and its solutions.[22][23]
-
Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of any aerosols or vapors.[24] Wash hands thoroughly after handling.[21]
-
Storage: Store MENA in a tightly sealed container in a cool, dry place away from strong acids and bases to prevent potential hydrolysis.[1]
References
- He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Fofaria, N. M., et al. (2024). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Pharmaceutics.
- Kumar, S., & Singh, A. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science.
- Sharma, D., et al. (2024). A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs. Journal of Drug Delivery and Therapeutics.
- Pawar, P., et al. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- CymitQuimica. (n.d.). CAS 2876-78-0: Methyl 1-naphthylacetate.
- Cheméo. (n.d.). Chemical Properties of 1-Naphthaleneacetic acid, methyl ester (CAS 2876-78-0).
- ChemicalBook. (2025). Methyl naphthalene-1-acetate | 2876-78-0.
- Sigma-Aldrich. (n.d.). Methyl 1-naphthaleneacetate 96%.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-methylnaphthalene.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Methylnaphthalene.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 1-naphthylacetate.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 1-Methylnaphthalene.
- LGC Standards. (n.d.). Methyl 1-Naphthaleneacetate.
- Cole-Parmer. (2005). Material Safety Data Sheet - 1-Methylnaphthalene, 97%.
- Jopa, S., et al. (2019). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. New Journal of Chemistry.
- Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Biol Eng Med.
- Humblebee & Me. (n.d.). Different solubilizer type things.
- Ingredients To Die For. (n.d.). Surfactants & Solubilizers.
- Jopa, S., et al. (2019). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. ResearchGate.
- Arkema Specialty Surfactants. (n.d.). Emulsifiers and solubilizers.
- Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products).
- Google Patents. (2017). WO2017079719A1 - Aromatic surfactants.
- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.
- ECCO Middle East. (n.d.). Surfactants.
- Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
- Christopher, H., et al. (2010). Naphthalene Complexation by β-Cyclodextrin: Influence of Added Short Chain Branched and Linear Alcohols. ResearchGate.
- Cruces-Blanco, C., & Garcia-Sanchez, F. (1998). Method for the Quantitative Determination of 1-Naphthaleneacetic Acid in Spiked Canned Pineapple Samples by Micelle-Stabilized Room-Temperature Phosphorescence. Journal of Agricultural and Food Chemistry.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- BenchChem. (2025). Application Notes and Protocols: 3-Methyl-1-naphthol in Naphthalene Exposure Assessment.
- BenchChem. (n.d.). Application of 3-Methyl-1-naphthol in Forensic Toxicology: Application Notes and Protocols.
- Wang, F., et al. (2018). Solubility Measurement and the Correlation of 1-Naphthaleneacetic Acid in Pure and Methanol + Water Binary Solvents. ResearchGate.
- ECHEMI. (n.d.). What is the best solvent of naphthalene acetamide?.
- TCI EUROPE N.V. (n.d.). Methyl 1-Naphthaleneacetate 2876-78-0.
- Al-Zoubi, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics.
- eurl-pesticides.eu. (n.d.). Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke.
- Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
- Web Pages. (n.d.). 3. Extraction.
Sources
- 1. CAS 2876-78-0: Methyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]
- 2. Methyl naphthalene-1-acetate | 2876-78-0 [chemicalbook.com]
- 3. 1-Naphthaleneacetic acid, methyl ester (CAS 2876-78-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Methyl 1-Naphthaleneacetate | 2876-78-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. You are being redirected... [ingredientstodiefor.com]
- 10. humblebeeandme.com [humblebeeandme.com]
- 11. oatext.com [oatext.com]
- 12. alfachemic.com [alfachemic.com]
- 13. NMR studies of inclusion complexes: naphthalene and natural cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mhlw.go.jp [mhlw.go.jp]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. chemos.de [chemos.de]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 24. fishersci.ca [fishersci.ca]
Optimizing Root Induction: A Technical Guide to Methyl 1-Naphthaleneacetate
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of Methyl 1-naphthaleneacetate (MENA) for root induction in plant cuttings. This guide is designed to offer in-depth technical insights, troubleshooting assistance, and practical, step-by-step protocols to enhance experimental success.
Introduction: The Science of Adventitious Rooting
Adventitious root formation is a critical process in the vegetative propagation of many plant species. It involves the development of roots from non-root tissues, typically stems or leaves. This process is orchestrated by a complex interplay of endogenous plant hormones, with auxins playing a central role. Synthetic auxins, such as Methyl 1-naphthaleneacetate (MENA), are widely utilized to stimulate and accelerate this process.
MENA is a pro-hormone, meaning it is converted into its active form, 1-Naphthaleneacetic Acid (NAA), within the plant tissues.[1][2] This conversion is facilitated by endogenous enzymes.[2] The gradual release of NAA from MENA can offer a more sustained auxin response, potentially mitigating the risk of toxicity associated with direct application of high concentrations of NAA.[3]
The efficacy of MENA is highly dependent on its concentration, the plant species, the physiological condition of the cuttings, and environmental factors. Therefore, a systematic approach to optimizing its application is crucial for achieving consistent and robust root induction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during root induction experiments with MENA.
Q1: Why are my cuttings failing to produce any roots after treatment with MENA?
A1: Complete rooting failure can be attributed to several factors:
-
Sub-optimal MENA Concentration: The applied concentration may be too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species. As a starting point, concentrations ranging from 1.0 mg/L to 200 mg/L of NAA have been shown to be effective for various plants and can be used as a proxy for MENA.[1][4]
-
Poor Cutting Quality: Cuttings taken from unhealthy, stressed, or improperly matured parent plants will have a lower rooting potential.[5] Always select vigorous, healthy stems for cuttings.
-
Incorrect Timing: The physiological state of the parent plant varies with the season. For many species, taking cuttings during the active growing season (spring or early summer) yields the best results.[6]
-
Improper Cutting Preparation: A clean, sharp cut is essential to avoid crushing the vascular tissues, which are vital for water uptake and root development.[5] Ensure your cutting tools are sterilized to prevent the introduction of pathogens.[7]
-
Environmental Stress: High temperatures, low humidity, and excessive light can cause the cuttings to desiccate before roots can form.[8][9] Maintaining a humid environment, for example, by using a misting system or a plastic dome, is critical.[5]
Q2: The base of my cuttings is turning black and rotting after MENA application. What is causing this?
A2: Basal rot is a common issue often caused by:
-
Excessively High MENA Concentration: Supra-optimal auxin concentrations can be toxic, leading to tissue necrosis and death.[1] Symptoms of auxin toxicity include curling and twisting of leaves, stem swelling, and tissue blackening.[1]
-
Waterlogged Rooting Medium: A waterlogged medium restricts oxygen supply to the cutting base, creating an anaerobic environment that favors the growth of pathogenic fungi and bacteria.[5][10] Ensure your rooting medium is well-draining.[5]
-
Contaminated Tools or Medium: The use of non-sterile tools or rooting medium can introduce pathogens that cause rot.[7]
Q3: Callus is forming at the base of the cuttings, but no roots are developing. How can I promote root formation over callus?
A3: Callus formation is a natural part of the wounding response and is often a precursor to root initiation.[6] However, excessive callus with no subsequent root development can indicate an imbalance in the auxin-to-cytokinin ratio. While auxins like MENA promote both callus and root formation, a very high concentration can sometimes favor callus proliferation over root differentiation. Try reducing the MENA concentration. In some cases, a brief dip in a higher concentration followed by transfer to a hormone-free medium can be effective.
Q4: Rooting is inconsistent across my batch of cuttings, even with the same MENA treatment. What could be the reason?
A4: Inconsistent rooting can be frustrating and is often due to a lack of uniformity in the experimental setup:
-
Variability in Cutting Material: Cuttings taken from different parts of the same plant (e.g., apical vs. basal) or from plants of different ages can have varying rooting potential.[4] Strive to use cuttings of similar size, diameter, and developmental stage.
-
Uneven Application of MENA: Ensure that the basal end of each cutting receives a consistent amount of the MENA solution.
-
Micro-environmental Variations: Even within the same propagation tray, there can be slight differences in light, temperature, and humidity.[8] Randomizing the placement of cuttings can help to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for MENA?
A1: The optimal concentration of MENA is species-dependent. Based on studies using NAA, a good starting range to test is between 1.0 mg/L and 200 mg/L.[1][4] For some species, concentrations as high as 1000 mg/L to 3000 ppm have been used for quick dip treatments.[11] It is essential to conduct a pilot experiment with a concentration gradient (e.g., 0, 10, 50, 100, 200 mg/L) to determine the most effective concentration for your specific application.
Q2: What is the best method for applying MENA to cuttings?
A2: There are two common methods for applying auxin solutions to cuttings:
-
Basal Quick Dip: The basal 1-2 cm of the cuttings are dipped into a relatively high concentration of the MENA solution (e.g., 500-10,000 ppm) for a short duration (e.g., 5-10 seconds).[12]
-
Basal Soaking: The basal end of the cuttings is soaked in a lower concentration of the MENA solution (e.g., 20-200 ppm) for a longer period (e.g., several hours to 24 hours).[12][13]
The choice of method depends on the species and the specific protocol. Quick dips are often more practical for large-scale propagation.
Q3: Can I mix MENA with other substances to improve rooting?
A3: Yes, synergistic effects have been observed when auxins are combined with other compounds. Phenolic compounds, for instance, can enhance auxin activity by protecting it from oxidative degradation.[14] Combining different types of auxins, such as an NAA-type (from MENA) and an IBA (Indole-3-butyric acid), can also be more effective than using a single auxin.[3]
Q4: How does the pH of the rooting medium affect MENA efficacy?
A4: The pH of the rooting medium can influence the uptake of auxins. For apple microcuttings, a lower pH of the medium was found to enhance the effectiveness of IBA.[15] The optimal pH is generally between 5.0 and 6.5 for many plant species.[16] It is advisable to monitor and adjust the pH of your rooting medium to ensure optimal conditions.
Q5: What are the ideal environmental conditions for rooting cuttings treated with MENA?
A5: Maintaining optimal environmental conditions is crucial for successful rooting:
-
Light: While cuttings need light for photosynthesis, direct sunlight can cause excessive water loss and stress.[17][18] Bright, indirect light is generally recommended.[5] For some species, darkness during the initial root induction phase can be beneficial.[17][19]
-
Temperature: The optimal temperature for rooting varies among species but is typically between 20°C and 30°C.[8]
-
Humidity: High humidity is essential to prevent cuttings from drying out before they form roots.[5] This can be achieved through misting systems, humidity domes, or covering the cuttings with plastic.[5][10]
Experimental Protocols
Protocol 1: Preparation of MENA Stock Solution
-
Weighing: Accurately weigh the desired amount of Methyl 1-naphthaleneacetate powder. For a 1 mg/mL stock solution, weigh 100 mg.
-
Dissolving: Dissolve the powder in a small amount of a suitable solvent, such as ethanol or DMSO.[2] Gentle warming may be necessary to aid dissolution.
-
Dilution: Once fully dissolved, bring the solution to the final volume with sterile distilled water. For a 1 mg/mL stock, add the dissolved MENA to a final volume of 100 mL.
-
Sterilization: For tissue culture applications, sterilize the stock solution by passing it through a 0.22 µm filter.
-
Storage: Store the stock solution in a sterile, labeled container at 4°C in the dark.
Protocol 2: Adventitious Rooting Bioassay
-
Cutting Preparation:
-
MENA Treatment (Quick Dip Method):
-
Prepare a series of MENA dilutions from the stock solution (e.g., 500, 1000, 2000 ppm).
-
Include a control group treated only with the solvent used for dilution.
-
Dip the basal 1-2 cm of each cutting into the respective treatment solution for 5-10 seconds.[12]
-
-
Planting:
-
Immediately plant the treated cuttings into a pre-moistened, well-draining rooting medium (e.g., a mixture of perlite, vermiculite, or peat moss).[5]
-
Ensure the medium is firm around the base of the cutting.
-
-
Incubation:
-
Data Collection (after 2-4 weeks):
-
Carefully remove the cuttings from the medium and gently wash the roots.
-
Record the following parameters:
-
Rooting percentage (%).
-
Number of primary roots per cutting.
-
Length of the longest root (cm).
-
Root fresh and dry weight (mg).
-
-
Data Presentation
Table 1: Recommended Starting Concentrations of NAA (as a proxy for MENA) for Root Induction in Various Plant Species
| Plant Species | NAA Concentration (mg/L) | Application Method | Reference |
| Grapes | 100 - 200 | Soaking | [13] |
| Tea, Mulberry, Oak | 10 - 15 | 24-hour Soaking | [13] |
| Hemarthria compressa | 200 | 20-minute Soaking | [4] |
| Pineapple | 1 | In rooting medium | [20] |
| Groundnut (in vitro) | 1 | In rooting medium | [21] |
| Andrographis paniculata | 2.5 mM (approx. 465 mg/L) | Soaking | [22] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No root formation | Sub-optimal MENA concentration, poor cutting quality, incorrect timing, improper cutting preparation, environmental stress. | Conduct a dose-response experiment, use healthy cuttings, propagate during the growing season, use sterile and sharp tools, maintain high humidity and moderate temperature/light. |
| Basal rot | Excessively high MENA concentration, waterlogged medium, contamination. | Reduce MENA concentration, use a well-draining medium, sterilize tools and medium. |
| Callus formation without roots | Imbalance in auxin/cytokinin ratio, potentially high MENA concentration. | Reduce MENA concentration, try a brief high-concentration dip followed by transfer to hormone-free medium. |
| Inconsistent rooting | Variability in cutting material, uneven MENA application, micro-environmental variations. | Use uniform cuttings, ensure consistent application, randomize cutting placement. |
Visualizing the Process
Mechanism of Auxin-Induced Rooting
The diagram below illustrates the simplified signaling pathway initiated by auxins like NAA (the active form of MENA) leading to adventitious root formation.
Caption: Experimental workflow for optimizing MENA concentration.
References
- INFLUENCES OF AUXINS AND AUXIN SYNERGISTS ON ADVENTITIOUS ROOT PRIMORDIUM INITIATON AND DEVELOPMENT - Scion.
-
Houseplant propagation mistakes – 11 common errors that can kill your cuttings. (2023). Available from: [Link]
-
8 Common Mistakes to Avoid When Propagating Plants from Cuttings - Hormex. Available from: [Link]
-
Keep Your Cuttings Alive: Avoid These 6 Propagation Mistakes | Gardening Know How. (2025). Available from: [Link]
-
1-Naphthaleneacetic Acid: Functional Characteristics and Application Techniques. (2025). Available from: [Link]
-
8 Propagation Mistakes That Can Kill Your Cuttings. (2023). Available from: [Link]
-
Why Your Plant Cuttings Aren't Rooting (+ How to Fix It) - The Natural Bloom. (2025). Available from: [Link]
-
LIGHT AND TEMPERATURE REGULATING IN VITRO SHOOT AND ROOT ORGANOGENESIS - HORTICELL. Available from: [Link]
-
Synthetic Auxins | Herbicide Symptoms - UC ANR. Available from: [Link]
-
Light, Temperature, and Relative Humidity Influence the Adventitious Rooting of Cannabis Stem Cuttings. (2025). Available from: [Link]
-
Most Common Mistakes When Propagating Plants From Cuttings - Hormex. Available from: [Link]
-
Mastering Plant Propagation: Why Your Cuttings Fail and How to Fix It. (2024). Available from: [Link]
-
Efficacy of naphthalene acetic acid on root promotion on vegetative propagation of Tecoma stans under mist chamber of semi. (2020). Journal of Pharmacognosy and Phytochemistry. Available from: [Link]
-
Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. (2025). Available from: [Link]
-
Effect of medium-pH and MES on adventitious root formation from stem disks of apple. (2008). Wageningen University & Research. Available from: [Link]
-
Lab-made Hormone May Reveal Secret Lives of Plants | HHMI. (2018). Available from: [Link]
-
Light, Temperature, and Relative Humidity Influence the Adventitious Rooting of Cannabis Stem Cuttings. (2025). ResearchGate. Available from: [Link]
-
Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa. (2014). PLOS ONE. Available from: [Link]
-
What are the synthetic methods of 1-Naphthaleneacetic Acid - Knowledge - Bloom Tech. (2023). Available from: [Link]
-
Effects of Light on Adventitious Rooting In Vitro. (2025). MDPI. Available from: [Link]
-
Synthetic Auxin Resistant Weeds. Available from: [Link]
-
Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings | Scilit. (2025). Available from: [Link]
-
Cellular pH homeostasis shapes root system architecture by modulating auxin-mediated developmental responses | Plant Physiology | Oxford Academic. (2025). Available from: [Link]
-
Effect of naphthalene acetic acid (naa) on in vitro rooting of regenerated microshoots of groundnut ( arachis hypogaea l.). (2012). SciSpace. Available from: [Link]
-
Evaluating the Role of pH in the Rooting of Cuttings: Eastern Region, North America Research Grant Paper© - IPPS. Available from: [Link]
-
Effect of naphthalene acetic acid on the adventitious rooting in shoot cuttings of Andrographis paniculata (Burm.f.) wall. ex Nees: an important therapeutical herb. (2018). Available from: [Link]
-
Effect of Naphthalene Acetic Acid (NAA) on Root Induction of Macropropagated Pineapple. (2017). Available from: [Link]
-
The Optimization of Medium Conditions and Auxins in the Induction of Adventitious Roots of Pokeweed (Phytolacca americana L.) and Their Phytochemical Constituents. (2022). PMC. Available from: [Link]
-
Synergy Assessment for Plant Growth by Independent Joint Action Theory in. (2021). ASHS Journals. Available from: [Link]
-
Effects of Media Composition and Auxins on Adventitious Rooting of Bienertia sinuspersici Cuttings. (2015). SCIRP. Available from: [Link]
-
Naphthalene acetic acid NAA is not only a rooting agent but also has other functions. (2022). Available from: [Link]
-
Phytohormones as Growth Regulators During Abiotic Stress Tolerance in Plants. (2020). Frontiers. Available from: [Link]
-
Synergistic Effects of Plant Growth Regulators and Elicitors on α-Humulene and Zerumbone Production in Zingiber zerumbet Smith Adventitious Root Cultures. (2022). PMC. Available from: [Link]
-
Plant Growth Regulators and Their Interaction with Abiotic Stress Fact. Available from: [Link]
-
What are the synergistic effects of plant growth regulators in plant tissue culture? (2016). Available from: [Link]
Sources
- 1. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hormex.com [hormex.com]
- 6. idealhome.co.uk [idealhome.co.uk]
- 7. gardeningknowhow.com [gardeningknowhow.com]
- 8. Light, Temperature, and Relative Humidity Influence the Adventitious Rooting of Cannabis Stem Cuttings [hst-j.org]
- 9. Mastering Plant Propagation: Why Your Cuttings Fail and How to Fix It – Fraser Valley Rose Farm [fraservalleyrosefarm.com]
- 10. bloomingbackyard.com [bloomingbackyard.com]
- 11. Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1-Naphthaleneacetic Acid: Functional Characteristics and Application Techniques - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 14. homesandgardens.com [homesandgardens.com]
- 15. ipps.org [ipps.org]
- 16. research.wur.nl [research.wur.nl]
- 17. horticell.ugent.be [horticell.ugent.be]
- 18. hormex.com [hormex.com]
- 19. mdpi.com [mdpi.com]
- 20. ajest.org [ajest.org]
- 21. scispace.com [scispace.com]
- 22. Effect of naphthalene acetic acid on the adventitious rooting in shoot cuttings of Andrographis paniculata (Burm.f.) wall. ex Nees: an important therapeutical herb - IIUM Repository (IRep) [irep.iium.edu.my]
Technical Support Center: Preventing Precipitation of Methyl 1-naphthaleneacetate (MENA) in Stock Solutions
An Technical Support Guide from the Office of the Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers encountering the frustrating issue of Methyl 1-naphthaleneacetate (MENA) precipitating out of stock solutions. This guide is designed to provide not just solutions, but a foundational understanding of the chemical principles at play, empowering you to preempt these issues in your critical experiments. We will delve into the causality behind precipitation and provide robust, field-tested protocols to ensure the stability and efficacy of your MENA solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding MENA stock solutions. Understanding the 'why' is the first step toward a successful protocol.
Q1: I added my Methyl 1-naphthaleneacetate powder to water, and it immediately turned into a cloudy suspension. Why is this happening?
This is the most common issue and stems directly from the molecular structure of MENA. MENA possesses a large, hydrophobic naphthalene ring, which makes it sparingly soluble in water.[1][2] When you introduce the powder directly into an aqueous environment, it cannot dissolve effectively and instead forms a suspension of fine particles, which will eventually settle as a precipitate.
Q2: What is the best solvent to dissolve MENA for creating a stock solution?
The "best" solvent depends on your experimental requirements. There are two primary strategies:
-
Organic Solvents: For most applications where you need to preserve the ester form of the molecule, dissolving MENA in a small volume of an organic solvent like 95% ethanol or Dimethyl sulfoxide (DMSO) before diluting with water is the preferred method.[3][4][5] Ethanol is a common choice as it is miscible with water and readily used in many biological labs.[4]
-
Basic Solutions: A dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used to dissolve the powder.[6][7] However, it is critical to understand that this method induces saponification (hydrolysis) of the ester bond.[1][8] You are no longer working with Methyl 1-naphthaleneacetate, but rather the highly water-soluble sodium or potassium salt of 1-Naphthaleneacetic Acid (NAA).
Q3: How does pH impact the stability of my MENA solution?
The ester linkage in MENA is susceptible to hydrolysis under both acidic and basic conditions.[1][9]
-
Basic conditions (pH > 8) will rapidly hydrolyze MENA into methanol and the carboxylate salt of NAA.
-
Acidic conditions (pH < 4) will also accelerate hydrolysis, though typically slower than under basic conditions. For maintaining the integrity of the MENA molecule in your final working solution, a pH close to neutral is ideal.
Q4: What are the recommended storage conditions for a MENA stock solution?
To ensure long-term stability and prevent degradation, stock solutions should be sterile-filtered (not autoclaved), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or below, protected from light.[3][6][9][10] Auxins, in general, can be light-sensitive.[3]
Q5: Can I autoclave my MENA stock solution or media containing MENA?
Autoclaving is not recommended . The high temperatures and pressures of autoclaving can accelerate the hydrolysis of the ester bond, degrading the MENA molecule before your experiment even begins.[7] Always use sterile filtration with a 0.22 µm filter to sterilize your MENA stock solution.[11]
Troubleshooting Guide: Diagnosing and Solving Precipitation
Use this guide to diagnose and resolve specific precipitation issues you may encounter.
| Symptom | Probable Cause | Recommended Solution & Rationale |
| Precipitate forms immediately upon adding powder to water. | Low Aqueous Solubility. The hydrophobic MENA molecule is unable to dissolve in the polar water solvent.[2] | Use a Co-Solvent. First, dissolve the MENA powder in a minimal volume (e.g., 2-5 mL for 100 mg) of 95% ethanol or DMSO.[5][12] Once fully dissolved, slowly add sterile water to the final volume while stirring continuously. This ensures the MENA molecules are dispersed and remain solvated. |
| Precipitate forms when adding the concentrated stock solution to the final aqueous medium. | "Salting Out" / Exceeding Solubility Limit. The rapid change in solvent environment causes the MENA to crash out of the solution before it can be adequately dispersed in the larger volume. | Improve Mixing. Add the stock solution dropwise into the final medium under vigorous and continuous stirring. This prevents localized high concentrations and facilitates rapid dispersion. Alternatively, prepare a more dilute intermediate stock solution. |
| The stock solution becomes cloudy or forms crystals during refrigerated or frozen storage. | Temperature-Dependent Solubility. The solubility of MENA has been exceeded at the lower storage temperature. This can also indicate slow degradation and precipitation of the less soluble parent acid (NAA). | Optimize Storage. For long-term storage, -20°C is standard for auxin solutions.[6][10] If precipitation persists, consider using DMSO as the initial solvent, as it has a much lower freezing point. Ensure the powder is absolutely and completely dissolved before storage. |
Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for preparing stable MENA stock solutions.
Protocol 1: Preparation of a 1 mg/mL MENA Stock Solution Using Ethanol
This protocol is recommended when preserving the ester form of MENA is essential for your experiment.
Methodology:
-
Weighing: Accurately weigh 100 mg of Methyl 1-naphthaleneacetate powder and transfer it to a sterile 100 mL volumetric flask.
-
Initial Dissolution: Add 3-5 mL of 95% ethanol to the flask.[12] Gently swirl the flask until the powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
Dilution: Once fully dissolved, slowly add sterile, double-distilled water to bring the total volume to 100 mL. It is advisable to stir the solution continuously during this process to prevent precipitation.[12]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber bottle).
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.[3]
Protocol 2: Preparation of a 1 mg/mL Stock Solution via Saponification (NaOH Method)
Use this protocol only if your experiment requires the auxin activity of the 1-Naphthaleneacetate anion and the ester form is not necessary. Note that this chemically alters the compound.
Methodology:
-
Weighing: Accurately weigh 100 mg of Methyl 1-naphthaleneacetate powder and transfer it to a sterile 100 mL volumetric flask.
-
Hydrolysis & Dissolution: Add 2-3 mL of 1N NaOH to the flask.[6][7] Swirl gently until the powder is fully dissolved. This step converts the MENA ester into the sodium salt of 1-Naphthaleneacetic Acid.
-
Dilution: Once dissolution is complete, slowly bring the total volume to 100 mL with sterile, double-distilled water, stirring continuously.
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile storage container.
-
Storage: Aliquot and store at -20°C.
Data Presentation & Visualization
Solubility and Chemical Data Summary
The table below summarizes key solubility information for MENA and its parent acid, NAA, providing a rationale for solvent selection.
| Compound | Solvent | Solubility | Notes & Rationale |
| Methyl 1-naphthaleneacetate (MENA) | Water | Sparingly soluble[2] | The hydrophobic naphthalene structure limits solubility in polar solvents. |
| Ethanol | Soluble | A good first choice for initial dissolution before aqueous dilution.[3][4] | |
| Acetone | Soluble | Freely soluble, but its high volatility may be undesirable in some lab settings.[13] | |
| DMSO | Soluble (inferred) | An excellent solvent for compounds that are difficult to dissolve and for low-temperature storage.[9][10] | |
| 1-Naphthaleneacetic Acid (NAA) | Water | ~0.42 g/L[13] | Slightly more soluble than its methyl ester but still limited. |
| Ethanol | Soluble[14] | Often used as a solvent for NAA as well. | |
| 1N NaOH / KOH | Soluble (forms salt) | The deprotonated carboxylate salt is highly water-soluble.[6] This is the principle behind Protocol 2. |
Logical Workflow Diagrams
The following diagrams illustrate the decision-making and procedural workflows for handling MENA.
Caption: Decision tree for selecting the appropriate MENA stock solution protocol.
Sources
- 1. CAS 2876-78-0: Methyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]
- 2. Methyl naphthalene-1-acetate | 2876-78-0 [chemicalbook.com]
- 3. cell.com [cell.com]
- 4. plantsuccess.org [plantsuccess.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. vaia.com [vaia.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydrolysis of Methyl 1-naphthaleneacetate to 1-naphthaleneacetic acid.
Welcome to the technical support guide for the synthesis of 1-naphthaleneacetic acid (1-NAA) via the hydrolysis of its methyl ester, methyl 1-naphthaleneacetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth procedural guidance, troubleshoot common experimental challenges, and answer frequently asked questions. Our approach is rooted in explaining the fundamental chemistry to empower users to make informed decisions during their experiments.
Core Concepts: The Chemistry of Saponification
The conversion of methyl 1-naphthaleneacetate to 1-naphthaleneacetic acid is a classic example of ester hydrolysis. While this reaction can be catalyzed by acid, the use of a base is overwhelmingly preferred in synthetic applications. This process is known as saponification .
The primary advantage of base-promoted hydrolysis is its irreversibility.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a methoxide ion (⁻OCH₃) as the leaving group to form the carboxylic acid. In the basic reaction medium, the newly formed 1-naphthaleneacetic acid is immediately deprotonated by the strong base (methoxide or another hydroxide ion) to form the sodium or potassium 1-naphthaleneacetate salt. This acid-base reaction is thermodynamically very favorable and drives the entire process to completion.[3] To isolate the final product, a final acidification step is required to protonate the carboxylate salt, causing the 1-naphthaleneacetic acid to precipitate from the aqueous solution.[4]
Reaction Mechanism: Base-Promoted Hydrolysis (Saponification)
Experimental Protocol: Step-by-Step Guide
This protocol provides a robust method for the hydrolysis of methyl 1-naphthaleneacetate.
Materials & Reagents
| Reagent/Material | Recommended Grade | Purpose |
| Methyl 1-naphthaleneacetate | >98% Purity | Starting Material |
| Sodium Hydroxide (NaOH) | Reagent Grade Pellets | Base for Hydrolysis |
| Methanol (MeOH) or Tetrahydrofuran (THF) | Anhydrous/Reagent Grade | Co-solvent |
| Deionized Water | High Purity | Solvent |
| Hydrochloric Acid (HCl) | Concentrated (37%) or 6 M | Acid for Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Drying Agent (if extraction is needed) |
| Diethyl Ether or Ethyl Acetate | Reagent Grade | Extraction Solvent (optional) |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 1-naphthaleneacetate (1.0 eq) in methanol or THF (see table below for solvent ratios).
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq) in deionized water. Carefully add the aqueous NaOH solution to the stirring solution of the ester at room temperature.
-
Heating: Heat the reaction mixture to reflux (typically 65-80°C, depending on the co-solvent) and maintain for 2-6 hours. The reaction progress should be monitored.
-
Reaction Monitoring: Periodically take a small aliquot from the reaction, neutralize it, and spot it on a TLC plate against the starting material to check for its disappearance.
-
Cooling and Solvent Removal: Once the reaction is complete (no starting material visible by TLC), remove the heat source and allow the mixture to cool to room temperature. If a volatile organic solvent like THF or MeOH was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated or 6 M HCl dropwise while stirring. A white precipitate of 1-naphthaleneacetic acid will begin to form. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Purification (Optional): If required, the crude 1-naphthaleneacetic acid can be purified by recrystallization. Water or a solvent system like n-hexane/ethyl acetate can be effective.[5][6]
Recommended Reaction Parameters
| Parameter | Recommendation | Rationale & Notes |
| Base | NaOH, KOH, or LiOH[4][7] | NaOH and KOH are cost-effective. LiOH can be more effective for sterically hindered esters. |
| Equivalents of Base | 2.0 - 3.0 eq | An excess is used to ensure the reaction goes to completion and to account for any acidic impurities. |
| Solvent System | 1:1 to 3:1 mixture of THF/Water or MeOH/Water | A co-solvent is necessary to create a homogenous phase for the non-polar ester and the aqueous base. |
| Temperature | Reflux (65-80°C) | Provides the necessary activation energy for the reaction to proceed at a practical rate. |
| Reaction Time | 2 - 6 hours | Highly dependent on substrate and temperature. Must be monitored by TLC or HPLC. |
Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis in a direct question-and-answer format.
| Problem / Question | Plausible Causes | Recommended Solutions |
| Q: My reaction is not going to completion; I still see starting material on my TLC plate after several hours. | 1. Insufficient Base: The amount of hydroxide is not enough to drive the reaction forward. 2. Low Temperature: The reaction is too slow at the current temperature. 3. Poor Mixing/Heterogeneous Mixture: The organic ester and aqueous base are not mixing effectively. | 1. Add an additional equivalent of aqueous NaOH/KOH solution to the reaction mixture. 2. Ensure the mixture is vigorously refluxing. Check the heating mantle temperature. 3. Increase the proportion of the organic co-solvent (MeOH or THF) to improve solubility. Ensure stirring is vigorous. |
| Q: I got a low yield of my final product. | 1. Incomplete Reaction: See above. 2. Loss during Workup: The product may have some solubility in the acidic aqueous phase. 3. Incomplete Precipitation: The pH was not low enough during acidification. | 1. Always monitor the reaction to completion before beginning the workup. 2. After filtration, you can extract the acidic filtrate with a solvent like ethyl acetate or diethyl ether to recover any dissolved product.[6] 3. Ensure the pH is brought down to 1-2. Add more acid if necessary. |
| Q: After acidification, my product came out as a sticky oil instead of a solid. | 1. Presence of Impurities: Unreacted starting material or other byproducts can act as an oiling agent. 2. Product is "crashing out" too quickly: Rapid precipitation from a supersaturated solution can trap impurities and prevent crystal lattice formation. | 1. Ensure the reaction has gone to completion. If impurities are present, attempt to purify the oil by column chromatography or by dissolving it in a solvent and re-precipitating. 2. Add the acid more slowly while the solution is vigorously stirred in an ice bath. |
| Q: The melting point of my product is low and/or has a broad range. | 1. The product is impure: It may contain residual starting material, salts, or solvent. 2. The product is wet: Residual water or solvent can depress the melting point. | 1. Recrystallize the product from a suitable solvent system to remove impurities.[5] 2. Ensure the product is thoroughly dried under vacuum until a constant weight is achieved. |
Frequently Asked Questions (FAQs)
Q1: Why is base-promoted hydrolysis (saponification) preferred over acid-catalyzed hydrolysis for synthesis? Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[1][8] To achieve a high yield, a large excess of water is needed to push the equilibrium towards the products. In contrast, base-promoted hydrolysis is irreversible because the final deprotonation of the carboxylic acid is a highly favorable acid-base reaction that effectively removes the product from the equilibrium, driving the reaction to completion.[3] This makes saponification a more reliable and higher-yielding method for synthetic purposes.
Q2: Can I use an alcohol like ethanol as the only solvent? It is not recommended. While ethanol can dissolve the ester, using an alcohol as the primary solvent in the presence of a base can lead to a competing transesterification reaction, where the methyl ester is converted to an ethyl ester.[7] Using a non-reactive co-solvent like THF or a mixture of methanol and water is a safer approach.
Q3: How can I monitor the reaction without TLC? High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for monitoring the disappearance of the starting material and the appearance of the product.[9] For a more qualitative check, you can work up a small aliquot of the reaction mixture (neutralize, acidify, extract) and check the pH of the aqueous layer. A significant drop in the amount of base indicates the reaction is proceeding. 1H NMR spectroscopy can also be used to track the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the methylene protons next to the new carboxylic acid.[10]
Q4: What is the expected melting point for 1-naphthaleneacetic acid? The reported melting point for pure 1-naphthaleneacetic acid is typically in the range of 132-135°C.[6][11] A significantly lower or broader melting point is a strong indicator of impurities.
Analytical Workflow for Product Confirmation
A systematic workflow is crucial for verifying the identity and purity of the final product.
References
-
Bloom Tech. (2023, April 4). What are the synthetic methods of 1-Naphthaleneacetic Acid. Available from: [Link]
-
Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). CSIR ResearchSpace. Available from: [Link]
-
Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. Available from: [Link]
-
Chemistry Stack Exchange. (2021, May 11). Synthesis of 1-naphthaleneacetic acid: Methods. Available from: [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Available from: [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2). Available from: [Link]
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). OARJCP. Available from: [Link]
- Roblin, Jr., R. O., & Hechenbleikner, I. (1939). U.S. Patent No. 2,166,554. U.S. Patent and Trademark Office.
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Available from: [Link]
-
LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Available from: [Link]
-
Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Available from: [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Available from: [Link]
-
LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Available from: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]
- A kind of preparation method of alpha-naphthalene acetic acid. (2020). Google Patents.
-
Saponification (Base Hydrolysis) of Organic Materials. (n.d.). University of Colorado Boulder. Available from: [Link]
-
Shi, Z., Hsieh, Y.-h., Weinberg, N., & Wolfe, S. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Research Press. Available from: [Link]
-
UNITED STATES PATENT office. (n.d.). Google APIs. Available from: [Link]
-
Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction of p-Nitrophenyl Acetate. (n.d.). Thompson Rivers University. Available from: [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkat USA. Available from: [Link]
-
Determine the Reaction Rate Constant k for the saponification of Methyl Acet. (n.d.). PHYWE. Available from: [Link]
- Method of making naphthaleneacetic acid. (1953). Google Patents.
-
University of Hertfordshire. 1-naphthylacetic acid. AERU. Available from: [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Available from: [Link]
-
Organic Syntheses Procedure. ethyl 1-naphthylacetate. Available from: [Link]
-
Sciencemadness.org. (2013, April 28). Naphthaleneacetic acid Synthesis. Available from: [Link]
-
Ogata, Y., & Ishiguro, J. (1950). Preparation of α-Naphthaleneacetic Acid by the Condensation of Naphthalene with Chloroacetic Acid. Journal of the American Chemical Society, 72(9), 4302-4302. Available from: [Link]
-
Bloom Tech. (2023, April 4). What are the synthetic methods of 1-Naphthaleneacetic Acid. Available from: [Link]
-
NIST. 1-Naphthaleneacetic acid, methyl ester. NIST WebBook. Available from: [Link]
- Method for saponification of methyl acetate. (n.d.). Google Patents.
-
Enolate Alkylation Lab: Ester Saponification & Amide Formation. (n.d.). Studylib. Available from: [Link]...
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN111499504A - A kind of preparation method of alpha-naphthalene acetic acid - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. journals.co.za [journals.co.za]
- 10. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Inconsistent results in Methyl 1-naphthaleneacetate experiments.
Welcome to the Technical Support & Troubleshooting Center for Methyl 1-naphthaleneacetate (MNA) .
Methyl 1-naphthaleneacetate (also known as NAA methyl ester or NAdM) is a potent synthetic auxin derivative widely utilized in plant tissue culture, agricultural formulations, and drug development intermediates[1]. However, because it functions biologically as a pro-hormone (or pro-auxin), its physicochemical properties differ significantly from its parent compound, 1-Naphthaleneacetic acid (NAA)[1].
This guide is designed for researchers and application scientists experiencing inconsistent morphogenic responses, precipitation, or loss of activity during their assays. By understanding the underlying causality of MNA's chemical behavior, you can establish a self-validating experimental system.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why am I seeing highly variable callus induction or rooting with MNA compared to standard NAA? The Causality: MNA is a pro-auxin. Due to its lipophilic ester group, it easily penetrates plant cuticles and cell membranes[1]. However, MNA is biologically inactive in its esterified form. To integrate into the canonical auxin signaling pathway, it must be hydrolyzed by endogenous intracellular carboxylesterases to release the active 1-naphthaleneacetic acid (NAA)[1]. If your specific explant, tissue type, or plant species has low endogenous esterase activity, MNA will remain trapped in its inactive form, leading to poor or inconsistent morphogenic responses. The Solution: Always run a parallel positive control using free NAA. If the NAA control yields expected growth but the MNA treatment fails, your tissue likely lacks the requisite esterase expression to process the pro-auxin.
Q2: My liquid cultures seem to lose auxin activity over time. Is the compound degrading? The Causality: Unlike free NAA, MNA is an ester and exhibits moderate to high volatility[2]. In prolonged liquid cultures or unsealed vessels, MNA can slowly volatilize out of the media. Furthermore, esters are susceptible to spontaneous hydrolysis in aqueous solutions, particularly if the pH of the media shifts toward alkaline or highly acidic ranges during prolonged incubation[2]. The Solution: Use tightly sealed culture vessels (e.g., Parafilm-sealed Petri dishes or capped Magenta vessels). Store your working stock solutions at -20°C in anhydrous solvents, and avoid storing pre-mixed aqueous media for longer than 2 weeks.
Q3: Can I autoclave my media after adding MNA? The Causality: No. Subjecting MNA to the high heat and pressure of an autoclave (121°C) in an aqueous environment will cause uncontrolled thermal hydrolysis of the ester bond. This results in an unpredictable, unquantifiable mixture of MNA and free NAA in your media, destroying the reproducibility of your dose-response curves. The Solution: MNA must be filter-sterilized and added to the media after autoclaving, once the media has cooled to below 50°C.
Q4: The media becomes cloudy or precipitates when I add my MNA stock solution. What happened? The Causality: MNA is highly lipophilic and has very low aqueous solubility compared to free NAA. If your stock solution (typically dissolved in DMSO or absolute ethanol) is too concentrated, the rapid change in solvent polarity upon injection into the aqueous media causes the MNA to instantly crash out of solution. The Solution: Limit your stock concentration to a maximum of 10 mg/mL. When adding to the media, do so dropwise while the media is under vigorous magnetic stirring to ensure rapid dispersion before localized precipitation can occur.
Part 2: Mechanistic & Workflow Visualizations
To understand why MNA requires specific handling, it is critical to visualize its mechanism of action. Once internalized, the cleaved NAA binds to the TIR1/AFB receptor, leading to the ubiquitination and degradation of Aux/IAA repressors, thereby freeing ARF transcription factors to initiate growth responses[1].
Intracellular hydrolysis of MNA and subsequent canonical auxin signaling pathway activation.
Part 3: Quantitative Data Summary
The following table summarizes the critical physicochemical differences between the pro-auxin (MNA) and the active auxin (NAA) that dictate experimental design.
| Property | Methyl 1-naphthaleneacetate (MNA) | 1-Naphthaleneacetic Acid (NAA) |
| Biological State | Pro-auxin (Requires enzymatic cleavage) | Active Auxin |
| Lipophilicity | High (Readily crosses cuticles/membranes) | Moderate |
| Volatility | Moderate to High | Low |
| Aqueous Solubility | Very Low (Requires DMSO or Ethanol) | Low to Moderate (Soluble in 1N NaOH) |
| Thermal Stability | Poor (Hydrolyzes during autoclaving) | Good (Can be autoclaved in media) |
| Primary Application | Enhanced tissue penetration, delayed release | Standard tissue culture, rapid response |
Part 4: Standardized Experimental Protocol
To eliminate inconsistencies caused by precipitation, thermal degradation, or contamination, strictly adhere to the following self-validating methodology for preparing and applying MNA[1].
Phase 1: Stock Solution Preparation (10 mg/mL)
-
Weighing: Accurately weigh 100 mg of MNA powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile glass vial. Add 10 mL of molecular-grade Dimethyl Sulfoxide (DMSO) or absolute Ethanol. Vortex until completely dissolved. Note: Do not use water or NaOH, as this will induce premature hydrolysis.
-
Storage: Aliquot the stock solution into amber microcentrifuge tubes to protect from light and store at -20°C.
Phase 2: Media Integration & Sterilization
-
Basal Media: Prepare your basal plant tissue culture media (e.g., MS media) with all required nutrients and gelling agents. Adjust pH as required (typically 5.7 - 5.8).
-
Autoclaving: Autoclave the basal media at 121°C for 15-20 minutes.
-
Cooling: Transfer the media to a sterile laminar flow hood and allow it to cool to approximately 45°C–50°C. Crucial: The flask should be warm to the touch, but not burning hot.
-
Filter Sterilization: Draw the required volume of MNA stock solution into a sterile syringe. Attach a 0.22 µm PTFE (hydrophobic) syringe filter.
-
Integration: Inject the filtered MNA dropwise into the cooling media while gently swirling the flask to ensure even distribution without precipitation.
Standardized protocol workflow for MNA preparation to prevent thermal degradation.
References
Sources
High-Temperature Decomposition of Methyl Esters: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex kinetics, analytical methodologies, and experimental troubleshooting associated with the high-temperature pyrolysis and oxidation of methyl esters.
Whether you are developing robust surrogate models for biodiesel combustion or investigating unimolecular decomposition for advanced drug synthesis pathways, understanding the radical mechanisms of fatty acid methyl esters (FAMEs) is paramount. This guide synthesizes field-proven protocols with fundamental thermodynamic principles to ensure your experiments are both accurate and reproducible.
Section 1: Core Mechanisms & Reaction Pathways
Q: What are the primary unimolecular decomposition pathways of methyl esters at high temperatures? A: The thermal decomposition of methyl esters is governed by a strict kinetic competition between homolytic bond fissions and concerted intramolecular hydrogen shifts[1][2].
For short-chain surrogates like methyl butanoate (MB), ab initio calculations and master equation simulations reveal that homolytic C–C and C–O bond scission dominates at elevated temperatures (1500–2200 K)[1]. Specifically, the cleavage of the C–C bond adjacent to the carbonyl group—yielding
Dominant unimolecular decomposition pathways of methyl esters based on temperature.
Q: How does the degree of unsaturation affect the decomposition kinetics? A: Unsaturation fundamentally alters the radical pool. Comparing a saturated ester (methyl stearate) to an unsaturated ester (methyl oleate), the presence of the double bond in methyl oleate inhibits certain low-temperature chain-branching pathways[3][4]. The double bond facilitates the formation of resonance-stabilized allylic radicals. At high temperatures, the monomolecular decomposition of these large allylic radicals prevails over bimolecular interactions, allowing them to directly transform into primary dienes and smaller unsaturated esters via a steady-state approximation[3].
Section 2: Experimental Methodologies & Protocols
Q: How do I accurately measure species time-histories during methyl ester pyrolysis?
A: The gold standard for measuring species time-histories (such as
Standard Operating Protocol: Shock Tube TDLAS for
-
Mixture Preparation: Prepare a highly dilute reactant mixture of 2–3% methyl ester (e.g., methyl acetate, propionate, or butanoate) balanced in high-purity Argon (Ar) or Helium (He). Causality: High dilution minimizes bath gas interference and prevents the exothermicity of the reaction from altering the reflected shock temperature[5].
-
Thermal Manifold Stabilization: Maintain the shock tube and gas-handling manifold at an elevated, uniform temperature (e.g., 100°C). Causality: Methyl esters have low vapor pressures; heating prevents condensation on the tube walls, ensuring the initial concentration remains exact[5].
-
Laser Alignment & Tuning: Align the tunable diode laser across the shock tube test section (typically 2 cm from the endwall). Tune the wavelength to the
absorption transition near 2.7 µm. Causality: The 2.7 µm band is 50 to 1000 times stronger than the overtone bands near 2.0 µm and 1.55 µm, providing the necessary signal-to-noise ratio for trace species detection[5]. -
Shock Generation: Rupture the diaphragm to generate a reflected shock wave, compressing and heating the mixture to target conditions (1260–1653 K and 1.4–1.7 atm)[5].
-
Data Acquisition: Record the transient absorption signal and convert the absorbance to
concentration using the Beer-Lambert law, applying temperature- and pressure-dependent absorption cross-sections.
Step-by-step experimental workflow for shock tube TDLAS measurements of ester pyrolysis.
Section 3: Quantitative Data & Kinetic Parameters
To facilitate accurate kinetic modeling and experimental benchmarking, the following table summarizes key computational and experimental parameters for the pyrolysis of representative methyl esters.
| Methyl Ester | Chemical Formula | Dominant High-Temp Pathway | Key Experimental Conditions | Reference Observation |
| Methyl Butanoate (MB) | C–C Homolytic Fission | 1500–2200 K (Computational) | Main pathway identified via G3B3 / RRKM master equation simulations.[1] | |
| Methyl Pentanoate (MP) | 500–2000 K, 0.01–100 atm | Dominant high-temperature channel based on DLPNO-CCSD(T) calculations. | ||
| Small Esters (General) | Various | Decarboxylation ( | 1260–1653 K, 1.4–1.7 atm | |
| Methyl Oleate | Allylic radical formation / steady-state decomposition | Jet-stirred reactor / Shock tube | Double bond inhibits low-temp chain branching compared to methyl stearate.[3][4] |
Section 4: Troubleshooting Guide
Q: Why am I seeing lower-than-expected
Q: My lumped kinetic model is failing to predict the ignition delay times of unsaturated FAMEs. What is missing? A: When decoupling the combustion of FAME fuels into pyrolysis and oxidation stages, saturated and unsaturated esters require different lumped reaction rules[6][7]. For saturated FAMEs, the lumped sub-mechanism typically requires one unimolecular decomposition reaction and six H-atom abstraction reactions[7]. However, for unsaturated FAMEs, you must incorporate an additional lumped H-atom addition-elimination reaction to accurately connect the fuel molecules to their key pyrolysis intermediates[7]. Ensure your model accounts for the specific allylic hydrogen abstraction kinetics, which dictate the formation of dienes[3].
Q: During master equation analysis of reactive intermediates, my rate constants deviate from steady-state assumptions. Why?
A: At extremely high temperatures, reactive intermediates with low reaction thresholds (created in situ via radical chain processes) may possess initial molecular distribution functions that peak at energies above the reaction threshold[8]. This chemical activation-like behavior means the molecules decompose before attaining a steady-state distribution. At 1 atm pressure, unimolecular rate constants exceeding
References
1.[5] Farooq, A. et al. "An experimental and computational study of methyl ester decomposition pathways using shock tubes." Proceedings of the Combustion Institute. [Link] 2.[1] "Reaction Pathways for the Thermal Decomposition of Methyl Butanoate." ACS Publications. [Link] 3.[6] Zhang, X. et al. "High-Temperature Pyrolysis and Combustion of C5–C19 Fatty Acid Methyl Esters (FAMEs): A Lumped Kinetic Modeling Study." Energy & Fuels. [Link] 4.[7] "High-Temperature Pyrolysis and Combustion of C5–C19 Fatty Acid Methyl Esters (FAMEs): A Lumped Kinetic Modeling Study." KAUST Repository. [Link] 5.[3] "EXPERIMENTAL AND MODELING INVESTIGATION OF THE EFFECT OF THE UNSATURATION DEGREE ON THE GAS-PHASE OXIDATION OF FATTY ACID METHYL." Politecnico di Milano. [Link] 6.[2] "Kinetic modeling of methyl pentanoate pyrolysis based on ab initio calculations." Physical Chemistry Chemical Physics (RSC Publishing). [Link] 7.[4] "Detailed Chemical Kinetic Reaction Mechanism for Biodiesel Components Methyl Stearate and Methyl Oleate." OSTI.GOV. [Link] 8.[8] "Master Equation Analysis of Thermal Activation Reactions: Energy-Transfer Constraints on Falloff Behavior in the Decomposition of Reactive Intermediates with Low Thresholds." The Journal of Physical Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic modeling of methyl pentanoate pyrolysis based on ab initio calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Detailed Chemical Kinetic Reaction Mechanism for Biodiesel Components Methyl Stearate and Methyl Oleate (Conference) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Neutral Hydrolysis of Methyl Acetate Model
Topic: Hydrolytic Stability Profiling & Kinetic Modeling
Audience: Pharmaceutical Researchers, Formulation Scientists, and Process Chemists.
Introduction: The Model System
Why this matters: Methyl acetate serves as the quintessential "probe" molecule for assessing ester bond stability in drug development. Its hydrolysis profile models the degradation of ester-based prodrugs (e.g., aspirin, enalapril, oseltamivir) and lipid nanoparticles.
In a "neutral" context (pH
Module 1: Experimental Setup & Baseline Protocols
Q: How do I distinguish between "True Neutral" and "Autocatalytic" hydrolysis in my experimental design?
A: You must define your boundary conditions based on the buffering capacity of your system.
| Condition | System Setup | Kinetic Profile | Application |
| True Neutral | Buffered (e.g., Phosphate pH 7.0). Ionic strength ( | Pseudo-First Order. Rate is constant ( | Simulating blood plasma stability or neutral formulations. |
| Spontaneous | Unbuffered (Pure Water). | Sigmoidal / Autocatalytic. Rate accelerates as pH drops ( | Stress testing; determining sensitivity to self-generated acidity. |
Q: What is the "Gold Standard" protocol for monitoring this reaction?
A: While titration is the classical method, HPLC-UV or GC-FID is required for high-precision stability profiling in drug development to avoid the "fading endpoint" artifacts of titration.
Protocol: Isothermal Hydrolysis Monitoring (HPLC Method)
-
Objective: Determine
at pH 7.4, 37°C. -
Prerequisites: Agilent/Waters HPLC, C18 Column, Thermostated Autosampler.
Step-by-Step Workflow:
-
Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 7.4). Degas to prevent bubble formation during heating.
-
Stock Solution: Dissolve Methyl Acetate in Acetonitrile (ACN) to create a 100 mM stock. Note: Keep ACN < 2% in final mix to avoid solvent effects.
-
Initiation: Spike stock into pre-warmed buffer to reach 1-5 mM concentration. Vortex for 10s.
-
Sampling: Inject directly from the thermostated vial every 30-60 minutes.
-
Quenching (Critical): If offline analysis is used, dilute samples 1:10 into cold ACN or pH 3.0 buffer to freeze the equilibrium.
Module 2: Kinetic Logic & Mechanism Visualization
Q: Why does my rate constant drift over time in unbuffered water?
A: You are observing autocatalysis . In neutral water, the reaction starts via the slow attack of water on the carbonyl carbon. However, the product (Acetic Acid) dissociates, releasing protons (
Visualizing the Pathway:
Caption: Dual-pathway mechanism showing the transition from slow neutral hydrolysis to rapid acid-catalyzed hydrolysis (Autocatalysis).
Module 3: Troubleshooting & Anomalies
Q: My "Neutral" hydrolysis rate is 10x faster than literature values. What is wrong?
A: This is a common anomaly caused by Trace Impurities or Buffer Catalysis .
Diagnostic Checklist:
-
General Base Catalysis: Are you using a buffer like Phosphate or Imidazole? These can act as general bases, catalyzing the reaction themselves.
-
Fix: Perform runs at different buffer concentrations (e.g., 10mM, 20mM, 50mM) but constant pH and ionic strength. Extrapolate rate to zero buffer concentration.
-
-
Temperature Fluctuation:
is highly sensitive to Temperature ( ). A 1°C shift can alter the rate by ~10% (Arrhenius behavior).-
Fix: Use a jacketed reactor with a circulating bath, not just a hotplate.
-
-
Microbial Contamination: Esterases from bacterial contamination in old buffers can chew up esters rapidly.
-
Fix: Filter buffers through 0.22
m membranes and use fresh Milli-Q water.
-
Q: The endpoints in my titration method are fading. How do I fix this?
A: Fading endpoints occur because the hydrolysis continues during the titration process, especially near the equivalence point where localized pH changes occur.
Corrective Protocol (The "Ice-Quench" Method):
-
Withdraw aliquot (
).[2] -
Immediately discharge into a flask containing excess Ice-Cold Water (0-4°C). This drops the thermal energy below the activation barrier (
), effectively stopping the reaction. -
Titrate rapidly with NaOH using Phenolphthalein.[2]
-
Do not titrate hot samples directly.
Module 4: Data Analysis & References
Quantitative Data Summary
Typical kinetic parameters for Methyl Acetate Hydrolysis (at 25°C):
| Parameter | Value (Approx.) | Note |
| Neutral Rate ( | Extremely slow; requires elevated T to measure accurately. | |
| Acid Catalytic Coeff ( | Dominates below pH 4. | |
| Base Catalytic Coeff ( | Dominates above pH 8. | |
| Activation Energy ( | ~65-75 kJ/mol | High |
(Data derived from extrapolation of high-temperature Arrhenius plots) [1, 2].
References
-
Wolf, S. et al. (2009).[3][4] The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments. Canadian Journal of Chemistry.[5] Link
-
Mabrouk, M. (2012). Kinetics and thermodynamics studies of methyl acetate hydrolysis. ResearchGate. Link
- Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Standard Text for Drug Stability).
-
Larsson, P. (2021).[6] Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Link
Sources
- 1. Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students [pubs.sciepub.com]
- 2. rkmvccrahara.org [rkmvccrahara.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
Factors affecting the esterification yield of Methyl 1-naphthaleneacetate.
A Troubleshooting and Methodology Guide for Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 1-naphthaleneacetate. This guide is engineered for research scientists and drug development professionals facing yield bottlenecks during the esterification of 1-naphthaleneacetic acid (NAA). Below, you will find a mechanistic breakdown of the reaction, quantitative data tables, troubleshooting FAQs, and a self-validating experimental protocol.
Mechanistic Overview & Reaction Dynamics
The synthesis of Methyl 1-naphthaleneacetate relies on the acid-catalyzed Fischer esterification of 1-naphthylacetic acid with methanol[1]. Because this is a thermodynamically reversible process, the accumulation of water directly antagonizes the forward reaction, leading to yield stagnation.
Logical workflow of NAA esterification equilibrium and water removal dynamics.
Quantitative Data Summaries
Table 1: Effect of NAA:Methanol Molar Ratio on Esterification Yield
| Molar Ratio (NAA:MeOH) | Water Removal Strategy | Expected Yield (%) | Mechanistic Outcome |
| 1:5 | None | < 55% | Equilibrium stalls rapidly due to water accumulation. |
| 1:10 | None | ~ 65% | Slight forward push, but hydrolysis competes heavily. |
| 1:10 | Dean-Stark + 3Å Sieves | > 85% | Continuous water removal prevents the reverse reaction. |
| 1:20 | Dean-Stark + 3Å Sieves | > 95% | Massive excess of alcohol fully drives Le Chatelier's principle. |
Table 2: Comparison of Catalytic Systems for NAA Esterification
| Catalyst Type | Loading (wt%) | Work-up Complexity | Average Yield | Causality / Rationale |
| H₂SO₄ (Homogeneous) | 2-5% | High | 70-80% | High activity, but required base neutralization causes partial saponification. |
| Amberlyst-15 (Solid Acid) | 10% | Low | > 90% | Strong cation exchange provides localized protons; simple filtration recovery. |
| SO₄²⁻/ZrO₂ (Solid Acid) | 5% | Low | > 92% | Superacidic sites drive fast kinetics; highly reusable and non-corrosive. |
Troubleshooting FAQs
Q1: Why is my esterification yield stalling below 60%? Diagnostic: If your yield plateaus around 50-60%, you are hitting the thermodynamic equilibrium limit. Historically, alternative synthesis routes like carbonylation also struggled with low efficiency, yielding only about 53% of the methyl ester[2]. Causality: 1-Naphthylacetic acid undergoes esterification with alcohol to generate the ester, but this reaction produces water as a stoichiometric byproduct[1]. Because the reaction is reversible, accumulating water triggers hydrolysis, breaking the ester back down into the acid and methanol. Resolution: You must manipulate Le Chatelier's principle. Increase the molar ratio of methanol to NAA (up to 1:20) and integrate a continuous water-removal system (e.g., a Soxhlet extractor or Dean-Stark trap packed with 3Å molecular sieves).
Q2: Which catalyst system prevents product loss during work-up? Diagnostic: Yield loss during the extraction phase is a hallmark of homogeneous catalysis (e.g., using concentrated H₂SO₄). Causality: While H₂SO₄ is an effective proton donor, it requires neutralization with a base (like NaHCO₃) during work-up. Methyl 1-naphthylacetate is generally stable, but it can undergo base-catalyzed hydrolysis (saponification) back into 1-naphthylacetic acid if the local pH spikes during this neutralization step[3]. Resolution: Transition to a heterogeneous solid acid catalyst, such as Amberlyst-15 or Sulfated Zirconia. These catalysts provide the necessary acidic sites to drive the reaction but can be removed via simple mechanical filtration, entirely bypassing the hazardous and yield-destroying neutralization step.
Q3: How do I accurately monitor reaction completion and quantify the ester? Diagnostic: Relying solely on UV-Vis spectroscopy or basic TLC often leads to ambiguous results because the massive pi-electron system of the naphthalene ring dominates the absorbance spectra of both the reactant and the product. Causality: To accurately differentiate the acid from the ester, mass spectrometry is required, as esterification fundamentally changes the ionization dynamics of the molecule. Resolution: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS). During ionization, 1-Naphthylacetic methyl ester is effectively ionized in positive Electrospray Ionization (ESI) mode, while the unreacted 1-naphthylacetic acid shows a vastly superior response in negative ESI mode[4]. This dual-mode approach allows for simultaneous, high-resolution quantification.
Self-Validating Protocol: Optimized Esterification Workflow
This protocol utilizes a solid acid catalyst and active water removal to ensure >90% yields of Methyl 1-naphthaleneacetate.
Step 1: Reagent Preparation & Moisture Control
-
Action: Dry 1-Naphthaleneacetic acid (NAA) in a vacuum oven at 40°C for 2 hours. Use anhydrous methanol (H₂O < 0.005%).
-
Causality: The formation of Methyl 1-naphthylacetate is highly sensitive to initial moisture[3]. Introducing water via hygroscopic NAA or standard-grade methanol prematurely shifts the equilibrium toward the reactants.
-
Validation Check: Perform a Karl Fischer titration on the methanol; proceed only if the water content is ≤ 50 ppm.
Step 2: Reaction Assembly with Solid Acid Catalyst
-
Action: In a round-bottom flask, combine NAA and anhydrous methanol at a 1:20 molar ratio. Add 10 wt% Amberlyst-15 solid acid catalyst. Attach a Soxhlet extractor packed with activated 3Å molecular sieves, topped with a reflux condenser.
-
Causality: Amberlyst-15 provides localized high proton concentration to lower the activation energy without dissolving into the reaction matrix. The 3Å sieves selectively trap the water byproduct (kinetic diameter ~2.6Å) while excluding methanol (~3.8Å).
-
Validation Check: Confirm the physical integrity of the catalyst beads before heating; crushed beads indicate degradation and can clog filters during work-up.
Step 3: Reflux and Kinetic Driving
-
Action: Heat the mixture to a gentle reflux (65°C) under an inert nitrogen atmosphere for 6-8 hours.
-
Causality: Refluxing provides the thermal energy required to overcome the activation barrier. The continuous vaporization and condensation cycle forces the solvent through the molecular sieves, actively stripping water and driving the reaction forward.
-
Validation Check: At t=4 hours, extract a 10 µL aliquot. Run a rapid TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the lower Rf NAA spot validates reaction progression.
Step 4: Catalyst Recovery and Work-up
-
Action: Cool the reaction to room temperature and filter the mixture through a sintered glass funnel to remove the solid catalyst. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: Unlike homogeneous sulfuric acid which requires harsh basic neutralization, the solid catalyst is removed mechanically. This preserves the ester linkage and prevents saponification.
-
Validation Check: Weigh the recovered catalyst after drying; recovery should be >95%, validating the heterogeneous nature of the system and ensuring no catalyst leached into the product.
Step 5: Analytical Quantification (LC-MS/MS)
-
Action: Reconstitute the concentrated product in a known volume of LC-grade solvent. Analyze using LC-MS/MS utilizing both positive and negative ESI modes.
-
Causality: LC-MS/MS provides definitive quantification. 1-Naphthylacetic methyl ester is optimally ionized in positive ESI mode, whereas residual 1-naphthylacetic acid responds best in negative mode[4].
-
Validation Check: Calibrate with a standard curve (5.0 to 200.0 µg/L). A correlation coefficient (R²) > 0.990 confirms the quantitative validity of the assay[4].
References
-
[1] Bloom Tech - What is 1-Naphthaleneacetic acid used for URL: [Link]
-
[2] PrepChem - Synthesis of naphthyl-(1)-acetic acid methyl ester URL: [Link]
Sources
Technical Support Center: A Guide to Troubleshooting Common Lab Experiments
From the desk of a Senior Application Scientist, this guide is designed to be your first line of defense against the common hurdles encountered in the lab. We understand that in research and development, time is a critical resource. An unexpected experimental failure can cause significant delays. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for some of the most common laboratory techniques. Our goal is to not only provide solutions but to also explain the underlying scientific principles, empowering you to make informed decisions and regain control of your experiments.
Section 1: Polymerase Chain Reaction (PCR) Troubleshooting
PCR is a powerful and ubiquitous technique for amplifying specific DNA sequences. However, its sensitivity also makes it prone to a variety of issues. This section addresses the most common PCR-related problems.
FAQ 1: Why am I seeing no PCR product or a very faint band on my gel?
This is one of the most frequent issues in PCR. The absence of a product can be due to a number of factors, from issues with the template DNA to problems with the reaction components or cycling conditions.[1]
Potential Causes and Step-by-Step Troubleshooting:
-
Template DNA Quality and Quantity:
-
Principle: The integrity and purity of the DNA template are paramount for successful amplification. Contaminants can inhibit the DNA polymerase, and degraded DNA will not provide a suitable template.[2][3]
-
Troubleshooting:
-
Assess DNA Integrity: Run an aliquot of your template DNA on an agarose gel. High-quality genomic DNA should appear as a high molecular weight band with minimal smearing.[2] Sheared or degraded DNA may require re-extraction.
-
Check DNA Purity and Concentration: Use a spectrophotometer to measure the A260/A280 and A260/A230 ratios. A 260/280 ratio of ~1.8 is indicative of pure DNA.[4] Low ratios may indicate protein or phenol contamination. A low 260/230 ratio can indicate salt or solvent contamination.[4]
-
Optimize Template Concentration: Too little template can result in no amplification, while too much can be inhibitory.[5] Perform a titration of your template DNA to find the optimal concentration.
-
-
-
PCR Reagents:
-
Principle: Each component of the PCR mix is critical. The DNA polymerase can lose activity over time, dNTPs can degrade, and primers are the key to specificity.
-
Troubleshooting:
-
Enzyme Activity: Ensure your DNA polymerase has not expired and has been stored correctly at -20°C. If in doubt, use a fresh aliquot.
-
dNTP Integrity: Repeated freeze-thaw cycles can degrade dNTPs. Use a fresh working stock.[6]
-
Primer Design and Integrity:
-
-
-
Thermal Cycling Conditions:
-
Principle: The denaturation, annealing, and extension steps of PCR are temperature-dependent and must be optimized for your specific primers and template.
-
Troubleshooting:
-
Denaturation: Ensure the initial denaturation is long enough (e.g., 1-3 minutes at 95°C) to fully separate the DNA strands.
-
Annealing Temperature: This is a critical parameter. If the annealing temperature is too high, the primers will not bind efficiently to the template. If it's too low, you risk non-specific binding.[2] Optimize the annealing temperature using a gradient PCR. A good starting point is 3-5°C below the lowest primer melting temperature (Tm).[7]
-
Extension Time: The extension time depends on the length of your target and the processivity of your DNA polymerase. A general rule of thumb is 1 minute per kilobase (kb) of amplicon length.[5]
-
Number of Cycles: If the template is scarce, increasing the number of cycles (e.g., from 30 to 35) may help.[8] However, too many cycles can lead to non-specific products.[2]
-
-
PCR Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting the absence of a PCR product.
FAQ 2: Why am I seeing multiple, non-specific bands on my gel?
The presence of extra bands indicates that your PCR is not specific to the intended target. This is often due to suboptimal primer design or annealing conditions.[7]
Potential Causes and Step-by-Step Troubleshooting:
-
Primer Design:
-
Principle: Primers with complementarity to other regions of the template or to each other can lead to the amplification of unintended products or primer-dimers.
-
Troubleshooting:
-
-
Annealing Temperature:
-
Principle: A low annealing temperature reduces the stringency of primer binding, allowing for partial hybridization to non-target sequences.
-
Troubleshooting:
-
Increase Annealing Temperature: Gradually increase the annealing temperature in 1-2°C increments.[7] A gradient PCR is highly effective for this optimization.
-
-
-
Magnesium Concentration:
-
Principle: Magnesium ions (Mg²⁺) are a crucial cofactor for DNA polymerase. However, excessive Mg²⁺ can increase non-specific primer binding.[2]
-
Troubleshooting:
-
Titrate MgCl₂: If your master mix allows, perform a titration of MgCl₂ concentration, typically between 1.5 mM and 2.5 mM.
-
-
-
Template and Enzyme Concentration:
-
Principle: Too much template DNA or DNA polymerase can contribute to non-specific amplification.
-
Troubleshooting:
-
Reduce Template: Decrease the amount of template DNA in the reaction.[8]
-
Reduce Enzyme: If you suspect high enzyme concentration is the issue, try a 2-fold dilution.
-
-
Table 1: Common PCR Inhibitors and Their Sources
| Inhibitor | Common Sources | Mechanism of Inhibition |
| Heme | Blood | Binds to DNA polymerase, inhibiting its activity. |
| Indigo Dye | Denim, clothing | Intercalates with DNA, preventing amplification. |
| Humic Acid | Soil, plant material | Binds to and chelates Mg²⁺, a necessary cofactor for DNA polymerase.[9] |
| Melanin | Hair, skin | Binds directly to DNA polymerase.[9] |
| Calcium | Milk, dairy products | Competes with Mg²⁺ for binding to DNA polymerase.[5] |
| Polysaccharides | Plants, seafood | Can physically block the DNA template from the polymerase.[5] |
| Urea | Urine | Can cause degradation of the DNA polymerase.[5] |
| Ethanol, Isopropanol | DNA extraction reagents | Interferes with DNA polymerase activity.[10] |
| High Salt (KCl, NaCl) | Buffers | Can inhibit DNA polymerase activity.[10] |
Section 2: Western Blotting Troubleshooting
Western blotting is a cornerstone technique for protein detection and quantification. However, achieving clean, specific, and reproducible results can be challenging.
FAQ 1: Why am I not seeing any bands on my Western blot?
A blank blot can be disheartening, but it provides a clear starting point for troubleshooting. The issue could lie in any of the major steps of the Western blot workflow.[11]
Potential Causes and Step-by-Step Troubleshooting:
-
Protein Extraction and Quantification:
-
Principle: The target protein must be efficiently extracted from the sample and accurately quantified to ensure sufficient loading onto the gel.
-
Troubleshooting:
-
Lysis Buffer: Ensure your lysis buffer is appropriate for your protein of interest (e.g., cytoplasmic vs. nuclear).
-
Protease and Phosphatase Inhibitors: Always include inhibitors in your lysis buffer to prevent protein degradation.
-
Protein Quantification: Use a reliable protein assay (e.g., BCA or Bradford) to determine the protein concentration of your lysates.
-
-
-
SDS-PAGE and Transfer:
-
Principle: The proteins must be properly separated by size on the gel and then efficiently transferred to the membrane.
-
Troubleshooting:
-
Gel Polymerization: Ensure your gel has polymerized completely and evenly.[8]
-
Transfer Efficiency: After transfer, stain the gel with Coomassie Brilliant Blue to check for remaining protein. You can also stain the membrane with Ponceau S to visualize the transferred proteins.[8][11]
-
Transfer Conditions: Optimize transfer time and voltage, especially for high or low molecular weight proteins. Adding a small amount of SDS (e.g., 0.05%) to the transfer buffer can aid in the transfer of large proteins.[12]
-
-
-
Antibody Incubation:
-
Principle: The primary and secondary antibodies must be specific and used at the correct concentrations to detect the target protein.
-
Troubleshooting:
-
Primary Antibody:
-
Secondary Antibody:
-
Ensure the secondary antibody is directed against the species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
Check the activity of the secondary antibody.
-
-
-
-
Detection:
-
Principle: The detection reagent must be active and the exposure time sufficient to capture the signal.
-
Troubleshooting:
-
Substrate: Ensure your detection substrate (e.g., ECL) has not expired and is prepared correctly.
-
Exposure Time: Increase the exposure time to capture faint signals.[12]
-
-
Western Blot Workflow Diagram
Caption: The key stages of a typical Western Blot experiment.
FAQ 2: Why is the background on my Western blot so high?
High background can obscure your bands of interest and make data interpretation difficult. It is usually caused by non-specific antibody binding.[11]
Potential Causes and Step-by-Step Troubleshooting:
-
Blocking:
-
Principle: The blocking step is crucial to prevent the primary and secondary antibodies from binding non-specifically to the membrane.[13]
-
Troubleshooting:
-
Blocking Agent: Optimize your blocking agent. Common choices are non-fat dry milk (5% in TBST) or bovine serum albumin (BSA; 5% in TBST). Milk is generally more stringent but can mask some phospho-epitopes.[13]
-
Blocking Time and Temperature: Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C).
-
-
-
Antibody Concentrations:
-
Washing Steps:
-
Principle: Insufficient washing will not effectively remove unbound antibodies, leading to high background.
-
Troubleshooting:
-
Increase Wash Duration and Number: Increase the duration and/or number of wash steps after both primary and secondary antibody incubations (e.g., 3 x 10 minutes with TBST).[8]
-
Detergent Concentration: Ensure your wash buffer contains an adequate amount of detergent (e.g., 0.1% Tween-20).
-
-
-
Membrane Handling:
-
Principle: The membrane should be handled carefully to avoid contamination and should not be allowed to dry out.
-
Troubleshooting:
-
Handle with Forceps: Always handle the membrane with clean forceps.
-
Keep Membrane Wet: Never let the membrane dry out during the procedure.[12]
-
-
Table 2: Comparison of Common Western Blot Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Non-fat Dry Milk | 5% in TBST/PBST | Inexpensive, effective for most applications. | Can mask some phospho-epitopes; contains biotin which can interfere with avidin-biotin detection systems.[13] |
| Bovine Serum Albumin (BSA) | 5% in TBST/PBST | Good for phospho-specific antibodies; does not contain biotin.[13] | More expensive than milk. |
| Casein | 1% in TBS/PBS | Can provide lower background for some antibody-antigen pairs. | Can interfere with some antibodies. |
| Commercial Blocking Buffers | Varies | Optimized formulations for low background and high signal-to-noise. | Higher cost. |
Section 3: Cell Culture Troubleshooting
Maintaining healthy, contamination-free cell cultures is fundamental to many areas of life science research. This section addresses common challenges in cell culture.
FAQ 1: How can I tell if my cell culture is contaminated, and what should I do?
Contamination is a pervasive threat in cell culture. Early detection and proper action are critical to prevent its spread.[12]
Types of Contamination and Their Identification:
-
Bacterial Contamination:
-
Fungal (Yeast and Mold) Contamination:
-
Mycoplasma Contamination:
-
Signs: Mycoplasma are very small bacteria that lack a cell wall and are not visible by light microscopy. Signs can be subtle, including reduced cell growth rate and changes in cell morphology.[18][19]
-
Detection: Specific testing is required, such as PCR-based assays, ELISA, or fluorescent staining (e.g., DAPI or Hoechst).[18][20]
-
Action: If positive, discard the culture or, for valuable cell lines, treat with specific anti-mycoplasma antibiotics.[18][20] Quarantine the affected cultures to prevent spread.[16]
-
-
Chemical Contamination:
-
Signs: Poor cell growth, changes in morphology, or cell death without any visible signs of microbial contamination.
-
Causes: Can originate from impurities in media, serum, water, or leaching of substances from plasticware.[21][22]
-
Action: Use high-quality, cell culture-tested reagents and plasticware.
-
Aseptic Technique Protocol
Principle: Aseptic technique is a set of practices designed to create and maintain a sterile environment to prevent contamination.[23][24]
Step-by-Step Guide:
-
Prepare the Biosafety Cabinet (BSC):
-
Personal Protective Equipment (PPE):
-
Sterilize Materials:
-
Spray all items (media bottles, pipette boxes, etc.) with 70% ethanol before placing them in the BSC.[25]
-
-
Work Practices within the BSC:
-
Work at least 6 inches inside the cabinet.
-
Minimize rapid movements to avoid disrupting the laminar airflow.[25]
-
Do not block the front or rear grilles.
-
Flame the necks of bottles and flasks before and after opening.[26]
-
Never leave containers open for extended periods.[24]
-
Use sterile, disposable pipettes and change them between different reagents or cell lines.
-
-
Clean-up:
-
After you are finished, remove all materials and wipe down the BSC with 70% ethanol.[25]
-
Mycoplasma Contamination Decision Tree
Caption: A decision-making guide for handling suspected mycoplasma contamination.
Section 4: ELISA (Enzyme-Linked Immunosorbent Assay) Troubleshooting
ELISA is a widely used plate-based assay for detecting and quantifying proteins, antibodies, and other molecules. While robust, it is susceptible to issues that can affect accuracy and reproducibility.
FAQ 1: Why is my ELISA signal weak or absent?
A lack of signal in an ELISA can be frustrating, but a systematic approach can help pinpoint the problem.[27]
Potential Causes and Step-by-Step Troubleshooting:
-
Reagent Problems:
-
Principle: The activity of antibodies and enzymes is critical for signal generation. Improper storage or expiration can lead to a loss of function.
-
Troubleshooting:
-
Check Expiration Dates: Ensure that all kit components, especially antibodies and enzyme conjugates, are within their expiration dates.[27]
-
Proper Storage: Verify that all reagents have been stored at the recommended temperatures.[27]
-
Reagent Preparation: Double-check all dilution calculations and ensure that all components were added in the correct order.[27]
-
-
-
Procedural Errors:
-
Principle: Deviations from the optimized protocol can lead to a significant loss of signal.
-
Troubleshooting:
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures.[27] Insufficient incubation can lead to incomplete binding.
-
Washing: Overly aggressive or excessive washing can strip away bound antibodies or antigen. Ensure the washing procedure is performed as described in the protocol.
-
Substrate: Ensure you are using the correct substrate for the enzyme conjugate (e.g., TMB for HRP). The substrate should be protected from light and allowed to reach room temperature before use.[28]
-
-
-
Sample Issues:
-
Principle: The concentration of the target analyte in the sample may be too low to be detected by the assay.
-
Troubleshooting:
-
Sample Concentration: If possible, try concentrating your sample or using a less diluted sample.
-
Sample Integrity: Ensure your samples have been stored properly to prevent degradation of the target analyte.
-
-
FAQ 2: Why is there high background in my ELISA?
High background reduces the dynamic range of the assay and can mask the true signal from your samples.
Potential Causes and Step-by-Step Troubleshooting:
-
Insufficient Blocking:
-
Principle: The blocking buffer is used to prevent non-specific binding of antibodies to the plate surface.
-
Troubleshooting:
-
Increase Blocking Time: Extend the blocking incubation time to ensure all non-specific sites are covered.
-
Optimize Blocking Buffer: You may need to try a different blocking agent if the one you are using is not effective.
-
-
-
Antibody Concentration:
-
Principle: Too high a concentration of the detection antibody or enzyme conjugate can lead to non-specific binding.
-
Troubleshooting:
-
Titrate Antibodies: Perform a titration to find the optimal concentration of your detection antibody and/or enzyme conjugate.[28]
-
-
-
Inadequate Washing:
-
Cross-Reactivity:
-
Principle: The detection antibody may be cross-reacting with other components in the sample or with the capture antibody.
-
Troubleshooting:
-
Run Controls: Include appropriate negative controls to assess cross-reactivity.
-
-
-
Substrate Overdevelopment:
-
Principle: Allowing the substrate reaction to proceed for too long will result in a high background signal.
-
Troubleshooting:
-
Monitor Development: Monitor the color development and add the stop solution at the appropriate time.
-
Read Plate Promptly: Read the plate immediately after adding the stop solution.[11]
-
-
FAQ 3: What causes the "edge effect" in my ELISA plate?
The edge effect refers to the phenomenon where the wells on the perimeter of the plate give different readings than the wells in the center.[2]
Potential Causes and Prevention:
-
Temperature Gradients:
-
Principle: Uneven temperature across the plate during incubation can lead to variations in reaction rates. The outer wells are more susceptible to temperature fluctuations.[2][11]
-
Prevention:
-
Equilibrate Plate and Reagents: Ensure the plate and all reagents are at room temperature before starting the assay.[28]
-
Avoid Stacking Plates: Do not stack plates during incubation, as this can create temperature gradients.[11][28]
-
Use a Plate Incubator/Shaker: A dedicated plate incubator or shaker can provide more uniform temperature distribution.
-
-
-
Evaporation:
-
Principle: Evaporation from the outer wells can concentrate the reagents, leading to higher signals.[17]
-
Prevention:
-
References
-
Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025). LabManager. [Link]
-
Surmodics. Potential Errors that can Occur in an ELISA. [Link]
-
Green Elephant Biotech. (2025). Cell culture challenges: Contamination & prevention. [Link]
-
Arigo Biolaboratories. ELISA Troubleshooting Guide. [Link]
-
Bio-Techne. ELISA Troubleshooting Guide. [Link]
-
Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
- Uphoff, C. C., & Drexler, H. G. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Vitro Cellular & Developmental Biology-Animal, 50(5), 377-384.
-
Lab Manager. (2025). Mastering Aseptic Technique: The Foundation of Successful Cell Culture. [Link]
-
American Research Products. ELISA Tips: Troubleshooting Common Challenges. [Link]
-
Automated Lab Systems. (2023). How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. [Link]
-
Technology Networks. (2024). Preventing and Avoiding Cell Culture Contamination. [Link]
-
Minerva Biolabs. Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. [Link]
-
TotalLab. Western Blot Troubleshooting Guide. [Link]
-
Bioclone. PCR Inhibitors. [Link]
-
GenFollower. (2025). ELISA Plate FAQs: 12 Common Problems That Affect ELISA Results. [Link]
-
American Research Products. Western Blot troubleshooting: Non-Specific Bands. [Link]
-
Azure Biosystems. (2021). Western Blot Troubleshooting: Non-specific bands. [Link]
-
GenScript. PCR Troubleshooting Guide. [Link]
-
Applied Biological Materials Inc. Polymerase Chain Reaction (PCR) – Tips for successful PCR and Troubleshooting PCR-qPCR. [Link]
-
Cygnus Technologies. Non-specific Binding in Western Blots. [Link]
-
faCellitate. Fundamental techniques used in cell culture. [Link]
-
MP Biomedicals. Comprehensive Mycoplasma Contamination Control. [Link]
-
Caister Academic Press. (2011). PCR Troubleshooting and Optimization: The Essential Guide. [Link]
-
Wikipedia. Polymerase chain reaction inhibitors. [Link]
-
JoVE. (2022). Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting & Optimization Strategies. [Link]
- Lorenz, T. C. (2012). Polymerase chain reaction: basic protocol plus troubleshooting and optimization strategies. Journal of visualized experiments: JoVE, (63), e3998.
-
Bio-Rad. Troubleshooting Western Blots with the Western Blot Doctor™. [Link]
-
Assay Genie. Cell Culture Guide - Techniques and Protocols. [Link]
-
BioEcho Life Sciences. Inhibit inhibition: PCR inhibition and how to prevent it. [Link]
-
Boster Biological Technology. (2023). Blocking in Western Blot: Best Practices & Optimization Tips. [Link]
-
Bio-Rad. Western Blotting Immunodetection Techniques. [Link]
- Opel, K. L., Chung, D., & McCord, B. R. (2010). A study of PCR inhibition mechanisms using real time PCR. Journal of forensic sciences, 55(1), 25–33.
-
Antibodies.com. (2025). Western Blot: The Complete Guide. [Link]
- El-Sayed, A. M., El-Serafi, I., & El-Kafrawy, S. (2024).
Sources
- 1. antibodysystem.com [antibodysystem.com]
- 2. arp1.com [arp1.com]
- 3. promega.es [promega.es]
- 4. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. ovid.com [ovid.com]
- 10. Polymerase chain reaction inhibitors - Wikipedia [en.wikipedia.org]
- 11. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 15. arp1.com [arp1.com]
- 16. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 17. genfollower.com [genfollower.com]
- 18. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 19. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 20. Mycoplasma Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. greenelephantbiotech.com [greenelephantbiotech.com]
- 22. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fundamental techniques used in cell culture - faCellitate [facellitate.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 26. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
- 27. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. arigobio.com [arigobio.com]
- 29. assaygenie.com [assaygenie.com]
Validation & Comparative
Comparative Guide: Methyl 1-Naphthaleneacetate (MENA) vs. 1-Naphthaleneacetic Acid (NAA)
Executive Summary: The Ester-Acid Dichotomy
In the development of plant growth regulators (PGRs), the choice between Methyl 1-naphthaleneacetate (MENA) and its parent acid, 1-Naphthaleneacetic acid (NAA) , represents a classic trade-off between volatility/penetration and stability/solubility .
While both compounds ultimately trigger the same auxin signaling pathway, their physicochemical properties dictate distinct application vectors:
-
NAA (The Stable Acid): The industry standard for rooting and fruit thinning. It is non-volatile, stable in solution, and functions systemically when applied as a dip or spray.
-
MENA (The Volatile Pro-Drug): A methyl ester derivative.[1] It is highly lipophilic and volatile. These properties allow it to be applied as a thermal fog (aerosol) for potato sprout suppression—an application where NAA is ineffective—and to penetrate waxy plant cuticles more efficiently before hydrolyzing into the active acid form.
This guide provides a technical comparison of these two auxins, supported by mechanistic insights and experimental protocols.
Chemical & Physical Profile
The functional divergence of these molecules stems directly from the esterification of the carboxylic acid group.
| Feature | 1-Naphthaleneacetic Acid (NAA) | Methyl 1-Naphthaleneacetate (MENA) |
| CAS Number | 86-87-3 | 2876-78-0 |
| Molecular Weight | 186.21 g/mol | 200.23 g/mol |
| Chemical Structure | Free Acid (Carboxylic) | Methyl Ester |
| Water Solubility | Low (0.42 g/L); High as K+/Na+ salt | Very Low (Insoluble); Hydrophobic |
| Lipophilicity (LogP) | ~2.24 (Moderate) | ~3.10 (High) |
| Volatility | Negligible (Solid at RT) | Moderate (Volatile Oil/Solid) |
| Primary Mode | Systemic uptake via vascular transport | Vapor phase penetration / Cuticular diffusion |
| Key Application | Rooting, Fruit Thinning, Tissue Culture | Sprout Suppression (Potato), Cuticle Penetration |
Mechanism of Action: The Pro-Drug Conversion
Both compounds function as auxins, but MENA acts as a pro-auxin . It is biologically inactive until it is hydrolyzed in the plant tissue.
The Signaling Pathway
Once MENA enters the cell, ubiquitous carboxylesterases cleave the methyl group, releasing active NAA.[1] NAA then mimics Indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex to degrade Aux/IAA repressors and activate auxin response factors (ARFs).
Visualization of Pathway
The following diagram illustrates the conversion and activation pathway.
Caption: Figure 1.[2] The bio-activation pathway of MENA. The ester form facilitates entry, while the acid form (NAA) drives the signal.
Application 1: Potato Sprout Suppression (The MENA Niche)
This is the primary commercial differentiator. NAA cannot be used for storage sprout suppression because it requires direct contact (dip/spray) to be effective, which is impractical for tons of stored potatoes. MENA, being volatile, can be applied as a fog.
Comparative Efficacy[3]
-
MENA (and related 1,4-DMN): Vaporizes and permeates the potato pile. It suppresses sprout elongation by maintaining high auxin levels in the "eyes" (buds), inducing apical dominance/dormancy.
-
NAA: If sprayed, it would only affect the outer tubers. It does not sublime or circulate in air.
Experimental Protocol: Volatile Suppression Assay
Objective: Evaluate the efficacy of MENA vapor on potato sprout inhibition.
Materials:
-
Potato tubers (cv. Russet Burbank), non-dormant.
-
Sealed treatment chambers (20 L).
-
MENA (dissolved in acetone for volatilization).
-
NAA (Control - applied as dip).
Workflow:
-
Preparation: Select uniform tubers (n=20 per treatment).
-
MENA Treatment (Fog Simulation): Place tubers in chamber. Apply MENA solution to a filter paper wick suspended in the chamber (does not touch tubers).
-
Dosage: Equivalent to 20 mg/kg tuber weight.
-
-
NAA Treatment (Dip): Dip tubers in 1000 ppm NAA solution for 1 min, air dry, place in chamber.
-
Control: Untreated tubers in chamber.
-
Incubation: Store at 10°C in dark for 4 weeks.
-
Measurement: Weigh excised sprouts.
Expected Results (Data Summary):
| Treatment | Application Method | Mean Sprout Weight ( g/tuber ) | Inhibition % |
| Control | None | 4.5 g | 0% |
| NAA | Dip (1000 ppm) | 3.8 g | ~15% (Poor penetration) |
| MENA | Vapor (20 mg/kg) | 0.2 g | >95% |
Note: MENA is highly effective in vapor phase; NAA is not.
Application 2: Adventitious Rooting (The NAA Standard)
In tissue culture and vegetative propagation, NAA is the preferred choice due to cost and precise dosage control. MENA is occasionally used for woody species where the lipophilic ester penetrates the bark better than the acid.
Comparative Efficacy
-
NAA: Highly effective for herbaceous and softwood cuttings.
-
MENA: Slower acting (requires hydrolysis) but potentially longer lasting (slow release).
Experimental Protocol: Rooting Assay
Objective: Compare rooting efficiency on semi-hardwood cuttings.
Materials:
-
Rosa spp.[3] cuttings (uniform size, 2 nodes).
-
Rooting powder/solution base (talc or 50% ethanol).
-
NAA (Free Acid).[4]
-
MENA.
Workflow:
-
Solution Prep: Prepare 2000 ppm solutions of NAA and MENA in 50% ethanol.
-
Treatment: Dip basal 2 cm of cuttings for 5 seconds (Quick Dip).
-
Environment: Mist bench, 25°C, 16h photoperiod.
-
Data Collection: Harvest at Day 21.
Data Summary (Typical Experimental Values):
| Compound | Conc.[1][7][3][5][6][8][9][10][11][12][13][14] (ppm) | Rooting % | Avg. Root Length (cm) | Notes |
| Control | 0 | 20% | 1.5 | Minimal rooting |
| NAA | 2000 | 92% | 6.8 | Rapid initiation |
| MENA | 2000 | 85% | 5.2 | Slower initiation; requires hydrolysis |
Visualizing the Experimental Logic
The following diagram outlines the decision matrix for selecting between MENA and NAA based on the target application.
Caption: Figure 2. Decision matrix for selecting MENA vs. NAA based on physicochemical requirements.
Conclusion
-
Use NAA for standard vegetative propagation, tissue culture, and fruit thinning. It is the direct-acting, cost-effective standard.
-
Use MENA (or related naphthalene esters like 1,4-DMN) when volatility is required (e.g., fogging enclosed storage facilities) or when enhanced cuticular penetration is necessary for recalcitrant woody species.
References
-
BenchChem. (2025).[1] A Comparative Analysis of Naphthaleneacetamide Methyl-Ester and Commercial Rooting Hormones. Retrieved from
-
National Institutes of Health (NIH). (2014). Effect of Naphthalene Acetic Acid on Adventitious Root Development. PMC3950000. Retrieved from
-
AHDB Horticulture. (2021). Sprout Suppression: Alternatives to CIPC. Retrieved from
-
CymitQuimica. (2023).[3][8] Methyl 1-naphthylacetate: Chemical Properties and Applications. Retrieved from
-
Sigma-Aldrich. (2023).[8] Methyl 1-naphthaleneacetate Product Specification and Safety Data. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Comparative Evaluation and Optimization of Auxin Type and Concentration on Rooting Efficiency of Photinia × fraseri Dress: Stem Cuttings Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 4. What is the difference between α-Naphthaleneacetic acid and sodium naphthalene acetate? [agriplantgrowth.com]
- 5. escholarship.org [escholarship.org]
- 6. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 7. Integrating alternative sprout suppressants for the fresh market | AHDB [potatoes.ahdb.org.uk]
- 8. Methyl 1-naphthaleneacetate 96 2876-78-0 [sigmaaldrich.com]
- 9. nappo.org [nappo.org]
- 10. 1-naphthylacetic acid [sitem.herts.ac.uk]
- 11. Methyl Acetate 99% Min with CAS: 79-20-9 - HENAN REFORTUNE INDUSTRIAL CO.,LTD [chemical-product.com]
- 12. CAS 2876-78-0: Methyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]
- 13. 1-Naphthaleneacetic acid, methyl ester (CAS 2876-78-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. 79-20-9 Methyl Acetate 99.8% Bulk Factory Supply Mac 180kg Drums ISO Tank Butyl Acetate [alfachemch.com]
A Comparative Guide to the Efficacy of Methyl 1-naphthaleneacetate and Other Synthetic Auxins
For researchers, scientists, and professionals in drug development navigating the complexities of plant growth regulation, the selection of an appropriate synthetic auxin is a critical decision that can profoundly influence experimental outcomes. This guide provides an in-depth, objective comparison of the efficacy of Methyl 1-naphthaleneacetate (MENA) against other widely used synthetic auxins, including 1-Naphthaleneacetic acid (NAA), Indole-3-butyric acid (IBA), and 2,4-Dichlorophenoxyacetic acid (2,4-D). By synthesizing technical data with field-proven insights, this document aims to equip you with the knowledge to make informed decisions for your specific applications.
Introduction to Synthetic Auxins: Beyond Nature's Blueprint
Auxins are a class of plant hormones that are fundamental to nearly every aspect of plant growth and development, from cell elongation and division to root formation and fruit development. While the naturally occurring auxin, Indole-3-acetic acid (IAA), is pivotal, its susceptibility to enzymatic degradation and instability under certain conditions has driven the development of synthetic analogs.[1][2] These synthetic auxins, including MENA, NAA, IBA, and 2,4-D, mimic the action of IAA but often exhibit greater stability and persistence, making them invaluable tools in research and commercial applications.[2][3]
Methyl 1-naphthaleneacetate, the methyl ester of NAA, is a key player in this field.[4][5] It is anticipated that within plant tissues, MENA is hydrolyzed to release the active NAA molecule, effectively functioning as a pro-hormone.[1] This guide will delve into the comparative efficacy of MENA and its counterparts in critical applications such as rooting of cuttings and plant tissue culture.
The Canonical Auxin Signaling Pathway: A Molecular Overview
To appreciate the nuances in the efficacy of different synthetic auxins, a foundational understanding of the primary auxin signaling pathway is essential. The canonical pathway involves the perception of auxin by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of receptors.[6][7] In the absence of auxin, Aux/IAA repressor proteins bind to and inhibit Auxin Response Factor (ARF) transcription factors.[8][9]
Upon auxin binding, the TIR1/AFB-SCF complex acts as a "molecular glue," facilitating the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[6][7] This degradation releases the ARF transcription factors, allowing them to regulate the expression of auxin-responsive genes, ultimately leading to various physiological responses.[8]
Comparative Efficacy in Rooting of Cuttings
The ability to induce adventitious root formation is a cornerstone of vegetative propagation. Synthetic auxins are widely employed to enhance the percentage, speed, and quality of rooting in cuttings.[10]
General Observations
-
IBA (Indole-3-butyric acid) is the most widely used auxin for rooting due to its effectiveness across a broad range of species and its relatively low toxicity.[2][10] It is often considered milder in action than NAA.[2]
-
NAA (1-Naphthaleneacetic acid) is generally more potent and persistent than IBA.[2] This can be advantageous for difficult-to-root species, but also carries a higher risk of phytotoxicity at elevated concentrations.[2]
-
MENA (Methyl 1-naphthaleneacetate) , as a precursor to NAA, is expected to exhibit similar rooting capabilities. Its ester form may influence its uptake and release within the plant tissue, potentially offering a slow-release mechanism.[1][11]
Quantitative Comparison of Auxin Efficacy on Rooting
| Plant Species | Auxin | Concentration (ppm) | Rooting Percentage (%) | Root Number (per cutting) | Root Length (cm) |
| Photinia × fraseri [12] | IBA | 5000 | 93.33 | 5.75 | 16.27 |
| NAA | 5000 | 90.00 | - | - | |
| IAA | 5000 | 88.33 | - | - | |
| Rosemary [13] | NAA | 3000 | High | - | - |
| Hedera [13] | NAA | 3000 | 68.75 | - | - |
| Gardenia [13] | NAA | 4000 | High | - | - |
| Syngonium [13] | NAA | 1000 | 77.5 | High | High |
| Bougainvillea [14] | IBA | 2500 | 90.00 | 36.00 | 10.50 |
| IBA | 2000 | 85.00 | 22.50 | 7.36 |
Note: Data for MENA is limited in direct comparative studies. Its efficacy is inferred from its relationship to NAA.
Comparative Efficacy in Plant Tissue Culture
In plant tissue culture, synthetic auxins are crucial for inducing callus formation, cell division, and morphogenesis.[15] The choice of auxin and its concentration can dramatically alter the developmental fate of the cultured tissues.
General Observations
-
2,4-D (2,4-Dichlorophenoxyacetic acid) is renowned for its strong callus-inducing properties.[15] It is often the auxin of choice for initiating and maintaining undifferentiated callus cultures.[16] However, it is generally not used for root induction.
-
NAA (1-Naphthaleneacetic acid) is also effective for callus induction and is frequently used in combination with cytokinins to control morphogenesis.[15][17] Studies have shown that NAA can stimulate cell elongation at lower concentrations than those required for cell division.[18]
-
MENA (Methyl 1-naphthaleneacetate) , due to its conversion to NAA, is expected to have a similar range of applications in tissue culture.
Quantitative Comparison of Auxin Efficacy on Callus Induction
| Plant Species | Auxin | Concentration (mg/L) | Callus Induction (%) | Days to Callus Induction |
| Salvia moorcroftiana [17] | 2,4-D (+1.0 BAP) | 1.0 | 100 | - |
| 2,4-D (+1.0 BAP) | 2.0 | - | 14.67 | |
| NAA (+1.0 BAP) | 2.0 | 96 | - | |
| IAA (+1.0 BAP) | 2.0 | 61 | 24 | |
| Potato (Solanum tuberosum) [19] | 2,4-D | 2.0 | 100 | 24 |
| 2,4-D | 3.0 | 70 | 21 | |
| Zoysiagrass [16] | 2,4-D (+0.05 6-BA) | 1.5 | 67 | - |
| Centella asiatica [20] | 2,4-D | 4.0 | High | - |
| Dicamba | 4.0 | High | - |
Note: The ratio of auxin to cytokinin is a critical factor in determining the developmental outcome in tissue culture. A high auxin-to-cytokinin ratio generally favors root formation, while a low ratio promotes shoot formation. A balanced ratio is often used to maintain undifferentiated callus growth.[15]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized protocols are essential. The following are detailed methodologies for key experiments.
Protocol for Comparative Rooting Assay of Synthetic Auxins
This protocol outlines a systematic approach to compare the rooting efficacy of MENA, NAA, and IBA on stem cuttings.
Causality Behind Experimental Choices:
-
Uniform Cuttings: Using cuttings of a consistent size and developmental stage minimizes variability unrelated to the auxin treatments.
-
Randomized Block Design: This experimental design helps to account for any potential environmental gradients within the incubation area, ensuring that observed differences are more likely due to the treatments themselves.
-
Solvent-Only Control: This is crucial to distinguish the effects of the auxins from any potential effects of the solvent used to dissolve them.
Protocol for Comparative Callus Induction Assay
This protocol provides a framework for evaluating the callus-inducing potential of MENA, NAA, and 2,4-D.
1. Explant Preparation:
- Select healthy, young leaf or stem tissue from a sterile in vitro-grown plant.
- Cut the tissue into small, uniform pieces (explants), approximately 1 cm².
2. Media Preparation:
- Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog - MS medium) supplemented with sucrose and a gelling agent (e.g., agar).
- Divide the basal medium into aliquots and add the different synthetic auxins (MENA, NAA, 2,4-D) at various concentrations (e.g., 0.5, 1.0, 2.0 mg/L).
- Include a control medium with no added auxin.
- Adjust the pH of the media to the optimal range (typically 5.7-5.8) before autoclaving.
3. Inoculation:
- Under sterile conditions in a laminar flow hood, place one explant onto the surface of the solidified medium in each culture vessel.
4. Incubation:
- Incubate the cultures in a growth chamber with controlled temperature and light conditions (a dark incubation is often preferred for initial callus induction).
5. Data Collection:
- After a defined period (e.g., 2-4 weeks), record the percentage of explants forming callus.
- Qualitatively assess the callus morphology (e.g., color, texture).
- Quantitatively measure callus proliferation (e.g., fresh weight).
6. Self-Validating System:
- The inclusion of a no-auxin control validates that callus formation is dependent on the exogenous application of synthetic auxins.
- The use of multiple concentrations for each auxin helps to identify the optimal range and any potential phytotoxic effects at higher concentrations.
Concluding Remarks and Future Directions
The selection of a synthetic auxin is a nuanced decision that depends heavily on the specific plant species, the intended application (rooting, callus induction, etc.), and the desired outcome.
-
For general-purpose rooting, especially for softwood and semi-hardwood cuttings, IBA remains a reliable and effective choice. [2][10]
-
For difficult-to-root species or when a more potent stimulus is required, NAA is often superior. [2] However, careful optimization of concentration is critical to avoid phytotoxicity.
-
In tissue culture, 2,4-D is unparalleled for inducing undifferentiated callus, while NAA offers versatility in directing morphogenesis in conjunction with cytokinins. [15][18]
-
Methyl 1-naphthaleneacetate (MENA) , as a derivative of NAA, holds significant promise.[1] Further direct comparative studies are warranted to fully elucidate its efficacy profile, particularly concerning its potential for a controlled release of the active NAA molecule.
Future research should focus on direct, side-by-side comparisons of MENA with other synthetic auxins across a wider range of plant species and applications. Investigating the metabolic fate of MENA within plant tissues will also provide valuable insights into its mode of action and potential advantages.
References
-
Auxin signalling pathways in plants. (a) The 'canonical' pathway... - ResearchGate. Available at: [Link]
-
Auxin signal transduction pathways. (A) Model of the TRANSPORT... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis - MDPI. Available at: [Link]
-
A schematic of the auxin signaling pathway. When auxins are present,... - ResearchGate. Available at: [Link]
-
Signaling in Plants - Biology LibreTexts. Available at: [Link]
-
Methyl Naphthalene-1-acetate: A Versatile Plant Growth Regulator for Enhanced Crop Yields and Storage Life - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Influence of auxin and cytokinin concentrations on callus induction, subculture growth, and somatic embryogenesis for plant rege - Maximum Academic Press. Available at: [Link]
-
common rooting hormones methods of auxin application. Available at: [Link]
-
Callus Induction, Proliferation, Enhanced Secondary Metabolites Production and Antioxidants Activity of Salvia moorcroftiana L. as Influenced by Combinations of Auxin, Cytokinin and Melatonin - SciELO. Available at: [Link]
-
Research Article Effect of Growth Regulators on Callus Induction and Plant Regeneration in Potato (Solanum tuberosum L.) Explant - CABI Digital Library. Available at: [Link]
-
Comparative analysis of exogenously applied synthetic auxins and micronutrients for effective management of fruit drop and quali - Taylor & Francis. Available at: [Link]
-
The effect of types and concentrations of auxins on callus induction of Centella asiatica. Available at: [Link]
-
Comparative analysis of exogenously applied synthetic auxin for fruit drop management and quality enhancement in date palm - PMC. Available at: [Link]
-
Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings - MDPI. Available at: [Link]
-
Synthetic Auxin Resistant Weeds. Available at: [Link]
-
(PDF) Comparative analysis of exogenously applied synthetic auxin for fruit drop management and quality enhancement in date palm - ResearchGate. Available at: [Link]
-
(PDF) Comparison of the efficiency of synthetic auxins and biostimulants and two types of substrate in rooting of shoot cuttings in 'Pi-ku 1' rootstock - ResearchGate. Available at: [Link]
-
COMPARISON OF THE EFFICIENCY OF SYNTHETIC AUXINS AND BIOSTIMULANTS AND TWO TYPES OF SUBSTRATE IN ROOTING OF SHOOT CUTTINGS IN. Available at: [Link]
-
Comparative Evaluation and Optimization of Auxin Type and Concentration on Rooting Efficiency of Photinia × fraseri Dress: Stem Cuttings Using Response Surface Methodology - MDPI. Available at: [Link]
-
Influence of Auxin Concentrations on Different Ornamental Plants Rooting - Science Alert. Available at: [Link]
-
Revolutionizing plant propagation with synthetic auxin - Nanion Technologies. Available at: [Link]
-
JARS v45n2 - Comparison of Formulations of Auxins As Rooting Stimulants for Three Rhododendron Cultivars. Available at: [Link]
-
What is the best auxin in rooting by in vitro culture? - ResearchGate. Available at: [Link]
-
Effect of Different Auxin Concentrations on Rooting of Bougainvillea - ijeab. Available at: [Link]
-
NAA vs. IBA: Choosing the Right Rooting Hormone for Your Cuttings. Available at: [Link]
-
1-methylnaphthalene - AERU - University of Hertfordshire. Available at: [Link]
-
1-Naphthaleneacetic acid - Wikipedia. Available at: [Link]
-
Impact of Naphthalene Acetic Acid (NAA) on Growth, Quality and Yield of Eggplants. Available at: [Link]
-
Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed. Available at: [Link]
-
The effect of 1-Naphthaleneacetic acid (NAA) and simulated hail (defoliation) on potato plant growth and development - Washington State University. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings | MDPI [mdpi.com]
- 4. CAS 2876-78-0: Methyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]
- 5. 1-萘乙酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. irrecenvhort.ifas.ufl.edu [irrecenvhort.ifas.ufl.edu]
- 11. Revolutionizing plant propagation with synthetic auxin - Nanion Technologies [nanion.de]
- 12. Comparative Evaluation and Optimization of Auxin Type and Concentration on Rooting Efficiency of Photinia × fraseri Dress: Stem Cuttings Using Response Surface Methodology | MDPI [mdpi.com]
- 13. scialert.net [scialert.net]
- 14. ijeab.com [ijeab.com]
- 15. plantcelltechnology.com [plantcelltechnology.com]
- 16. maxapress.com [maxapress.com]
- 17. scielo.br [scielo.br]
- 18. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. researchgate.net [researchgate.net]
The Metabolic Crosstalk of Synthetic Auxins: A Comparative Guide to NAA’s Effect on Endogenous IAA Levels
As plant biotechnology and agritech drug development advance, the reliance on synthetic plant growth regulators (PGRs) requires a precise understanding of their metabolic pharmacodynamics. 1-Naphthaleneacetic acid (NAA) is a synthetic auxin widely deployed for adventitious rooting, callus induction, and fruit setting. However, treating tissues with NAA does not merely supplement auxin signaling; it fundamentally rewires the plant's endogenous indole-3-acetic acid (IAA) homeostasis[1].
This guide objectively compares the bimodal effects of NAA on endogenous IAA levels across different biological models, dissects the underlying enzymatic causality, and provides validated experimental protocols for researchers quantifying these hormonal shifts.
Mechanistic Divergence: How NAA Modulates Endogenous IAA
The effect of exogenous NAA on endogenous IAA is not uniform; it is highly tissue- and species-dependent, driven by two competing metabolic pathways: Degradation Inhibition and Conjugation Activation .
Pathway A: IAA-Oxidase (IAAO) Inhibition (The Accumulation Model)
In certain dicot models, such as soybean hypocotyls and hybrid aspen cuttings, exogenous NAA application results in a paradoxical increase in endogenous free IAA[2][3].
-
Causality: NAA acts as a competitive or allosteric inhibitor of IAA-oxidase (IAAO) and specific peroxidases[2]. Because IAAO is the primary enzyme responsible for the oxidative degradation of free IAA, its suppression creates a metabolic bottleneck. Consequently, endogenously synthesized IAA accumulates, often increasing by up to 1.7-fold, which synergizes with NAA to drive rapid adventitious root primordia differentiation[2][3].
Pathway B: GH3-Mediated Conjugation (The Depletion Model)
Conversely, in species like Camellia sinensis (tea) and during carrot somatic embryogenesis, NAA application triggers a sharp decrease in free endogenous IAA[4][5].
-
Causality: High-affinity binding of NAA to TIR1/AFB auxin receptors triggers a robust homeostatic feedback loop, heavily upregulating the GH3 gene family[1][5]. GH3 enzymes catalyze the conjugation of free IAA to amino acids (e.g., IAA-Aspartate, IAA-Glutamate), rendering the endogenous auxin biologically inactive[1]. Furthermore, NAA itself is rapidly conjugated into naphthylacetyl-aspartic acid (NAAsp) and naphthylacetyl-glucose (NAG) to prevent xenobiotic toxicity, demonstrating the plant's aggressive metabolic buffering capacity[6].
Fig 1. Bimodal regulation of endogenous IAA homeostasis by exogenous NAA.
Quantitative Comparison of Auxin Crosstalk
To assist drug development professionals in selecting the appropriate synthetic auxin, the table below summarizes the quantitative impact of NAA on endogenous IAA across validated experimental models.
| Plant Model / Tissue | Exogenous Treatment | Effect on Endogenous IAA | Primary Enzymatic Mechanism | Ref. |
| Soybean Hypocotyls | 0.5 mM NAA | 1.7-fold Increase | Significant reduction (~50%) in IAA-oxidase (32 kDa) activity. | [2] |
| Hybrid Aspen Cuttings | 0.54 mM NAA | Significant Increase | Down-regulation of IAAO and peroxidases (POD1/POD2). | [3] |
| Tea Cuttings (C. sinensis) | NAA (Standard dose) | Significant Decrease | Upregulation of GH3 genes; increased IAA conjugation. | [5] |
| Carrot Somatic Embryos | 2,4-D / NAA | Minor/Neutral Effect | Rapid conjugation of exogenous NAA into inactive forms. | [4] |
| Rice (Oryza sativa) | Exogenous IAA | Decreases Fungal IAA | Suppresses endogenous IAA biosynthesis in M. oryzae pathogen. | [7] |
Experimental Methodology: Quantifying Auxin Dynamics
To accurately measure the shift in endogenous IAA following NAA application, researchers must employ a self-validating analytical system. Simple immunoassays (ELISA) are insufficient due to cross-reactivity between NAA, IAA, and their conjugates. The gold standard is Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Rationale & Self-Validation
-
Internal Standardization: The addition of heavy-isotope labeled [13C6]-IAA immediately during homogenization acts as a self-validating control. It perfectly mimics endogenous IAA through the extraction process, allowing researchers to mathematically correct for matrix effects, ion suppression, and physical loss during purification[8].
-
Solid Phase Extraction (SPE): Plant tissues are rich in phenolics (e.g., caffeic and ferulic acids, which accumulate during NAA treatment)[2]. SPE removes these isobaric interferences, ensuring high signal-to-noise ratios in the mass spectrometer.
Protocol: LC-MS/MS Quantification of Endogenous IAA
Step 1: Tissue Cryo-Homogenization
-
Harvest 100 mg of NAA-treated tissue (e.g., stem bases) at specific time points (Day 1, 3, 7).
-
Flash-freeze immediately in liquid nitrogen to halt all enzymatic activity (preventing artificial IAA oxidation or conjugation).
-
Grind to a fine powder using a bead beater.
Step 2: Extraction and Isotope Spiking
-
Add 1.0 mL of pre-chilled extraction buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v).
-
Critical Step: Immediately spike the homogenate with 50 ng of [13C6]-IAA internal standard.
-
Incubate at -20°C for 12 hours to allow complete solvent penetration and protein precipitation.
Step 3: Purification via Solid Phase Extraction (SPE)
-
Centrifuge the extract at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.
-
Condition an Oasis HLB SPE cartridge with 1 mL Methanol followed by 1 mL 1% Formic acid.
-
Load the supernatant onto the cartridge. Wash with 1 mL 5% Methanol to remove polar sugars.
-
Elute the auxins (IAA and NAA) using 1 mL of 80% Methanol. Evaporate the eluate to dryness under a gentle nitrogen stream.
Step 4: LC-MS/MS Analysis
-
Reconstitute the dried sample in 100 µL of initial mobile phase (e.g., 10% Acetonitrile with 0.1% Formic acid).
-
Inject 5 µL into a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific transitions:
-
Endogenous IAA: m/z 176.1 → 130.1
-
[13C6]-IAA (Standard): m/z 182.1 → 136.1
-
Exogenous NAA: m/z 185.1 → 141.1
-
Fig 2. Self-validating LC-MS/MS workflow for quantifying endogenous IAA.
Conclusion for Drug Development Professionals
When designing agricultural formulations or tissue culture media, the selection between IAA and NAA must account for metabolic fate. IAA is highly photo-labile and rapidly degraded by endogenous plant IAA-oxidases[1]. NAA is preferred for its chemical stability and potent receptor affinity; however, scientists must anticipate its secondary effects. Depending on the target species, NAA will either artificially inflate endogenous IAA by paralyzing degradation enzymes[2] or trigger a conjugation cascade that strips the tissue of free endogenous IAA[5]. Understanding this metabolic crosstalk is essential for optimizing dosing regimens and preventing auxin-induced phytotoxicity.
References
- Effect of naphthaleneacetic acid on endogenous indole-3-acetic acid, peroxidase and auxin oxidase in hypocotyl cuttings of soybean during root form
- Effects of Exogenous Auxins on Endogenous Indole-3-Acetic Acid Metabolism (The Implications for Carrot Somatic Embryogenesis) Oxford Academic / PMC
- Integrated transcriptome and hormonal analysis of naphthalene acetic acid-induced adventitious root formation of tea cuttings (Camellia sinensis) PMC (nih.gov)
- The Effects of Exogenous Auxins on Endogenous Indole-3-Acetic Acid Metabolism (The Implications for Carrot Som
- Effect of Auxins and Associated Metabolic Changes on Cuttings of Hybrid Aspen preprints.org
- Exogenous Indole-3-Acetic Acid Suppresses Rice Infection of Magnaporthe oryzae by Affecting Plant Resistance and Fungal Growth PubMed (nih.gov)
- Conjugation of Foliar Absorbed NAA by Selected Fruit Crops ASHS Journals
- Auxin signaling: a big question to be addressed by small molecules Oxford Academic
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of naphthaleneacetic acid on endogenous indole-3-acetic acid, peroxidase and auxin oxidase in hypocotyl cuttings of soybean during root formation [ejournal.sinica.edu.tw]
- 3. preprints.org [preprints.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Integrated transcriptome and hormonal analysis of naphthalene acetic acid-induced adventitious root formation of tea cuttings (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hort [journals.ashs.org]
- 7. Exogenous Indole-3-Acetic Acid Suppresses Rice Infection of Magnaporthe oryzae by Affecting Plant Resistance and Fungal Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Exogenous Auxins on Endogenous Indole-3-Acetic Acid Metabolism (The Implications for Carrot Somatic Embryogenesis) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: NAA vs. IBA on Mulberry (Morus spp.) Cuttings
Comparative Guide: NAA vs. IBA on Mulberry (Morus spp.)[1][2][3][4][5][6][7][8] Cuttings
Executive Summary
In the vegetative propagation of Mulberry (Morus spp.), the choice of auxin is a critical determinant of rooting success, root architecture, and sapling survival. This guide compares 1-Naphthaleneacetic acid (NAA) and Indole-3-butyric acid (IBA) .[1][2][3][4][5]
The Verdict: IBA at 2000 ppm (Quick Dip) is the superior protocol for commercial and research-grade propagation of Morus alba and Morus nigra.
While NAA is a potent synthetic auxin capable of inducing rooting, it demonstrates a narrower therapeutic index and lower stability in plant tissue compared to IBA. Experimental data consistently shows that IBA treatments yield 20–40% higher rooting percentages and significantly greater root biomass than equivalent NAA concentrations.
Mechanistic Comparison: Cellular & Physiological Actions
To understand the divergence in performance, we must look at the pharmacokinetics of these auxins within the plant tissue.
Stability and Transport
-
IBA (Indole-3-butyric acid): IBA acts as a slow-release reservoir of auxin. It is more stable against photo-oxidation and enzymatic degradation (by IAA oxidase) than native IAA. In Morus cuttings, IBA is slowly converted to IAA or acts directly on auxin receptors, providing a sustained signal for root primordia initiation without inducing rapid toxicity.
-
NAA (1-Naphthaleneacetic acid): NAA is a strictly synthetic auxin. It is chemically stable but biologically aggressive. It binds strongly to auxin receptors but does not undergo the same metabolic regulation as IBA. This often leads to "flash" signaling that can trigger rapid dedifferentiation but may also induce ethylene production, leading to tissue senescence or inhibition of subsequent root elongation.
Visualization: Auxin Signaling Pathway in Adventitious Rooting
The following diagram illustrates the pathway from exogenous application to root emergence, highlighting the stability difference between IBA and NAA.
Caption: Figure 1. Mechanism of action showing IBA's sustained signaling versus NAA's potential for toxicity.
Comparative Performance Analysis
The following data aggregates results from multiple studies on Morus alba (semi-hardwood cuttings) under mist house conditions.
Quantitative Data Summary
| Metric | Control (Water) | NAA (2000 ppm) | IBA (2000 ppm) | Performance Delta (IBA vs NAA) |
| Rooting Percentage | ~26.7% | 56.7% | 96.7% | +40% |
| Roots per Cutting | 2.1 | 10.5 | 15.7 | +49% |
| Mean Root Length | 7.7 cm | 12.5 cm | 15.3 cm | +22% |
| Survival Rate | 40 - 50% | 65 - 75% | >90% | +20% |
Data Source: Aggregated from comparative trials (Singh et al., 2014; Sokhuma et al., 2018).
Analysis of Variance
-
Rooting Efficiency: IBA consistently outperforms NAA.[2][6][5] In trials involving Morus alba, IBA at 2000 ppm achieved near-total rooting success (96.67%), whereas NAA at the same concentration often plateaued around 56-60%.
-
Phytotoxicity: NAA shows a "bell curve" efficacy. At 3000 ppm and above, NAA treatments often result in reduced root length and lower survival rates compared to 2000 ppm, indicating toxicity. IBA remains effective and safe even up to 3000-4000 ppm for difficult-to-root varieties like 'Himalayan'.
-
Root Architecture: IBA-treated cuttings develop a fibrous, multi-branched root system ideal for transplanting. NAA-treated roots tend to be thicker, more brittle, and fewer in number (coarse rooting).
Validated Experimental Protocol
To replicate the high-performance results of IBA, follow this standardized "Quick Dip" protocol. This workflow minimizes variable errors and maximizes auxin uptake efficiency.
Materials
-
Plant Material: Healthy, semi-hardwood shoots of Morus spp. (6-8 months old).
-
Chemicals: Indole-3-butyric acid (IBA) powder (Sigma-Aldrich or equivalent).
-
Solvent: 95% Ethanol (to dissolve auxin) and Distilled Water.
-
Substrate: Vermiculite or Sand:Soil:FYM (1:1:1) mix, sterilized.
Workflow Visualization
Caption: Figure 2. Standardized Quick Dip protocol for Mulberry propagation.
Step-by-Step Methodology
-
Solution Preparation (2000 ppm IBA):
-
Weigh 2.0 grams of IBA powder.
-
Dissolve in 50-100 mL of 95% Ethanol (IBA is insoluble in water).
-
Bring volume to 1 Liter with distilled water.
-
Note: For NAA comparison, follow the same dissolution procedure.
-
-
Cutting Preparation:
-
Harvest semi-hardwood branches in early morning.
-
Cut into 15-20 cm segments with at least 3-4 active buds.
-
Make a slant cut at the basal end (increases surface area for absorption) and a horizontal cut at the distal end.
-
-
Treatment (Quick Dip):
-
Dip the basal 2-3 cm of the cutting into the solution for 10 seconds .
-
Causality: Prolonged soaking (24h) is unnecessary for this concentration and increases the risk of tissue maceration.
-
-
Planting & Care:
-
Air dry for 2-3 minutes.
-
Plant in root trainers or prepared beds.
-
Maintain humidity at 80-90% (Mist chamber) for the first 20 days.
-
Conclusion & Recommendations
For researchers and commercial propagators working with Morus species:
-
Primary Recommendation: Use IBA at 2000 ppm via the Quick Dip method. It offers the highest statistical probability of rooting (>95%) and superior root quality.
-
Alternative: If IBA is unavailable, NAA at 2000 ppm is a viable alternative but expect lower success rates (~60%) and monitor for phytotoxicity.
-
Hard-to-Root Varieties: For varieties like 'Himalayan' or fully hardwood cuttings, increase IBA concentration to 3000 ppm .
Final Note: The stability of IBA makes it the safer, more reliable choice for high-throughput propagation, minimizing the economic loss of failed cuttings.
References
-
Effect of Various Concentrations of IBA and NAA on the Rooting of Stem Cuttings of Mulberry (Morus Alba L.) Source: Indian Journal of Hill Farming
-
Effect of IBA and NAA on rooting and axillary shoot outgrowth of 'Himalayan' mulberry stem cutting Source: International Journal of Agricultural Technology
-
Effects of Naphthaleneacetic Acid, Indole-3-Butyric Acid and Zinc Sulfate on the Rooting and Growth of Mulberry Cuttings Source: MDPI (Agriculture)
-
IBA impact at different dose on mulberry cutting (Morus alba) Source: Research in Agriculture Livestock and Fisheries [7][4][5]
-
Effect of Various Concentrations of IBA and NAA on the Rooting of Stem Cuttings of Mulberry Source: ICAR (Indian Council of Agricultural Research)
Sources
- 1. researchgate.net [researchgate.net]
- 2. updatepublishing.com [updatepublishing.com]
- 3. mdpi.com [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. banglajol.info [banglajol.info]
A Comparative Toxicological Analysis of Naphthalene and its Methylated Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Naphthalene and its methylated derivatives, 1-methylnaphthalene and 2-methylnaphthalene, are polycyclic aromatic hydrocarbons (PAHs) of significant environmental and toxicological concern.[1] Found naturally in fossil fuels and produced during the combustion of organic materials, these compounds are ubiquitous environmental contaminants.[1] This guide provides a comprehensive comparison of the toxicity of naphthalene and methylnaphthalenes, synthesizing key experimental data to inform risk assessment and guide future research.
Acute Toxicity: A Tale of Two Target Organs
The acute toxicity of naphthalene and methylnaphthalenes primarily targets the respiratory system, with notable species-specific differences.
Respiratory Tract Toxicity:
In mice, both naphthalene and its methyl-derivatives cause necrosis of bronchiolar epithelial cells, specifically the non-ciliated Clara cells.[2][3][4] This cytotoxicity is a hallmark of naphthalene-induced lung injury in this species.[2][3][4] Studies have shown that naphthalene and 2-methylnaphthalene are roughly equally potent in inducing these lesions, while 1-methylnaphthalene is less toxic.[4] The rat, in contrast, is far less susceptible to the pulmonary toxicity of these compounds when administered parenterally.[2] However, inhalation exposure to naphthalene can cause nasal lesions in both rats and mice.[1][2][5]
Experimental Protocol: Assessment of Acute Pulmonary Cytotoxicity in Mice
This protocol outlines a typical experimental design to assess and compare the acute pulmonary cytotoxicity of naphthalene and methylnaphthalenes.
Objective: To determine the dose-response relationship for naphthalene- and methylnaphthalene-induced bronchiolar epithelial cell injury in mice.
Methodology:
-
Animal Model: Male Swiss-Webster mice are commonly used due to their demonstrated sensitivity to naphthalene-induced lung injury.[4]
-
Test Compounds and Administration: Naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene are dissolved in a suitable vehicle, such as peanut oil, for intraperitoneal (IP) injection. A dose range (e.g., 0.5-3.0 mmol/kg body weight) is selected based on previous studies.[4]
-
Experimental Groups:
-
Vehicle control group
-
Multiple dose groups for each test compound
-
-
Exposure and Observation: Following a single IP injection, mice are monitored for clinical signs of toxicity.
-
Tissue Collection and Processing: At predetermined time points (e.g., 6, 24, 48 hours post-injection), mice are euthanized, and the lungs are collected. The lungs are then prepared for histopathological analysis (e.g., fixed in formalin, embedded in paraffin, and sectioned).
-
Histopathological Evaluation: Lung sections are stained (e.g., with hematoxylin and eosin) and examined by light microscopy to assess the extent of bronchiolar epithelial cell necrosis and other pathological changes.[4]
-
Data Analysis: The severity of lung injury is scored, and a dose-response curve is generated for each compound to compare their relative potencies.
Causality Behind Experimental Choices:
-
Intraperitoneal Injection: This route of administration bypasses first-pass metabolism in the liver, allowing for a more direct assessment of the compounds' effects on the target organ (the lung).[4]
-
Mouse Model: Mice are chosen due to the high metabolic activity of cytochrome P450 enzymes in their bronchiolar epithelium, making them particularly susceptible to naphthalene-induced lung damage.[5]
-
Histopathology: This is the gold standard for evaluating cellular and tissue damage, providing direct visual evidence of cytotoxicity.
Chronic Toxicity and Carcinogenicity: A Divergence in Potency
Long-term exposure to naphthalene and methylnaphthalenes reveals significant differences in their carcinogenic potential.
Naphthalene:
Chronic inhalation studies in rats have demonstrated a concentration-dependent increase in the incidence of respiratory epithelial adenomas and neuroblastomas in the nasal epithelium.[2][3] In mice, chronic exposure is associated with a slight increase in bronchiolar/alveolar adenomas in females and inflammation and metaplasia of the olfactory epithelium.[2][3] Based on these findings in animal models, the International Agency for Research on Cancer (IARC) has classified naphthalene as "possibly carcinogenic to humans" (Group 2B).[6][7][8] The U.S. Department of Health and Human Services (DHHS) has concluded that naphthalene is "reasonably anticipated to be a human carcinogen".[7]
Methylnaphthalenes:
In contrast to naphthalene, chronic administration of 1- and 2-methylnaphthalene has not demonstrated the same oncogenic potential.[2][3] While feeding studies in mice showed some evidence of increased lung adenomas in males exposed to 1-methylnaphthalene, the results were not as robust as those for naphthalene.[2] The EPA has determined there is "suggestive evidence of carcinogenicity" for 1-methylnaphthalene and that there is not enough information to determine if 2-methylnaphthalene causes cancer.[7]
Table 1: Comparative Carcinogenicity Classifications
| Compound | IARC Classification | U.S. NTP Classification | U.S. EPA Classification |
| Naphthalene | Group 2B (Possibly carcinogenic to humans)[6][8] | Reasonably anticipated to be a human carcinogen[6] | Group C (Possible human carcinogen)[6] |
| 1-Methylnaphthalene | Not assessed[6] | Not evaluated[6] | Suggestive evidence of carcinogenicity[6][7] |
| 2-Methylnaphthalene | Not assessed[6] | Not evaluated[6] | Inadequate information to assess human carcinogenic potential[6] |
Genotoxicity: Unraveling the Mutagenic Potential
The genotoxicity of naphthalene and its methylated analogs has been investigated in various in vitro and in vivo assays, with somewhat equivocal results for the methylnaphthalenes.
Naphthalene: While some in vitro tests, such as the Ames test, have been generally negative, some in vivo studies in eukaryotic systems have shown positive results for genotoxicity.[5]
Methylnaphthalenes: Conventional genotoxicity tests for 1-methylnaphthalene, including the Ames test and sister chromatid exchange (SCE) test, have produced mixed results.[9][10] An in vivo mutation assay in the lungs of mice treated with a carcinogenic dose of 1-methylnaphthalene did not show any increase in mutant frequencies.[9][10] In vitro studies using human lymphocytes have shown negative results for both 1- and 2-methylnaphthalene in terms of chromosomal aberrations and sister chromatid exchange.[11]
Table 2: Summary of Genotoxicity Data
| Compound | Test System | Endpoint | Result |
| 1-Methylnaphthalene | Salmonella typhimurium (Ames test) | Gene mutation | Negative[11] |
| Human lymphocytes | Chromosomal aberration, SCE | Negative[11] | |
| In vivo mouse lung | Gene mutation | Negative[9][10] | |
| 2-Methylnaphthalene | Salmonella typhimurium (Ames test) | Gene mutation | Negative[11] |
| Human lymphocytes | Chromosomal aberration, SCE | Negative[11] |
The Role of Metabolism in Toxicity
The toxicity of naphthalene and methylnaphthalenes is intricately linked to their metabolic activation by cytochrome P450 (CYP450) enzymes.[12]
Naphthalene Metabolism:
Naphthalene is metabolized to a reactive electrophilic intermediate, naphthalene-1,2-oxide.[12][13] This epoxide can covalently bind to cellular macromolecules, leading to cytotoxicity.[2] Detoxification occurs primarily through conjugation with glutathione (GSH).[12]
Methylnaphthalene Metabolism:
While methylnaphthalenes are also metabolized via CYP450 enzymes, studies suggest that they are preferentially metabolized through oxidation of the methyl group, with ring oxidation occurring at a lower rate.[13] This difference in metabolic pathways may contribute to the observed differences in toxicity and carcinogenicity compared to naphthalene.[2][3]
Experimental Workflow: Investigating Metabolic Activation
Caption: Workflow for in vitro assessment of naphthalene and methylnaphthalene metabolism.
Conclusion
This comparative guide highlights the key toxicological differences between naphthalene and its methylated derivatives. While all three compounds target the respiratory system, naphthalene exhibits a more pronounced carcinogenic potential, particularly in the nasal epithelium of rats. The lower toxicity of methylnaphthalenes may be attributed to differences in their metabolic activation pathways. Further research is warranted to fully elucidate the mechanisms underlying these toxicological distinctions and to better assess the potential risks to human health.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Lin, C. Y., Wheelock, A. M., Morin, D., Baldwin, R. M., Lee, M. G., Taff, A., Plopper, C., Buckpitt, A., & Rohde, A. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16–27. [Link]
-
ResearchGate. (n.d.). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene | Request PDF. [Link]
-
Rasmussen, R. E., Do, D. H., Kim, T. S., & Dearden, L. C. (1986). Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung. Journal of Applied Toxicology, 6(1), 13–20. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE TOXGUIDE™. [Link]
-
Scilit. (n.d.). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - ToxFAQs™. [Link]
-
Semantic Scholar. (n.d.). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. [Link]
-
JD Supra. (2024, May 29). May 2024 RSL Updates: Key Changes and Implications for 1-Methylnaphthalene. [Link]
-
J-Stage. (n.d.). In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice. [Link]
-
California Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). Long-term Health Effects of Exposure to Naphthalene. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1.... [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Table 2-18, Genotoxicity of 1-Methylnaphthalene and 2-Methylnaphthalene In Vitro. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2.... [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Toxicological Review of Naphthalene (CAS No. 91-20-3). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
Brieflands. (2021, September 25). Naphthalene Poisoning During a Decade: A Retrospective Clinical Study. [Link]
-
Biblioteka Nauki. (2023, March 31). Acute naphthalene toxicity following ingestion of mothballs and ethyl alcohol: a case report. [Link]
-
Wikipedia. (n.d.). Naphthalene poisoning. [Link]
-
Semantic Scholar. (n.d.). Figure 1 from Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. [Link]
-
Oregon.gov. (n.d.). 1-Methylnaphthalene ATSAC Feedback Organizer. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Toxicological Review for 2-Methylnaphthalene (CAS No. 91-57-6). [Link]
-
PubMed. (n.d.). In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Table 2-18, Genotoxicity of 1-Methylnaphthalene and 2-Methylnaphthalene In Vitro - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Confirming the Role of Methyl 1-Naphthaleneacetate in Gene Expression Modulation: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Agrochemical/Drug Development Professionals.
As a Senior Application Scientist, I frequently encounter challenges where canonical hormones like Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA) fail to deliver sustained, uniform gene expression in target tissues due to rapid degradation or transport bottlenecks. To bypass these limitations, esterified pro-hormones—specifically Methyl 1-naphthaleneacetate (MeNAA) , also known as NAA methyl ester—have emerged as highly effective alternatives.
This guide objectively compares MeNAA against standard auxins, elucidates the causality behind its unique pharmacokinetic profile, and provides a self-validating experimental protocol to quantify its role in gene expression modulation.
The Mechanistic Causality: Why Use a Methyl Ester?
To understand how MeNAA modulates gene expression, we must first look at its structural causality. Free auxins rely heavily on active transport mechanisms (e.g., AUX1/LAX influx carriers) to enter cells, which can lead to uneven tissue distribution.
By masking the carboxyl group with a methyl ester, MeNAA becomes highly lipophilic. This chemical modification allows it to bypass active transport and passively diffuse across the plant cuticle and plasma membrane [1]. Once localized in the intracellular space, endogenous carboxylesterases hydrolyze the ester bond, releasing the active NAA molecule.
The released NAA then integrates into the canonical auxin signaling pathway:
-
Receptor Binding: NAA binds to the TIR1/AFB F-box proteins.
-
Repressor Degradation: This binding facilitates the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors.
-
Gene Activation: The degradation of Aux/IAA liberates Auxin Response Factor (ARF) transcription factors, which bind to Auxin Response Elements (AuxREs) in the promoters of target genes, modulating expression[1].
Signaling Pathway Visualization
Caption: Intracellular signaling pathway of Methyl 1-naphthaleneacetate leading to gene expression.
Comparative Performance Analysis
When designing an assay or agricultural formulation, selecting the right compound is critical. While IAA is the natural ligand, its extreme photolability and rapid degradation by peroxidases make it unsuitable for long-term gene expression studies. Free NAA is chemically stable but can cause acute localized toxicity (ethylene burst) due to rapid accumulation [2].
MeNAA acts as a "slow-release depot." Because the rate-limiting step is intracellular enzymatic hydrolysis, MeNAA maintains a steady-state concentration of active NAA, resulting in sustained gene expression without the acute toxicity spikes associated with free acids.
Table 1: Quantitative & Qualitative Comparison of Auxin Variants
| Parameter | Indole-3-acetic acid (IAA) | 1-Naphthaleneacetic acid (NAA) | Methyl 1-naphthaleneacetate (MeNAA) |
| Molecular Weight | 175.18 g/mol | 186.21 g/mol | 200.23 g/mol |
| Membrane Permeability | Low (Requires active influx) | Moderate | High (Passive diffusion) |
| Chemical Stability | Low (Photolabile) | High | High |
| Gene Expression Kinetics | Transient (Rapid peak & decay) | Acute (High initial peak) | Sustained (Slow-release depot) |
| Toxicity Risk (High Dose) | Low (Rapidly degraded) | High (Induces ethylene burst) | Low to Moderate (Enzyme-limited) |
| Primary Application | Short-term in vitro assays | General tissue culture rooting | Vapor-phase treatments, prolonged gene modulation |
Experimental Protocol: Validating MeNAA-Induced Gene Expression
To objectively confirm the role of MeNAA in modulating gene expression, we must design a self-validating system. The following protocol utilizes Reverse Transcription Quantitative PCR (RT-qPCR) to measure the upregulation of early auxin-responsive genes (e.g., GH3.3 and IAA5).
Crucial Causality Check: To prove that MeNAA functions specifically as a pro-drug requiring enzymatic cleavage, this protocol includes a control group pre-treated with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. If MeNAA requires esterase cleavage to become active, BNPP pre-treatment will block the target gene expression.
Step-by-Step Methodology
Phase 1: Reagent Preparation
-
MeNAA Stock (10 mM): Dissolve 20.0 mg of MeNAA powder in 10 mL of absolute ethanol. Store at -20°C in a light-protected amber vial.
-
BNPP Stock (100 mM): Dissolve in DMSO.
Phase 2: Tissue Treatment
-
Cultivate wild-type Arabidopsis thaliana (Col-0) seedlings in liquid 0.5x MS medium for 7 days.
-
Divide seedlings into four experimental cohorts:
-
Cohort A (Negative Control): 0.1% Ethanol (Vehicle).
-
Cohort B (Positive Control): 10 µM free NAA.
-
Cohort C (Test): 10 µM MeNAA.
-
Cohort D (Validation): Pre-treat with 100 µM BNPP for 1 hour, followed by 10 µM MeNAA.
-
-
Incubate all cohorts under continuous agitation at 22°C for exactly 2 hours to capture early auxin-responsive gene transcription.
Phase 3: RNA Extraction & RT-qPCR
-
Flash-freeze the tissue in liquid nitrogen to halt all biological processes immediately.
-
Extract total RNA using a standard column-based kit (e.g., RNeasy), ensuring an on-column DNase I digestion step to remove genomic DNA contamination.
-
Synthesize cDNA using 1 µg of total RNA and an oligo(dT) primer.
-
Perform qPCR using SYBR Green chemistry targeting GH3.3 and IAA5. Normalize data against a stable reference gene (e.g., ACT2 or UBQ10) using the 2^(-ΔΔCt) method.
Experimental Workflow Visualization
Caption: Self-validating experimental workflow for quantifying MeNAA-induced gene expression.
Expected Outcomes & Interpretation
-
Cohort C (MeNAA) should exhibit a robust, statistically significant upregulation of GH3.3 and IAA5, confirming its role as a gene expression modulator.
-
Cohort D (BNPP + MeNAA) should show baseline (vehicle-level) expression. This self-validating step proves that MeNAA itself does not bind the TIR1 receptor; it must be enzymatically cleaved into free NAA to modulate gene expression.
References
-
Janowska, B., & Andrzejak, R. "Plant Growth Regulators for the Cultivation and Vase Life of Geophyte Flowers and Leaves." MDPI, 2023.[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-Naphthaleneacetate
Hazard Profile & Regulatory Imperative
Understanding the inherent risks of a chemical is the foundation of its safe management. Methyl 1-naphthaleneacetate is not a benign substance; its disposal is governed by stringent regulations precisely because of its specific hazard profile.
Regulatory Framework: The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from creation to final disposal.[2][3][4] It is illegal to dispose of RCRA-regulated hazardous waste in the regular trash or via the sanitary sewer system.[2][5]
Hazard Summary:
| Hazard Category | Description | GHS Pictogram(s) | Signal Word |
| Acute Health | Harmful if swallowed.[6] May be fatal if it enters airways upon being swallowed.[7] | GHS07 (Exclamation Mark) | Warning [6] |
| Physical | Combustible liquid with a flash point of 109 °C (228.2 °F).[7] It can form explosive mixtures with air upon intense heating.[7] | None for Combustibility at this Flash Point | |
| Environmental | Toxic to aquatic life with long-lasting effects.[7][8] | GHS09 (Environment) |
The environmental toxicity of this compound is a critical driver for its classification as hazardous waste. Its persistence and harmful effects on aquatic organisms necessitate disposal methods that prevent its release into waterways.[7][8]
Laboratory Waste Management: Segregation and Storage
Proper disposal begins at the point of generation. Meticulous segregation and compliant on-site storage are non-negotiable steps to prevent accidental releases and ensure the safety of all personnel.
Protocol for Waste Segregation and Containment
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for Methyl 1-naphthaleneacetate and any materials contaminated with it. This includes:
-
Unused or expired pure chemical.
-
Reaction mixtures containing the compound.
-
Solvent rinses from contaminated glassware.
-
Contaminated consumables (e.g., pipette tips, weighing boats).
-
Spill cleanup materials.[1]
-
-
Select Appropriate Containers:
-
Use only chemically compatible containers. High-density polyethylene (HDPE) or other plastic containers are often preferred to glass to minimize the risk of breakage.[5]
-
Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.
-
The container must be in good condition, free from leaks or cracks.
-
-
Correctly Label Waste Containers: Improper labeling is a common and serious compliance violation. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "Methyl 1-naphthaleneacetate" (no abbreviations or formulas).[5]
-
An accurate estimation of the concentration or percentage of each component in the case of mixtures.
-
The date accumulation started.
-
The specific hazard characteristics (e.g., Combustible, Toxic, Environmental Hazard).[5]
-
The name of the Principal Investigator and the laboratory location (room number).[5]
-
-
Safe On-Site Accumulation:
-
Store waste containers in a designated satellite accumulation area within or near the laboratory.
-
Keep containers closed at all times, except when actively adding waste.[3]
-
Store in a well-ventilated area, away from heat, open flames, or other ignition sources.[6][7]
-
Ensure the container is within a secondary containment system (e.g., a spill tray) to capture any potential leaks.
-
Do not overfill containers; a maximum of 90% capacity is a common guideline to allow for expansion.[1]
-
The Disposal Workflow: From Lab Bench to Final Disposition
The following workflow outlines the decision-making and procedural steps for ensuring the compliant disposal of Methyl 1-naphthaleneacetate waste. This process should be managed in coordination with your institution's Environmental Health and Safety (EHS) department.
Caption: Disposal workflow for Methyl 1-naphthaleneacetate waste.
Protocol for Arranging Off-Site Disposal
-
Monitor Waste Volume: Regularly check the volume of the accumulated waste container.
-
Request Pickup: When the container reaches approximately 90% capacity, submit a hazardous waste pickup request through your institution's EHS department or designated online portal.[1][5]
-
Prepare for Pickup: Ensure the container is properly sealed and labeled, and that the area around it is clear for safe access. Leaking or improperly labeled containers will be rejected by the disposal contractor.[5]
-
Sign the Manifest: During pickup, a hazardous waste manifest will be presented. This is a legal document that tracks the waste from your lab to its final destination. A trained and authorized person must sign this form. This signature legally verifies the accuracy of the information provided.
-
Final Disposition: The licensed waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] For combustible organic liquids like Methyl 1-naphthaleneacetate, the most common and environmentally sound disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[9]
Emergency Protocol: Spill and Decontamination
Accidents can happen. A prepared response is essential to mitigate exposure and environmental contamination.
Protocol for Small Spill Cleanup (<100 mL)
-
Alert & Isolate: Immediately alert personnel in the vicinity. Isolate the area to prevent others from entering.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.[7]
-
Don PPE: At a minimum, wear a lab coat, safety goggles or face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[7]
-
Contain & Absorb: Prevent the spill from reaching drains by covering them or creating a dike.[7] Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) over the spill, working from the outside in.[7][10]
-
Collect Waste: Once the liquid is fully absorbed, use non-sparking scoops to carefully collect the material. Place it into a designated hazardous waste container.[10][11]
-
Decontaminate: Clean the spill surface with soap and water.[10] All cleaning materials (paper towels, sponges) must also be disposed of as hazardous waste.[1]
-
Dispose of PPE: Place all contaminated PPE into the hazardous waste container.
-
Report: Report the incident to your supervisor and EHS department according to institutional policy.
For large spills, or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's emergency response team.[10]
By adhering to these technically sound and regulation-aligned procedures, you fulfill your professional responsibility to ensure safety and environmental stewardship, building a culture of trust and excellence in the laboratory.
References
- Spill Kit (Decontamination Set).Institute for Oncology and Radiology of Serbia.
-
Unwanted Laboratory Materials & Other Environmental Waste Disposal. Brigham Young University Risk Management and Safety. [Link]
-
How to Dispose of Chemical Waste. Princeton University Environmental Health and Safety. [Link]
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
-
Naphthalene: incident management. GOV.UK. [Link]
-
Spill Clean up Procedure. University of British Columbia Safety & Risk Services. [Link]
-
D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]
-
Safety Data Sheet - 1-methylnaphthalene. Chemos GmbH & Co.KG. [Link]
-
RCRA Regulations Explained. National Environmental Trainers. [Link]
-
Naphthalene, 1-Methylnapthalene, 2-Methylnapthalene | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. [Link]
-
Safety Data Sheet - Methyl acetate. PENTA. [Link]
-
OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.. [Link]
-
7 Tips for Effective Hazardous Waste Management in the Laboratory. LabManager. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 2. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 3. natlenvtrainers.com [natlenvtrainers.com]
- 4. epa.gov [epa.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Methyl 1-naphthaleneacetate
Executive Summary: Operational Snapshot
Objective: To provide a self-validating safety protocol for the handling of Methyl 1-naphthaleneacetate (CAS: 2876-78-0), minimizing researcher exposure and environmental impact.
| Parameter | Specification | Critical Note |
| Physical State | Viscous Liquid (Colorless to pale yellow) | High viscosity can lead to pipetting errors and drips. |
| Primary Hazards | Acute Toxicity (Oral), Aquatic Toxicity | Suspected Carcinogen (Naphthalene moiety).[1] |
| Glove Material | Double-gloved Nitrile (Standard) / Viton (Spill) | Aromatic esters degrade nitrile over time. Change immediately upon splash. |
| Engineering | Fume Hood (ISO Class 5 or better) | Mandatory due to potential aerosolization and odor. |
| Disposal | Non-Halogenated Organic Waste | Strictly No Drain Disposal (H411: Toxic to aquatic life). |
Scientific Integrity: The "Why" Behind the Safety
To handle M-1-NA safely, one must understand its chemical behavior, not just its hazard codes.
The Lipophilic Threat
Methyl 1-naphthaleneacetate is a lipophilic ester containing a naphthalene ring.[2]
-
Mechanism: The naphthalene core allows the molecule to pass readily through cell membranes and the blood-brain barrier.
-
The PPE Implication: Standard latex gloves offer negligible protection. The compound will permeate latex almost instantly. While nitrile provides a barrier, the aromatic nature of the compound causes nitrile to swell and degrade upon prolonged contact. Protocol: We utilize a "Double-Glove, Change-on-Splash" system to mitigate this permeation risk.
Viscosity and Aerosolization
Unlike volatile solvents (e.g., acetone), M-1-NA has a high boiling point (>160°C) and low vapor pressure.
-
The Risk: The danger is not inhalation of vapors at room temperature, but surface contamination . Its viscous nature causes "stringing" during pipetting, leading to unseen micro-droplets on bench surfaces.
-
The Control: All handling must occur within a secondary containment tray lined with absorbent pads to visualize and capture these micro-drips.
The PPE Matrix: Validated Protection Systems
Hand Protection (The Barrier Protocol)
Do not rely on a single layer of generic nitrile.
-
Inner Layer: 4 mil Nitrile (Bright Blue/White) - Acts as the final biological barrier and sweat management.
-
Outer Layer: 5-8 mil High-Grade Nitrile or Polychloroprene (Dark Color) - Provides chemical resistance.
-
Visual Indicator: Using contrasting colors allows you to immediately see if the outer glove is compromised (tears/swelling).
-
-
Spill Response: If a volume >10mL is spilled, switch to Silver Shield (Laminate) or Viton gloves. Naphthalene derivatives can permeate standard nitrile in <15 minutes under saturation conditions.
Respiratory & Eye Defense[3]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Why? Safety glasses leave gaps. A viscous liquid splash is difficult to rinse from the eye; total seal is required.
-
Lungs: Work must be performed in a certified Fume Hood.
-
Exception: If working outside a hood (not recommended), a Half-Face Respirator with Organic Vapor (OV) cartridges and P100 pre-filters is required to capture aerosols.
-
Operational Protocol: Step-by-Step
Preparation
-
Verify Engineering Controls: Ensure Fume Hood face velocity is 80-100 fpm.
-
Prepare Secondary Containment: Place a chemically resistant tray inside the hood. Line it with a plastic-backed absorbent mat (absorbent side up).
-
Solvent Selection: M-1-NA is soluble in acetone, ethanol, and DMSO. Pre-measure your solvent to minimize open-container time.
Handling the Viscous Liquid
-
Technique: Use positive displacement pipettes if available. If using air-displacement pipettes, use "reverse pipetting" technique to ensure accuracy and prevent dripping.
-
The "Touch-Off" Rule: After drawing the liquid, touch the tip to the inner wall of the source container for 2 seconds. This breaks the surface tension "string" that often forms with naphthalene esters.
Decontamination
-
Wipe Down: Wipe all exterior surfaces of flasks/vials with an acetone-dampened Kimwipe before removing them from the hood.
-
Waste Segregation: Place the used Kimwipe immediately into the solid hazardous waste, not the trash.
Visualized Workflow (DOT Diagram)
The following diagram outlines the logical flow of handling, emphasizing the critical decision points for safety.
Figure 1: Operational workflow for Methyl 1-naphthaleneacetate, highlighting the critical containment zone within the fume hood.
Emergency Response & Disposal
Spill Management
-
Minor Spill (<5 mL): Absorb with paper towels or Kimwipes. Clean area with Acetone.
-
Major Spill (>5 mL):
-
Evacuate the immediate area to allow aerosols to settle.
-
Don Viton or Silver Shield gloves.
-
Cover spill with an inert absorbent (Vermiculite or Sand). Do not use combustible materials (like sawdust) as the ester is organic and combustible.
-
Scoop into a wide-mouth jar labeled "Hazardous Waste - Debris contaminated with M-1-NA".
-
Waste Disposal Classification
This compound is Toxic to Aquatic Life (H411) .
-
Liquid Waste: Collect in "Non-Halogenated Organic Waste" carboys. Do not mix with oxidizing acids (Nitric/Perchloric) as esters can react violently.
-
Solid Waste: Pipette tips, gloves, and mats must go into "Solid Hazardous Waste."
-
Drain Disposal: FORBIDDEN.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76097, Methyl 1-naphthaleneacetate. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
